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  • Product: Tributylmethylphosphonium methyl sulfate
  • CAS: 69056-62-8

Core Science & Biosynthesis

Foundational

Tributylmethylphosphonium Methyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 69056-62-8 Introduction Tributylmethylphosphonium methyl sulfate is a quaternary phosphonium salt that has garnered significant attention as a versatile ionic liquid.[1][2] Its unique combination of propertie...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 69056-62-8

Introduction

Tributylmethylphosphonium methyl sulfate is a quaternary phosphonium salt that has garnered significant attention as a versatile ionic liquid.[1][2] Its unique combination of properties, including low volatility, high thermal stability, and excellent solubility for a wide range of organic and inorganic compounds, makes it a valuable tool in various scientific disciplines, particularly in organic synthesis and materials science.[1] This guide provides an in-depth exploration of tributylmethylphosphonium methyl sulfate, focusing on its synthesis, physicochemical properties, and key applications relevant to researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and highlight the compound's role as an enabling technology in pharmaceutical research.

Physicochemical Properties

Tributylmethylphosphonium methyl sulfate is characterized by a phosphonium cation and a methyl sulfate anion.[1] The lipophilic nature of the three butyl groups contributes to its solubility in organic solvents, while the cationic phosphorus center and the anionic methyl sulfate provide its ionic character.[1]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 69056-62-8[1][2][3]
Molecular Formula C₁₄H₃₃O₄PS[2][3]
Molecular Weight 328.45 g/mol [2][3]
Appearance White solid to pale-yellow liquid[4]
Density 1.027 g/mL at 20 °C[5]
Purity ≥95%[2]

Synthesis and Purification: A Validated Protocol

The synthesis of tributylmethylphosphonium methyl sulfate is typically achieved through the quaternization of tributylphosphine with a suitable methylating agent, such as dimethyl sulfate. This reaction is a classic example of a nucleophilic substitution where the phosphorus atom of the phosphine attacks one of the methyl groups of dimethyl sulfate.

Experimental Protocol: Synthesis of Tributylmethylphosphonium Methyl Sulfate

Objective: To synthesize tributylmethylphosphonium methyl sulfate from tributylphosphine and dimethyl sulfate.

Materials:

  • Tributylphosphine

  • Dimethyl sulfate

  • Anhydrous toluene

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice-water bath

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate (1.0 equivalent) in anhydrous toluene.

  • Reaction Setup: Place the flask in an ice-water bath to maintain a temperature of 0-5°C.

  • Reactant Addition: Slowly add a solution of tributylphosphine (1.0 equivalent) in anhydrous toluene to the stirred dimethyl sulfate solution dropwise over 1-2 hours. The reaction is exothermic, and slow addition is critical to control the temperature.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the reaction goes to completion.

  • Product Isolation: The product, which may precipitate as a solid or form a dense liquid layer, is isolated for purification.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous toluene is crucial to prevent the hydrolysis of dimethyl sulfate and potential side reactions.

  • Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the nucleophilic tributylphosphine.

  • Temperature Control: The slow, dropwise addition at low temperatures is essential to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Experimental Protocol: Purification of Tributylmethylphosphonium Methyl Sulfate

Objective: To purify the synthesized tributylmethylphosphonium methyl sulfate by removing unreacted starting materials and impurities.

Materials:

  • Crude tributylmethylphosphonium methyl sulfate

  • Anhydrous diethyl ether

  • Activated carbon (optional)

  • Round-bottom flask

  • Stirrer

Procedure:

  • Solvent Washing: a. Place the crude product in a round-bottom flask. b. Add a sufficient volume of anhydrous diethyl ether to fully suspend the crude product.[2] c. Stir the mixture vigorously at room temperature for 1-2 hours.[2] d. Allow the solid to settle and decant the diethyl ether.[2] e. Repeat the washing process two more times with fresh anhydrous diethyl ether.[2]

  • Decolorization (if necessary): a. If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., acetone or ethanol). b. Add a small amount of activated carbon and stir for 1-2 hours. c. Filter the mixture to remove the activated carbon. d. Remove the solvent under reduced pressure.

  • Drying: Dry the purified product under high vacuum at an elevated temperature to remove any residual volatile solvents.

Self-Validating System: The purity of the final product can be verified using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm the structure and identify any residual impurities.

Applications in Research and Drug Development

Tributylmethylphosphonium methyl sulfate's utility in the pharmaceutical landscape is primarily as an enabling technology rather than a direct therapeutic agent. Its unique properties are leveraged in several key areas:

Green Chemistry and Organic Synthesis

As an ionic liquid, tributylmethylphosphonium methyl sulfate offers a greener alternative to traditional volatile organic solvents.[1] Its low vapor pressure reduces emissions, and its high thermal stability allows for a wider range of reaction temperatures.[1] It can serve as both a solvent and a catalyst in various organic transformations crucial for the synthesis of pharmaceutical intermediates.[1]

Phase Transfer Catalysis

Phosphonium salts are known to be effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[6] The tributylmethylphosphonium cation can transport anions from an aqueous phase into an organic phase, where they can react with an organic substrate. This is particularly valuable in the synthesis of complex organic molecules, a common task in drug discovery.

The general mechanism for phase-transfer catalysis is illustrated below:

PTC_Mechanism A_ion Y⁻ (Anion) QY_org [Q⁺Y⁻]org A_ion->QY_org Phase Transfer MX M⁺X⁻ RY R-Y (Product) QY_org->RY Reaction RX R-X (Substrate) RX->QY_org QX_org [Q⁺X⁻]org QX_org->MX Catalyst Regeneration caption Phase Transfer Catalysis Workflow

Caption: Workflow of Phase Transfer Catalysis.

Dissolution of Biopolymers

A significant challenge in the development of drug delivery systems and biomaterials is the processing of biopolymers such as cellulose, chitin, silk, and collagen, which are often insoluble in common solvents.[4][7] Ionic liquids, including phosphonium-based ones, have shown great promise in dissolving these biopolymers, enabling their modification, and facilitating the formation of films, fibers, and gels for various biomedical applications.[4][7][8][9] This capability is crucial for creating novel drug delivery matrices and tissue engineering scaffolds.[9][10]

The "Magic Methyl" Effect in Drug Design

While tributylmethylphosphonium methyl sulfate itself is not a drug, the "methyl" component of its name highlights a crucial concept in medicinal chemistry. The introduction of a methyl group into a drug candidate, often referred to as the "magic methyl" effect, can significantly impact its pharmacological properties.[11][12] Methylation can modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[11] It can improve metabolic stability, enhance binding affinity to a target protein, and alter solubility.[11][12] The synthesis of various methylated compounds, potentially facilitated by reagents and catalysts like tributylmethylphosphonium methyl sulfate, is a key strategy in lead optimization during drug discovery.[13][14]

Safety and Handling

Tributylmethylphosphonium methyl sulfate is classified as a hazardous substance and requires careful handling.[2][4]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[3]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Handle in a well-ventilated area.[15][16]

  • Avoid contact with skin, eyes, and clothing.[15][16]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[15][16]

  • Keep away from oxidizing agents.[16]

Conclusion

Tributylmethylphosphonium methyl sulfate is a valuable ionic liquid with a diverse range of applications that are highly relevant to the field of drug development. Its utility as a green solvent, a phase transfer catalyst, and a solvent for bioprocessing underscores its importance as an enabling technology. While not a therapeutic agent itself, its role in facilitating the synthesis and modification of complex molecules and biopolymers makes it an indispensable tool for researchers and scientists working at the forefront of pharmaceutical innovation. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in the laboratory.

References

  • BuyersGuideChem. Tributylmethylphosphonium methyl sulfate | C14H33O4P1S1. [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

  • PubChem. Tributyl(methyl)phosphonium methyl sulfate | C14H33O4PS | CID 16218793. [Link]

  • ResearchGate. Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • Mantz, R. A., Fox, D. M., Green, J. M., Fylstra, P. A., De Long, H. C., & Trulove, P. C. (2007). Dissolution of Biopolymers Using Ionic Liquids. Zeitschrift für Naturforschung A, 62(5-6), 275–280. [Link]

  • Sciforum. Sustainable Marine Biopolymer Gels for Active, Biodegradable Film Formation. [Link]

  • Walsh Medical Media. Biopolymers & Bioplastics Polymer Science and Engineering Conferences. [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao, 48(8), 1195–1208. [Link]

  • ResearchGate. (PDF) Alkyltributylphosphonium chloride ionic liquids: Synthesis, physicochemical properties and crystal structure. [Link]

  • Journal of Emerging Technologies and Innovative Research. PHASE TRANSFER CATALYSTS. [Link]

  • OMICS International. Biopolymers & Bioplastics. [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & medicinal chemistry letters, 28(20), 3283–3289. [Link]

Sources

Exploratory

Tributylmethylphosphonium methyl sulfate properties

Part 1: Executive Summary Tributylmethylphosphonium methyl sulfate ([P ][MeSO ]) (CAS: 69833-18-7) represents a critical class of phosphonium-based ionic liquids (ILs) engineered for high-thermal-stability applications w...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Tributylmethylphosphonium methyl sulfate ([P


][MeSO

])
(CAS: 69833-18-7) represents a critical class of phosphonium-based ionic liquids (ILs) engineered for high-thermal-stability applications where traditional ammonium salts fail. Unlike imidazolium ILs, which suffer from carbene formation at the C2 position under basic conditions, TBM-MeSO4 offers a chemically inert quaternary phosphorus core.

This guide details the physicochemical profile, mechanistic advantages, and validated protocols for utilizing TBM-MeSO4 as both a Phase Transfer Catalyst (PTC) and a Green Reaction Medium in pharmaceutical intermediate synthesis.

Part 2: Physicochemical Profile

TBM-MeSO4 is characterized by its amphiphilic nature—possessing a lipophilic tributylphosphine core and a polar methyl sulfate anion. This duality allows it to bridge miscibility gaps in biphasic systems.

Table 1: Critical Physicochemical Properties

PropertyValue / CharacteristicRelevance to Protocol
Molecular Formula C

H

O

PS
Stoichiometric calculations
Molecular Weight 328.45 g/mol Reagent dosing
Appearance Clear to pale yellow liquid/solidPhase handling (MP is near RT)
Density ~1.03 g/mL (20 °C)Volumetric dosing in flow chemistry
Thermal Stability

°C
Superior to ammonium salts (degrade ~150°C)
Solubility Soluble: Water, Alcohols, DCMInsoluble: Hexane, TolueneBiphasic separation efficiency
Electrochemical Window ~4.0 V (vs. Pt)Suitable for electrosynthesis electrolytes

Part 3: Mechanistic Advantages

Thermal Robustness (The Phosphonium Advantage)

In high-temperature coupling reactions (e.g., Heck, Suzuki), quaternary ammonium salts often undergo Hofmann elimination , generating volatile amines and alkenes. TBM-MeSO4 resists this degradation due to the higher bond strength of the C-P bond and the lack of


-hydrogens susceptible to easy abstraction under standard conditions.
Base Stability (vs. Imidazolium)

Imidazolium-based ILs (e.g., [BMIM][PF6]) possess an acidic proton at the C2 position (


). In the presence of strong bases (common in alkylations), they form N-heterocyclic carbenes (NHCs), leading to side reactions. TBM-MeSO4 lacks this acidic proton, ensuring inertness in basic media (NaOH/KOH).
The Anion Effect ([MeSO ] )

The methyl sulfate anion is weakly coordinating and non-halogenated. This prevents halide exchange side-reactions and simplifies waste disposal compared to fluorinated anions (BF


, PF

), which can hydrolyze to release HF.

Part 4: Applications & Experimental Workflows

Phase Transfer Catalysis (PTC)

TBM-MeSO4 excels in nucleophilic substitutions (S


2) where the nucleophile is an inorganic salt (e.g., NaCN, NaN

) and the substrate is organic.

Mechanism:

  • Ion Exchange:

    
     (aq/interface) exchanges 
    
    
    
    for the nucleophile
    
    
    .
  • Transfer: The lipophilic

    
     pair migrates into the organic phase.
    
  • Reaction: "Naked"

    
     attacks the substrate 
    
    
    
    .
  • Recycle: The catalyst returns to the interface.

Visualization: PTC Catalytic Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase / Interface cluster_organic Organic Phase Aq_Salt Na+ Nu- (Inorganic Salt) Cat_Aq [Q]+[MeSO4]- (Catalyst) Aq_Salt->Cat_Aq Ion Exchange Waste Na+ [MeSO4]- Cat_Aq->Waste Byproduct IonPair [Q]+ Nu- (Active Species) Cat_Aq->IonPair Phase Transfer Product R-Nu (Product) IonPair->Product Reaction with R-X Substrate R-X (Substrate) Substrate->Product LeavingGroup [Q]+ X- LeavingGroup->Cat_Aq Regeneration

Figure 1: Interfacial Phase Transfer Catalysis mechanism using TBM-MeSO4. The phosphonium cation (Q+) shuttles the nucleophile (Nu-) into the organic phase.

Part 5: Experimental Protocols

Protocol A: Synthesis of TBM-MeSO4 (Quaternization)

Note: This reaction is exothermic. Proper thermal management is required.

Reagents:

  • Tributylphosphine (TBP) [CAS: 998-40-3]

  • Dimethyl Sulfate (DMS) [CAS: 77-78-1] (Warning: Potent Alkylating Agent)

  • Solvent: Toluene (optional, for heat dissipation)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N

    
     inlet, and a pressure-equalizing dropping funnel.
    
  • Charging: Add Tributylphosphine (1.0 eq) to the flask under N

    
    . If using toluene (recommended for scale-up), add 2 volumes relative to TBP.
    
  • Addition: Cool the flask to 10°C. Add Dimethyl Sulfate (1.0 eq) dropwise. Crucial: Maintain internal temperature <40°C to prevent color formation.

  • Reaction: Once addition is complete, warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • If solvent-free: The product is the liquid residue. Wash with hexane (

      
      ) to remove unreacted phosphine.
      
    • If in Toluene: The IL will separate as a denser bottom phase. Decant the toluene.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove volatiles.

  • QC: Verify by

    
    H NMR (DMSO-d
    
    
    
    ). Look for P-CH
    
    
    doublet at
    
    
    ppm (
    
    
    Hz).
Protocol B: Nucleophilic Cyanation of Benzyl Chloride

Target: Phenylacetonitrile synthesis using TBM-MeSO4 as PTC.

Reagents:

  • Benzyl Chloride (10 mmol)

  • Sodium Cyanide (12 mmol) (Warning: Highly Toxic)

  • TBM-MeSO4 (0.5 mmol, 5 mol%)

  • Water (5 mL) / Toluene (5 mL)

Step-by-Step:

  • Aqueous Phase: Dissolve NaCN (12 mmol) in water (5 mL).

  • Organic Phase: Dissolve Benzyl Chloride (10 mmol) and TBM-MeSO4 (5 mol%) in Toluene (5 mL).

  • Initiation: Combine phases in a reaction vessel.

  • Reaction: Stir vigorously (1000 rpm) at 60°C. Note: High stirring speed is critical to maximize interfacial area.

  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every 30 mins.

  • Quench: Cool to RT. Separate phases.

  • Extraction: Wash organic layer with water (

    
     mL) to remove residual cyanide and catalyst.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate.
    

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[1]
H314 Causes severe skin burnsWear nitrile gloves (double gloving recommended) and face shield.
H400 Very toxic to aquatic lifeCollect all aqueous waste as hazardous chemical waste.

Disposal: TBM-MeSO4 is an ionic liquid and does not evaporate. Do not dispose of down the drain. Incineration is the standard disposal method for phosphonium salts.

Part 7: References

  • CymitQuimica. Tributyl(methyl)phosphonium methyl sulfate Properties and Applications. Retrieved from

  • Strem Chemicals. Tributyl(methyl)phosphonium methylsulfate, min.[2] 95% - Product Catalog. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Tributylmethylphosphonium methyl sulfate (CID 16218793). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Phosphonium Salts. Retrieved from

  • ResearchGate. Synthesis and Application of Phosphonium Ionic Liquids in Phase Transfer Catalysis. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Tributylmethylphosphonium Methyl Sulfate

Abstract Tributylmethylphosphonium methyl sulfate, an ionic liquid belonging to the phosphonium salt class, is a material of significant interest across various scientific and industrial domains, including its potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tributylmethylphosphonium methyl sulfate, an ionic liquid belonging to the phosphonium salt class, is a material of significant interest across various scientific and industrial domains, including its potential applications in drug development as a solvent or formulation component. Its unique combination of properties, such as high thermal stability, negligible vapor pressure, and tunable solubility, positions it as a compelling alternative to traditional volatile organic solvents. This technical guide provides a comprehensive overview of the core physical properties of tributylmethylphosphonium methyl sulfate, offering a foundational understanding for researchers, scientists, and drug development professionals. The guide synthesizes available data with established scientific principles governing ionic liquids, presenting key physical parameters, their implications for practical application, and standardized protocols for their experimental determination.

Introduction: The Scientific Merit of Tributylmethylphosphonium Methyl Sulfate

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions. Their non-volatile nature, high thermal stability, and wide electrochemical windows have made them a focal point of "green chemistry" initiatives and advanced materials science.[1] Tributylmethylphosphonium methyl sulfate, with its phosphonium cation and methyl sulfate anion, is a notable member of this class. The bulky, symmetric nature of the tributylmethylphosphonium cation contributes to a low melting point, while the chemical structure as a whole imparts a unique set of physicochemical characteristics.

Understanding the physical properties of this ionic liquid is paramount for its effective application. For instance, in pharmaceutical development, properties such as solubility, viscosity, and thermal stability are critical determinants of a substance's suitability as a reaction medium, a drug delivery vehicle, or a component in a final formulation. This guide aims to provide a detailed exposition of these properties, grounded in experimental data where available and supplemented by expert analysis based on the behavior of analogous phosphonium-based ionic liquids.

General and Spectroscopic Properties

A foundational understanding of a compound begins with its fundamental identifiers and spectral characteristics.

General Properties

A summary of the general properties of tributylmethylphosphonium methyl sulfate is presented in Table 1.

PropertyValueSource(s)
Chemical Name Tributylmethylphosphonium methyl sulfate[1]
CAS Number 69056-62-8[1]
Molecular Formula C₁₄H₃₃O₄PS[2]
Molecular Weight 328.45 g/mol [1]
Appearance White solid to pale-yellow liquid, depending on temperature[2][3]

Note: Minor variations in molecular weight may be cited in literature due to rounding or isotopic composition.

Thermophysical Properties

The behavior of tributylmethylphosphonium methyl sulfate under varying temperature and pressure conditions is critical for its handling, storage, and application. As an ionic liquid, it exhibits characteristics that are distinct from molecular solvents.

Phase Behavior and Thermal Stability

Melting Point: The melting point of tributylmethylphosphonium methyl sulfate is reported to be 34°C. This relatively low melting point classifies it as a room-temperature ionic liquid, although it can exist as a solid at cooler ambient temperatures.

Boiling Point and Vapor Pressure: A defining characteristic of ionic liquids is their exceptionally low vapor pressure. Consequently, tributylmethylphosphonium methyl sulfate does not have a conventional boiling point. Instead, upon heating to elevated temperatures, it will decompose before it can boil. This non-volatile nature is a significant advantage in high-temperature applications and for reducing solvent loss and environmental impact.

Thermal Decomposition: Phosphonium-based ionic liquids are known for their high thermal stability.[1] While specific thermogravimetric analysis (TGA) data for tributylmethylphosphonium methyl sulfate is not widely published, studies on analogous phosphonium salts indicate decomposition temperatures often exceeding 300°C. The thermal stability is influenced by the nature of both the cation and the anion, with the anion often playing a more significant role.[4]

Field Insight: The high thermal stability of phosphonium salts makes them suitable for chemical reactions requiring elevated temperatures, where traditional organic solvents might boil or decompose. This property is also advantageous for long-term storage and in applications where thermal cycling is expected.

Density and Viscosity

Density: The density of tributylmethylphosphonium methyl sulfate has been reported as 1.027 g/mL at 20°C.[5] Like many ionic liquids, its density is slightly higher than that of water.

Viscosity: A viscosity of 409 cP at 25°C has been reported. This indicates that it is a considerably viscous liquid, a common feature of ionic liquids due to the strong intermolecular ionic interactions.

Field Insight: The high viscosity of ionic liquids can present challenges in handling and mass transfer for certain applications. In a drug development context, viscosity can impact dissolution rates, mixing efficiency, and the ease of formulation. It is often necessary to heat the ionic liquid to reduce its viscosity for easier handling.

The relationship between these thermophysical properties is crucial for process design and optimization. The following diagram illustrates the workflow for characterizing these properties.

G cluster_thermophysical Thermophysical Property Characterization start Sample Preparation dsc Differential Scanning Calorimetry (DSC) (Melting Point) start->dsc tga Thermogravimetric Analysis (TGA) (Decomposition Temperature) start->tga dens Densitometry (Density vs. Temp) start->dens visc Viscometry (Viscosity vs. Temp) start->visc end Data Analysis & Reporting dsc->end tga->end dens->end visc->end

Figure 1: Workflow for Thermophysical Property Characterization.

Electrochemical Properties

The ionic nature of tributylmethylphosphonium methyl sulfate endows it with interesting electrochemical properties, making it a candidate for applications in electrochemistry and as an antistatic agent.

Ionic Conductivity

Field Insight: In pharmaceutical applications, high ionic conductivity can be relevant for certain drug delivery systems, such as iontophoresis, or in the formulation of products where static charge dissipation is important.

Electrochemical Stability Window

The electrochemical stability window (ESW) is a critical parameter that defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. Phosphonium-based ionic liquids generally possess wide electrochemical windows, often in the range of 4 to 6 volts.[7] This wide window makes them suitable for use in electrochemical devices that operate at high potentials. The specific ESW for tributylmethylphosphonium methyl sulfate would need to be determined experimentally, typically using cyclic voltammetry.

The general setup for determining the electrochemical stability window is depicted below.

G cluster_electrochem Electrochemical Stability Window Determination cell Three-Electrode Cell (Working, Counter, Reference) potentiostat Potentiostat cell->potentiostat cv Cyclic Voltammetry (Voltage Sweep) potentiostat->cv il Ionic Liquid Sample (Tributylmethylphosphonium methyl sulfate) il->cell data Current vs. Voltage Plot (Determination of ESW) cv->data

Figure 2: Experimental Setup for Electrochemical Window Determination.

Solubility Profile

The solubility of tributylmethylphosphonium methyl sulfate in various solvents is a key consideration for its use in synthesis, purification, and formulation.

Tributylmethylphosphonium methyl sulfate is generally described as being soluble in polar organic solvents and less soluble in non-polar solvents.[3] Its miscibility with water is expected to be limited due to the hydrophobic nature of the long butyl chains on the phosphonium cation.

A qualitative summary of expected solubility is provided in Table 2.

Solvent ClassExpected SolubilityRationale
Polar Protic (e.g., water, ethanol)Low to ModerateThe ionic nature promotes some solubility, but the long alkyl chains of the cation are hydrophobic.
Polar Aprotic (e.g., acetone, acetonitrile)GoodThe polarity of the solvent can effectively solvate the cation and anion.
Non-Polar (e.g., toluene, hexane)PoorThe high polarity of the ionic liquid is incompatible with non-polar solvents.

Field Insight: The tunable solubility of ionic liquids is a significant advantage. By modifying the cation or anion, the solubility profile can be adjusted to suit a specific application. For drug development, this allows for the selection of an ionic liquid that can dissolve both a non-polar active pharmaceutical ingredient (API) and a polar reactant, for example.

Safety and Handling

According to aggregated GHS information, tributylmethylphosphonium methyl sulfate is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes severe skin burns and eye damage (Skin corrosion/irritation)[1]

  • Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key physical properties of ionic liquids like tributylmethylphosphonium methyl sulfate.

Protocol: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of tributylmethylphosphonium methyl sulfate into a TGA pan (platinum or alumina).

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • TGA Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) throughout the experiment to prevent oxidative degradation.

  • Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins.

Protocol: Determination of Electrochemical Stability Window by Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Prepare a solution of the ionic liquid. If the ionic liquid is a solid at room temperature, the experiment should be conducted at a temperature above its melting point. The ionic liquid should be dried under vacuum to remove any water, which can narrow the electrochemical window.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode).

  • Experimental Setup: Connect the electrodes to a potentiostat.

  • CV Program:

    • Set the initial and final vertex potentials to scan a wide voltage range (e.g., -3 V to +3 V).

    • Set a scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram for several cycles to obtain a stable response.

  • Data Analysis: Plot the current response as a function of the applied potential. The electrochemical stability window is the voltage range between the onset of the cathodic (reduction) and anodic (oxidation) currents.

Protocol: Determination of Ionic Conductivity
  • Conductivity Cell: Use a calibrated conductivity cell with two platinum electrodes.

  • Sample Preparation: Fill the conductivity cell with the ionic liquid, ensuring the electrodes are fully immersed.

  • Temperature Control: Place the cell in a temperature-controlled environment (e.g., a water bath or oven).

  • Measurement:

    • Connect the conductivity cell to a conductivity meter.

    • Measure the resistance or conductance of the sample at various temperatures, allowing the sample to equilibrate at each temperature.

  • Data Analysis: Calculate the ionic conductivity (σ) using the formula σ = L/A * (1/R), where L is the distance between the electrodes, A is the area of the electrodes, and R is the measured resistance. The cell constant (L/A) is typically determined by calibration with a standard solution of known conductivity.

Conclusion

Tributylmethylphosphonium methyl sulfate is an ionic liquid with a compelling set of physical properties that make it a candidate for a wide range of applications, from synthesis to materials science and potentially in the pharmaceutical industry. Its high thermal stability, low volatility, and ionic conductivity are key attributes. While a comprehensive set of quantitative data for all its physical properties is not yet fully available in the public domain, this guide has synthesized the existing information and provided standardized protocols for their experimental determination. As research into ionic liquids continues to expand, a more complete understanding of the physical properties of tributylmethylphosphonium methyl sulfate will undoubtedly unlock new and innovative applications.

References

  • PubChem. (n.d.). Tributyl(methyl)phosphonium methyl sulfate. Retrieved February 6, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Tributylmethylphosphonium methyl sulfate | C14H33O4P1S1. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Tributyl(methyl)phosphonium Dimethyl Phosphate. Retrieved February 6, 2026, from [Link]

  • Ferreira, A. F., Simões, P. N., & Ferreira, A. G. M. (2012). Quaternary phosphonium-based ionic liquids: Thermal stability and heat capacity of the liquid phase. The Journal of Chemical Thermodynamics, 45(1), 16–27.
  • S. Smitha, M. Surianarayanan, H. Seshadri & A. B. Mandal (2013) Thermal behavior pattern of tributyl phosphate under adiabatic conditions, Journal of Thermal Analysis and Calorimetry, 111(1), 849-856.
  • Holze, R. (2016). Ionic conductivities of tributyl-methyl-phosphonium bis(trifluoromethylsulfonyl)amide. In Electrochemistry (pp. 1197-1197). Springer, Berlin, Heidelberg.
  • MDPI. (n.d.). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. Retrieved February 6, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved February 6, 2026, from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: tributyl phosphate. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021, May 22). Effect of Tributylmethylammonium Methyl Sulfate (MTBS) Addition on Hardness and Corrosion Resistance of Ni-W Alloy. Retrieved February 6, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Thermal stability of organic compounds by the isoteniscope method. Retrieved February 6, 2026, from [Link]

  • Kim, J. Y., et al. (2007). Ionic conductivity studies of gel polyelectrolyte based on ionic liquid. Electrochimica Acta, 52(28), 7851-7855.
  • ResearchGate. (2020, October 16). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. Retrieved February 6, 2026, from [Link]

  • Frontiers. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Tributylmethylphosphonium Methyl Sulfate

The following technical guide provides an in-depth analysis of Tributylmethylphosphonium Methyl Sulfate , focusing on its molecular weight as a critical parameter for stoichiometric precision in synthesis and catalysis....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Tributylmethylphosphonium Methyl Sulfate , focusing on its molecular weight as a critical parameter for stoichiometric precision in synthesis and catalysis.

Subject: Molecular Weight Determination, Physicochemical Profiling, and Application Logic in Drug Development. CAS Registry Number: 69056-62-8[1][2][3][4][5][6]

Executive Summary

In the realm of modern organic synthesis and drug development, Tributylmethylphosphonium methyl sulfate (


) serves as a high-value ionic liquid and phase transfer catalyst (PTC). While its primary utility lies in facilitating biphasic reactions and acting as a green solvent, its Molecular Weight (328.45  g/mol )  is the fundamental constant governing its dosage, atom economy, and reaction kinetics.

This guide moves beyond simple data listing to explore the causality of its properties—how the specific mass of the phosphonium cation and methyl sulfate anion dictates its behavior in pharmaceutical workflows.

Physicochemical Identity & Molecular Weight Breakdown

Precise molecular weight is not merely a label; it is the basis for calculating molar equivalents in catalytic cycles. For a drug development scientist, an error in MW assumption leads to skewed catalyst loading (mol%), affecting yield and impurity profiles.

Structural Stoichiometry

The compound consists of a quaternary phosphonium cation and an organic sulfate anion.

ComponentChemical FormulaFragment MW ( g/mol )Contribution to Total
Cation Tributylmethylphosphonium

217.35~66.2%
Anion Methyl Sulfate

111.10~33.8%
Total

328.45 100%
Key Physical Properties[7]
  • Appearance: White solid to pale-yellow liquid (Melting Point ~34°C).

  • Density: 1.027 – 1.066 g/mL (at 25°C).

  • Solubility: Highly soluble in polar organic solvents; immiscible with non-polar hydrocarbons (crucial for biphasic catalysis).

Synthesis & Reaction Logic

The synthesis of tributylmethylphosphonium methyl sulfate is a classic quaternization reaction. Understanding this pathway is essential for troubleshooting purity issues. If the MW of the final product deviates from 328.45, it indicates incomplete alkylation or hydrolysis of the methyl sulfate anion.

Reaction Pathway Diagram

The following diagram illustrates the atom-economic addition of dimethyl sulfate to tributylphosphine.

SynthesisPathway cluster_safety Safety Critical Control Point Reactant1 Tributylphosphine (C12H27P) MW: 202.32 Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Nucleophilic Attack Reactant2 Dimethyl Sulfate (C2H6O4S) MW: 126.13 Reactant2->Intermediate Methyl Transfer Product Tributylmethylphosphonium Methyl Sulfate MW: 328.45 Intermediate->Product Quaternization

Figure 1: Quaternization pathway via SN2 mechanism. Note the 1:1 atom economy where the methyl group is transferred to the phosphorus center.

Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity


 without residual toxic phosphines.
  • Inert Atmosphere: Charge a reactor with Nitrogen (

    
    ). Phosphines are oxidation-sensitive.
    
  • Reagent Charging: Add Tributylphosphine (1.0 eq) to the vessel.

  • Controlled Addition: Add Dimethyl Sulfate (1.0 eq) dropwise.

    • Why? The reaction is highly exothermic.[7] Uncontrolled addition leads to thermal runaway and degradation.

    • Safety: Dimethyl sulfate is a potent alkylating agent and carcinogen. Use extreme caution.

  • Temperature Control: Maintain internal temperature between 60–80°C for 4–6 hours.

  • Validation (The "Stop" Criteria): Monitor reaction progress via

    
     NMR .
    
    • Success: Disappearance of the phosphine peak (

      
       -32 ppm) and appearance of the phosphonium peak (
      
      
      
      +30-35 ppm).
  • Workup: Wash with non-polar solvent (e.g., Hexane) to remove unreacted phosphine. Dry under high vacuum to remove volatile impurities.

Analytical Characterization & MW Verification

In drug development, "trust but verify" is the standard. You must confirm that the substance handled matches the theoretical Molecular Weight of 328.45 g/mol .

Mass Spectrometry (ESI-MS)

Unlike simple salts, ionic liquids dissociate in the MS source.

  • Positive Mode (

    
    ):  Detects the cation 
    
    
    
    .
    • Target m/z: 217.35 .

  • Negative Mode (

    
    ):  Detects the anion 
    
    
    
    .
    • Target m/z: 111.10 .

  • Interpretation: If you observe peaks at m/z 233 (Oxide impurity) or m/z 97 (Sulfate degradation), the effective MW for dosing calculations is compromised.

Nuclear Magnetic Resonance ( NMR)

To verify the stoichiometry (and thus the MW integrity):

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ~1.8-2.0 ppm: Doublet (
      
      
      
      ) corresponding to the
      
      
      group (3 protons).
    • 
       ~3.5 ppm: Singlet corresponding to the Methyl Sulfate 
      
      
      
      group (3 protons).
  • Integration Ratio: The ratio of

    
     to 
    
    
    
    must be exactly 1:1 . Any deviation implies the presence of impurities, altering the effective molecular weight.

Applications in Drug Development

The specific molecular weight of tributylmethylphosphonium methyl sulfate allows for precise "mol%" loading in catalysis.

Phase Transfer Catalysis (PTC)

In nucleophilic substitutions (e.g., alkylation of phenols or amides), this compound acts as a shuttle.

  • Mechanism: The lipophilic tributyl chains allow the cation to solubilize inorganic salts into the organic phase.

  • Dosing Logic: Typical loading is 1–5 mol%.

    • Calculation: For 1 mole of substrate, 0.05 moles of catalyst are required.

    • 
      .
      
    • Impact: Using a generic "average" MW for phosphonium salts (e.g., assuming 300 g/mol ) would lead to under-dosing by ~9%, potentially stalling the reaction.

Solvent for Difficult Separations

As an ionic liquid, it exhibits a "tunable" MW effect on viscosity and diffusion.

  • Use Case: Separation of azeotropic mixtures in API purification.

  • Benefit: The high MW and ionic nature suppress the vapor pressure of the ionic liquid to near zero, allowing volatile impurities to be distilled off without losing the solvent.

Safety & Handling (Critical)

  • Toxicity: The methyl sulfate anion can hydrolyze to release methanol and sulfuric acid, or potentially transfer a methyl group to DNA (alkylation).

  • Handling: Handle in a fume hood with butyl rubber gloves.

  • Disposal: Do not mix with strong oxidizers. Dispose of as hazardous chemical waste.

References

  • Santa Cruz Biotechnology. Tributylmethylphosphonium methyl sulfate: Physicochemical Properties and Safety Data.

  • PubChem. Tributyl(methyl)phosphonium ion | C13H30P+.[8][9] National Library of Medicine.

  • ChemicalBook. CAS 69056-62-8: Tributylmethylphosphonium methyl sulfate Technical Specifications.

  • MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (Review on phosphonium salts in catalysis).

  • Iolitec. Technical Data Sheet: Tributylmethylphosphonium methylsulfate.[6]

Sources

Foundational

Technical Guide: Synthesis of Tributylmethylphosphonium Methyl Sulfate

Topic: Synthesis of Tributylmethylphosphonium Methyl Sulfate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide details the synthesis, pu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Tributylmethylphosphonium Methyl Sulfate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the synthesis, purification, and handling of tributylmethylphosphonium methyl sulfate (CAS 69056-62-8), a quaternary phosphonium salt widely utilized as an ionic liquid solvent and phase transfer catalyst. The synthesis proceeds via the quaternization of tributylphosphine (


) with dimethyl sulfate (DMS).

Due to the extreme toxicity of dimethyl sulfate (a potent alkylating agent and carcinogen) and the pyrophoric nature of tributylphosphine, this protocol prioritizes safety engineering and reaction control . The resulting product is a low-melting solid or viscous liquid (MP


 17–25 °C) with high thermal stability, suitable for use in high-temperature organic transformations.
Critical Safety Directives

STOP AND READ: This synthesis involves reagents that pose immediate threats to life if mishandled.

ReagentHazard ClassCritical Precaution
Dimethyl Sulfate (DMS) Carcinogen (Cat 1B), Acute Toxin (Inhalation)Fatal if inhaled. Use only in a certified fume hood. Wear butyl rubber gloves (0.7mm). Double-glove. Keep ammonia/NaOH solution nearby for emergency neutralization.
Tributylphosphine (

)
Pyrophoric, Skin CorrosiveIgnites spontaneously in air. Handle exclusively under inert atmosphere (Argon/Nitrogen).

Emergency Quench Protocol: In case of a DMS spill, immediately cover with a solution of 10% aqueous Ammonia or 1M NaOH . Do not wipe; allow the chemical neutralization to proceed for >30 minutes before cleanup.

Reaction Mechanism

The synthesis is a classic Menshutkin reaction (S


2 nucleophilic substitution). The lone pair on the phosphorus atom of tributylphosphine attacks the methyl group of dimethyl sulfate, displacing the methyl sulfate anion.

Chemical Equation:



Thermodynamics: The reaction is highly exothermic . Without active cooling and controlled addition rates, the temperature can runaway, leading to decomposition of the phosphine or vaporization of toxic DMS.

Materials and Equipment

Reagents:

  • Tributylphosphine (TBP): >97% purity.[1] Store under Argon.

  • Dimethyl Sulfate (DMS): >99% purity.

  • Solvent (Optional but Recommended): Toluene or Hexane (Anhydrous). Using a solvent acts as a heat sink and facilitates crystal formation.

  • Washing Solvent: Diethyl ether or Hexane (Anhydrous).

  • Quenching Agent: 10% Aqueous NaOH.

Equipment:

  • Schlenk line or Glovebox (required for TBP handling).

  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Mechanical stirrer (magnetic stirring may fail as viscosity increases).

  • Internal thermometer.

  • Ice/Salt bath (-10 °C).

Experimental Protocol
Phase 1: Inert Setup and Reagent Preparation
  • Apparatus Assembly: Assemble a flame-dried three-neck flask equipped with a nitrogen inlet, mechanical stirrer, and a pressure-equalizing dropping funnel.

  • Purge: Cycle the system 3 times with vacuum/nitrogen to ensure an oxygen-free environment.

  • Charging TBP: Under positive nitrogen pressure, transfer Tributylphosphine (20.2 g, 100 mmol) into the flask.

    • Note: If using a solvent method, add 50 mL of anhydrous toluene at this stage. Solvent-free synthesis is possible but requires stricter thermal control.

Phase 2: Controlled Addition (The Exotherm)
  • Cooling: Lower the flask into an ice/salt bath. Cool the TBP to 0 °C .

  • Charging DMS: Transfer Dimethyl Sulfate (12.6 g, 100 mmol) into the dropping funnel.

    • Stoichiometry Note: Use a strict 1:1 molar ratio. Avoid excess DMS to simplify workup. If slight excess is needed for conversion, ensure rigorous quenching later.

  • Addition: Dropwise add the DMS to the stirring TBP.

    • Rate Limit: Monitor internal temperature. Do not exceed 10 °C. The reaction is instantaneous and heat generation is rapid.

    • Observation: The mixture will become viscous.[2] If using toluene, two phases may form initially, eventually becoming a homogeneous ionic liquid phase or precipitating the salt.

Phase 3: Reaction Completion
  • Warming: Once addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Ambient Stir: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2–4 hours.

  • Completion Check: Analyze an aliquot via

    
    P NMR. The signal for TBP (
    
    
    
    -32 ppm) should disappear, replaced by the phosphonium salt signal (
    
    
    +30 to +35 ppm).
Phase 4: Purification and Isolation
  • Washing: If the product is liquid/viscous oil:

    • Add 50 mL of anhydrous diethyl ether or hexane .

    • Stir vigorously for 15 minutes. This extracts unreacted TBP and organic impurities.

    • Stop stirring and allow phases to separate. The ionic liquid will form the bottom layer.

    • Cannulate off the supernatant (top organic layer).

    • Repeat this wash 3 times.

  • Drying: Subject the bottom ionic liquid phase to high vacuum (<1 mbar) at 60 °C for 4 hours to remove volatile solvent traces.

  • Final Product: The result is Tributylmethylphosphonium methyl sulfate , typically a clear, colorless to pale yellow viscous liquid or low-melting white solid.

Workflow Visualization

SynthesisWorkflow start START: Inert Atmosphere Setup (N2/Ar) reagents Reagents: 1. Tributylphosphine (TBP) 2. Dimethyl Sulfate (DMS) start->reagents cooling Cool TBP to 0°C (Ice/Salt Bath) reagents->cooling addition Dropwise Addition of DMS (Control Temp < 10°C) cooling->addition reaction Reaction Phase: Stir 0°C (30 min) -> RT (4 hrs) addition->reaction check QC Check: 31P NMR (Confirm TBP consumption) reaction->check wash Purification: Wash with Et2O/Hexane (3x) Remove unreacted TBP check->wash Pass vacuum Drying: High Vacuum, 60°C, 4 hrs wash->vacuum product FINAL PRODUCT: Tributylmethylphosphonium Methyl Sulfate vacuum->product

Figure 1: Process flow for the synthesis and purification of tributylmethylphosphonium methyl sulfate.

Characterization Data
ParameterSpecificationMethod
Appearance White solid / Pale yellow liquidVisual
Density 1.02–1.04 g/mL (20 °C)Pycnometer

H NMR (DMSO-d

)

0.9 (t, 9H), 1.4 (m, 12H), 1.8 (d, 3H, P-Me), 2.1 (m, 6H), 3.4 (s, 3H, MeSO

)
400 MHz NMR

P NMR

+33.0 ppm (singlet)
Decoupled
Water Content < 500 ppmKarl Fischer
References
  • PubChem. (2025).[1][3] Tributyl(methyl)phosphonium methyl sulfate.[1][4][5] National Library of Medicine. [Link]

  • Teasdale, A., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process. Organic Process Research & Development. [Link]

Sources

Exploratory

tributylmethylphosphonium methyl sulfate structure

This guide provides a comprehensive technical analysis of Tributylmethylphosphonium methyl sulfate ([P ][MeSO ]), a quaternary phosphonium ionic liquid (IL). It details the molecular architecture, synthesis protocols, ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Tributylmethylphosphonium methyl sulfate ([P


][MeSO

]), a quaternary phosphonium ionic liquid (IL). It details the molecular architecture, synthesis protocols, physicochemical properties, and its strategic application in pharmaceutical synthesis.

Technical Deep Dive: Tributylmethylphosphonium Methyl Sulfate ([P ][MeSO ])

Executive Summary

Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8) is a phosphonium-based ionic liquid characterized by high thermal stability, low volatility, and amphiphilic solubility.[1][2] Unlike imidazolium-based ILs, the phosphonium cation lacks an acidic ring proton, rendering it stable under basic conditions—a critical attribute for base-mediated organometallic couplings (e.g., Suzuki-Miyaura, Heck) frequently employed in Active Pharmaceutical Ingredient (API) synthesis. This guide outlines its structural parameters, validated synthesis workflows, and utility as a "green" reaction medium and phase transfer catalyst.

Molecular Architecture & Structural Analysis

The compound consists of an asymmetric quaternary phosphonium cation and a methyl sulfate anion. The steric bulk of the three butyl chains disrupts crystal lattice packing, lowering the melting point, while the methyl group reduces viscosity compared to tetra-butyl analogs.

Structural Components[1][3]
  • Cation: Tributylmethylphosphonium

    
    
    
    • Geometry: Tetrahedral phosphorus center (

      
       hybridized).
      
    • Charge Distribution: Positive charge is localized on the phosphorus atom but effectively shielded by the alkyl chains, enhancing lipophilicity.

  • Anion: Methyl sulfate

    
    
    
    • Geometry: Tetrahedral sulfur center.

    • Function: Provides charge balance and hydrogen bond accepting capability (via sulfonyl oxygens), influencing solubility in polar solvents.

Visualization of Molecular Interaction

The following diagram illustrates the ionic association and steric environment.

MolecularStructure cluster_cation Cation: [P4,4,4,1]+ cluster_anion Anion: [MeSO4]- P_atom Phosphorus (P+) Butyl1 n-Butyl Chain (-C4H9) P_atom->Butyl1 Butyl2 n-Butyl Chain (-C4H9) P_atom->Butyl2 Butyl3 n-Butyl Chain (-C4H9) P_atom->Butyl3 Methyl Methyl Group (-CH3) P_atom->Methyl S_atom Sulfate Core (-OSO3) P_atom->S_atom Electrostatic Interaction Me_anion Methyl Group (-CH3) S_atom->Me_anion

Figure 1: Structural connectivity of [P


][MeSO

] showing the tetrahedral cation core and electrostatic pairing with the anion.

Physicochemical Profile

The utility of [P


][MeSO

] in process chemistry is defined by its physical state and stability window.
PropertyValueContext/Relevance
CAS Number 69056-62-8Unique Identifier
Molecular Weight 328.45 g/mol Stoichiometric calculations
Appearance White solid to pale yellow liquidMelting point is near ambient (~34°C); often supercools to a viscous liquid.[1][3][4]
Density 1.02–1.07 g/mL (25°C)Slightly denser than water; facilitates phase separation from lighter organics.
Viscosity ~409 cP (25°C)Moderate viscosity; heating to 50°C significantly reduces drag, improving mass transfer.
Solubility AmphiphilicSoluble in water, alcohols, DCM; insoluble in hexane/aliphatic hydrocarbons.
Thermal Stability

C
Superior to ammonium salts; allows high-temperature reactions without degradation.

Synthesis Protocol

The industrial and laboratory synthesis typically involves the quaternization of tributylphosphine with dimethyl sulfate.

Safety Warning: Dimethyl sulfate is a potent alkylating agent and highly toxic. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Step-by-Step Methodology
  • Reagent Preparation: Charge a dry, nitrogen-flushed 3-neck round bottom flask with Tributylphosphine (1.0 eq) .

  • Solvent Addition (Optional): Toluene can be used as a diluent to manage exotherms, though neat reactions are common for high purity.

  • Alkylation: Add Dimethyl Sulfate (1.0 eq) dropwise via an addition funnel.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature below 60°C using an ice bath.

  • Reaction Phase: Once addition is complete, heat the mixture to 60–70°C for 2–4 hours to ensure completion.

  • Purification:

    • Wash the resulting ionic liquid with non-polar solvents (e.g., hexane/heptane) to remove unreacted phosphine.

    • Strip volatiles under high vacuum (0.1 mbar) at 80°C for 4 hours to remove trace water and solvents.

  • Yield: Typically >95% (Quantitative).

SynthesisPathway Reagents Reagents: Tributylphosphine + Dimethyl Sulfate Process Exothermic Addition (T < 60°C, N2 atm) Reagents->Process Intermediate Crude Ionic Liquid Mixture Process->Intermediate Purification Purification: 1. Hexane Wash (Remove PBu3) 2. High Vacuum Drying Intermediate->Purification Product Pure [P4,4,4,1][MeSO4] Purification->Product

Figure 2: Synthetic workflow for the production of Tributylmethylphosphonium methyl sulfate.

Analytical Characterization (QC)

To validate the structure and purity of the synthesized IL, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 
    P NMR:  A single sharp singlet at approximately 
    
    
    
    33–34 ppm
    . Absence of peak at
    
    
    -32 ppm confirms no unreacted tributylphosphine.
  • 
    H NMR (in CDCl
    
    
    
    ):
    • 
       0.95 (t, 9H):  Terminal methyls of butyl chains.
      
    • 
       1.50 (m, 12H):  Internal methylene protons of butyl chains.
      
    • 
       1.90 (d, 3H, 
      
      
      
      Hz):
      P-CH
      
      
      doublet (characteristic coupling to Phosphorus).
    • 
       2.2–2.4 (m, 6H):  P-CH
      
      
      
      - protons.
    • 
       3.70 (s, 3H):  Methyl protons of the methyl sulfate  anion (
      
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • 1200–1250 cm

    
    :  S=O stretching (sulfate).
    
  • 2800–3000 cm

    
    :  C-H stretching (alkyl chains).
    
  • Absence of broad OH stretch (3200–3500 cm

    
    ) indicates low water content (critical for moisture-sensitive catalytic applications).
    

Applications in Drug Development & Organic Synthesis[6][7]

[P


][MeSO

] serves as a versatile tool in the pharmaceutical chemist's arsenal, primarily due to its ability to solvate both organic and inorganic species.
Green Solvent for Cross-Coupling Reactions

In drug discovery, Suzuki and Heck couplings are ubiquitous.

  • Mechanism: The IL stabilizes palladium nanoparticles (Pd-NPs), preventing aggregation and acting as a "liquid support."

  • Advantage: Unlike volatile organic solvents (VOCs), it allows for easy catalyst recycling. The product is extracted with ether/heptane, while the Pd-catalyst remains in the IL phase for re-use.

  • Base Tolerance: Phosphonium cations do not undergo deprotonation to form carbenes as easily as imidazolium cations, preventing catalyst poisoning in strongly basic media.

Metal Scavenging & Phase Transfer Catalysis

Regulatory limits for heavy metals in APIs are strict (often <10 ppm).

  • Application: This IL can be used in biphasic systems to extract metal catalysts (e.g., Rh, Pt) from the organic product phase.

  • Phase Transfer: It facilitates the migration of anionic nucleophiles (e.g., cyanide, azide) from an aqueous phase into the organic phase, accelerating substitution reactions (

    
    ).
    

Applications cluster_pharma Pharma Applications IL [P4,4,4,1][MeSO4] Solvent Reaction Medium (Suzuki/Heck) IL->Solvent High Thermal Stability Scavenger Metal Scavenging (Pd removal) IL->Scavenger Ionic Affinity PTC Phase Transfer Catalyst IL->PTC Amphiphilic Nature

Figure 3: Strategic applications of the ionic liquid in pharmaceutical workflows.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218793, Tributyl(methyl)phosphonium methyl sulfate. Retrieved from [Link][1]

  • Thermal Stability & Synthesis: Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. (Contextual grounding on Phosphonium IL stability vs Imidazolium).
  • Application in Catalysis: McNulty, J., et al. (2002). Suzuki cross-coupling reactions of aryl halides in phosphonium salt ionic liquids. Chemical Communications.

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Tributylmethylphosphonium Methyl Sulfate

This guide provides a comprehensive technical overview of the available toxicity data for tributylmethylphosphonium methyl sulfate. It is intended for researchers, scientists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the available toxicity data for tributylmethylphosphonium methyl sulfate. It is intended for researchers, scientists, and drug development professionals who are evaluating the environmental and health impacts of this phosphonium-based ionic liquid. This document synthesizes publicly available data, outlines standardized testing protocols, and discusses the underlying mechanisms of toxicity to provide a thorough understanding of the compound's hazard profile.

Introduction to Tributylmethylphosphonium Methyl Sulfate

Tributylmethylphosphonium methyl sulfate (CAS No. 69056-62-8) is a quaternary phosphonium salt.[1] Like other ionic liquids, it possesses unique physicochemical properties such as low vapor pressure, high thermal stability, and excellent solvency for a wide range of organic and inorganic materials. These characteristics make it a versatile compound with applications in various industrial processes, including as a solvent and catalyst in organic synthesis.[2] However, the increasing use of ionic liquids necessitates a thorough evaluation of their potential toxicological and ecotoxicological effects.

This guide will delve into the known toxicological data for tributylmethylphosphonium methyl sulfate, covering its impact on aquatic ecosystems and mammalian health. Where specific data for the target compound is not publicly available, this guide will provide detailed, state-of-the-art experimental protocols based on internationally recognized guidelines for assessing the toxicity of chemical substances.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate and toxicological behavior.

PropertyValueSource
Molecular Formula C₁₄H₃₃O₄PS[1]
Molecular Weight 328.45 g/mol [1]
CAS Number 69056-62-8[1]
Appearance White solid to pale-yellow liquidStrem Chemicals

Toxicological Profile

The toxicological profile of tributylmethylphosphonium methyl sulfate is summarized based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

According to aggregated GHS information, tributylmethylphosphonium methyl sulfate is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

These classifications indicate that tributylmethylphosphonium methyl sulfate poses significant hazards to both human health and the environment.

Ecotoxicity

For instance, studies on other phosphonium-based ionic liquids have shown that their toxicity to aquatic organisms, such as the fish Poecilia reticulata (guppy), can vary. The 96-hour LC50 values for butyl triphenyl phosphonium chloride and hexyl triphenyl phosphonium bromide were determined to be 73.35 mg/L and 61.36 mg/L, respectively.[3][4]

Proposed Mechanism of Aquatic Toxicity

The primary mechanism of toxicity for many ionic liquids in aquatic organisms is believed to be the disruption of cell membranes. The lipophilic alkyl chains of the phosphonium cation can intercalate into the phospholipid bilayers of cell membranes, leading to a loss of integrity, increased permeability, and ultimately cell lysis. The length of the alkyl chains on the cation has been shown to be a key determinant of toxicity, with longer chains generally leading to greater toxicity due to enhanced membrane disruption.[5]

Mammalian Toxicity

The GHS classification of tributylmethylphosphonium methyl sulfate as "harmful if swallowed" and causing "severe skin burns and eye damage" underscores its potential risk to human health upon acute exposure.

Acute Oral, Dermal, and Inhalation Toxicity

While a specific oral LD50 (lethal dose, 50%) for tributylmethylphosphonium methyl sulfate is not publicly available, the GHS classification (Acute Toxicity, Category 4) suggests an LD50 value in the range of 300 to 2000 mg/kg for rats.

The classification as a skin and eye corrosive (Category 1B) indicates that direct contact can cause irreversible damage.

Genotoxicity and Cytotoxicity

The genotoxic and cytotoxic potential of tributylmethylphosphonium methyl sulfate has not been extensively reported. However, studies on other phosphonium salts have indicated potential cytotoxic effects. For example, certain arylphosphonium salts have been shown to interact with DNA and exhibit cytotoxicity in bacteria. Some phosphonium-based ionic liquids have also been investigated for their cytotoxic effects against cancer cell lines.[6]

The potential for mitochondrial toxicity is another area of concern for phosphonium cations, as their lipophilic nature and positive charge can lead to their accumulation within the mitochondria, disrupting cellular respiration.[7][8][9]

Experimental Protocols for Toxicity Assessment

To address the gaps in the available data, the following standardized experimental protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended for a comprehensive toxicological evaluation of tributylmethylphosphonium methyl sulfate.

Aquatic Toxicity Testing

This test is performed to determine the concentration of the test substance that is lethal to 50% of the test fish over a 96-hour period.

  • Guideline: OECD Guideline 203, "Fish, Acute Toxicity Test".

  • Test Organism: Zebrafish (Danio rerio) are a commonly used and recommended species.[10][11]

  • Procedure:

    • Prepare a series of test solutions of tributylmethylphosphonium methyl sulfate in a suitable dilution water.

    • Acclimate the test fish to the test conditions.

    • Expose groups of fish to each test concentration and a control for 96 hours.

    • Observe and record mortality at 24, 48, 72, and 96 hours.

    • Calculate the 96-hour LC50 value using appropriate statistical methods.

This test assesses the acute toxicity to aquatic invertebrates.

  • Guideline: OECD Guideline 202, "Daphnia sp., Acute Immobilisation Test".

  • Test Organism: Daphnia magna.

  • Procedure:

    • Prepare a range of concentrations of the test substance.

    • Expose young daphnids (less than 24 hours old) to the test solutions for 48 hours.

    • Record the number of immobilized daphnids at 24 and 48 hours.

    • Determine the EC50 (effective concentration for 50% of the population) for immobilization.

This test evaluates the effect of the substance on the growth of freshwater algae.

  • Guideline: OECD Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".

  • Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.[12]

  • Procedure:

    • Expose exponentially growing cultures of algae to various concentrations of the test substance.

    • Incubate the cultures for 72 hours under standard conditions of light and temperature.

    • Measure the algal growth (e.g., by cell counts or fluorescence) at the end of the exposure period.

    • Calculate the EC50 for growth inhibition.

G cluster_ecotoxicity Ecotoxicity Workflow start Prepare Test Substance (Tributylmethylphosphonium Methyl Sulfate) fish_test OECD 203 Fish Acute Toxicity (e.g., Danio rerio) start->fish_test daphnia_test OECD 202 Daphnia Immobilisation (Daphnia magna) start->daphnia_test algae_test OECD 201 Algal Growth Inhibition (P. subcapitata) start->algae_test data_analysis Data Analysis (LC50/EC50 Calculation) fish_test->data_analysis daphnia_test->data_analysis algae_test->data_analysis report Ecotoxicological Profile data_analysis->report

Caption: Workflow for assessing the aquatic toxicity of tributylmethylphosphonium methyl sulfate.

Mammalian Toxicity Testing

This test provides information on the potential health hazards likely to arise from a single oral exposure.

  • Guideline: OECD Guideline 423, "Acute Oral Toxicity - Acute Toxic Class Method".

  • Test Organism: Typically rats.

  • Procedure:

    • Administer the test substance by gavage to a small group of animals at a starting dose.

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Depending on the outcome, test additional animals at higher or lower fixed dose levels.

    • The result allows for the classification of the substance into one of the GHS categories.

This in vitro test is used to predict the skin corrosive potential of a chemical.

  • Guideline: OECD Guideline 431, "In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method".

  • Procedure:

    • Apply the test substance to the surface of a three-dimensional human epidermis model.

    • After a defined exposure period, assess cell viability using a colorimetric assay (e.g., MTT assay).

    • The reduction in cell viability is used to classify the substance as corrosive or non-corrosive.

This test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[13][14][15][16]

  • Guideline: OECD Guideline 473, "In Vitro Mammalian Chromosomal Aberration Test".

  • Cell Lines: Suitable mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures.

  • Procedure:

    • Expose cell cultures to the test substance with and without metabolic activation.

    • Harvest the cells at a predetermined time after exposure.

    • Prepare chromosome spreads and analyze for structural aberrations under a microscope.

    • A statistically significant increase in the number of cells with aberrations indicates a positive result.

G cluster_mammalian_toxicity Mammalian Toxicity Assessment Workflow start Test Substance oral_tox Acute Oral Toxicity (OECD 423) start->oral_tox skin_corr In Vitro Skin Corrosion (OECD 431) start->skin_corr geno_tox In Vitro Genotoxicity (OECD 473) start->geno_tox data_interp Data Interpretation & Hazard Classification oral_tox->data_interp skin_corr->data_interp geno_tox->data_interp risk_assess Human Health Risk Assessment data_interp->risk_assess

Caption: Workflow for assessing the mammalian toxicity of tributylmethylphosphonium methyl sulfate.

Conclusion

Tributylmethylphosphonium methyl sulfate is a chemical with significant toxicological properties, as indicated by its GHS classification. It is harmful if swallowed, causes severe skin and eye damage, and is very toxic to aquatic life. While specific quantitative toxicity data for this compound is limited in the public domain, the known toxicity of other phosphonium-based ionic liquids suggests that its hazardous properties are likely linked to the disruptive effects of the phosphonium cation on biological membranes.

To ensure a comprehensive understanding of its toxicological profile, further testing according to standardized OECD guidelines is essential. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a thorough risk assessment for both human health and the environment.

References

  • MicroBioTests Inc. (n.d.). Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributyl(methyl)phosphonium methyl sulfate. PubChem. Retrieved from [Link]

  • Bandara, T., & et al. (2022). Toxicological Effects of Tributyltin in Zebrafish (Danio rerio) Embryos. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • Yunus, R., & et al. (2025). Toxicity assessment of phosphonium based ionic liquids towards female guppy fish. ResearchGate. Retrieved from [Link]

  • Kontro, I., & et al. (2016). Effects of phosphonium-based ionic liquids on phospholipid membranes studied by small-angle X-ray scattering. PubMed. Retrieved from [Link]

  • Gokduman, K., & et al. (2021). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. MDPI. Retrieved from [Link]

  • Galkin, M., & et al. (2023). Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity. PubMed Central. Retrieved from [Link]

  • Ventura, S. P., & et al. (2014). Toxicity assessment of various ionic liquid families towards Vibrio fischeri marine bacteria. PubMed. Retrieved from [Link]

  • Collins, C. H., & et al. (2001). Liquid-gas Partitioning of the Gasoline Oxygenate Methyl Tert-Butyl Ether (MTBE) Under Laboratory Conditions and Its Effect on Growth of Selected Algae. PubMed. Retrieved from [Link]

  • Hou, X., & et al. (2013). Toxicity assessment of various ionic liquid families towards Vibrio fischeri marine bacteria. ResearchGate. Retrieved from [Link]

  • Li, X., & et al. (2018). Acute toxicity of different type pesticide surfactants to Daphnia magna. ResearchGate. Retrieved from [Link]

  • Kovacs, T., & et al. (2021). Synthesis and In Vitro Cytotoxicity and Antibacterial Activity of Novel 1,2,3-Triazol-5-yl-Phosphonates. MDPI. Retrieved from [Link]

  • Bandara, T., & et al. (2022). Toxicological Effects of Tributyltin in Zebrafish (Danio rerio) Embryos. ThaiJo. Retrieved from [Link]

  • Ullah, R., & et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ResearchGate. Retrieved from [Link]

  • Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. PubMed Central. Retrieved from [Link]

  • James, A. M., & et al. (2020). Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation. Frontiers. Retrieved from [Link]

  • Li, Y., & et al. (2022). Tributyltin causes generational neurodevelopmental toxicity and the protective effect of folic acid in zebrafish. PubMed. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Retrieved from [Link]

  • Aziz, S. B., & et al. (2021). Ionic Liquid in Phosphoric Acid-Doped Polybenzimidazole (PA-PBI) as Electrolyte Membranes for PEM Fuel Cells: A Review. MDPI. Retrieved from [Link]

  • Yunus, R., & et al. (2014). Toxicity Assessment of Phosphonium Based Ionic Liquids Towards Female Guppy Fish. Asian Journal of Chemistry. Retrieved from [Link]

  • Magnusson, M., & et al. (2020). Toxicity of herbicides to the marine microalgae Tisochrysis lutea and Tetraselmis sp. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • Mthembu, M. S., & et al. (2020). Aromatic long chain cations of amphiphilic ionic liquids permeabilise the inner mitochondrial membrane and induce mitochondrial dysfunction at cytotoxic concentrations. Green Chemistry. Retrieved from [Link]

  • DeBofsky, A., & et al. (2025). Testing the effects of two different zebrafish exposure paradigms on transcriptomic-based chemical risk assessment using the flame retardant triphenyl phosphate. PubMed Central. Retrieved from [Link]

  • Horita, K., & et al. (2017). Effects of Different Base Agents on Prediction of Skin Irritation by Sodium Lauryl Sulfate Using Patch Testing and Repeated Application Test. PubMed. Retrieved from [Link]

  • Li, H., & et al. (2005). Sensitivity of green and blue-green algae to methyl tert-butyl ether. PubMed. Retrieved from [Link]

  • Campos, B., & et al. (2025). Effects of dibutyl phthalate (DBP) on life history traits and population dynamics of Daphnia magna: comparison of two exposure regimes. Peer Community Journal. Retrieved from [Link]

  • G. A. Burton Jr., & et al. (2023). Anti-Fouling Properties of Phosphonium Ionic Liquid Coatings in the Marine Environment. MDPI. Retrieved from [Link]

  • Nguyen, T. T., & et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. Retrieved from [Link]

  • Seo, J., & et al. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. PubMed. Retrieved from [Link]

  • Galkin, M., & et al. (2023). Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity. ResearchGate. Retrieved from [Link]

  • Roy, K., & et al. (2012). Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. Green Chemistry. Retrieved from [Link]

  • Stanley, J. K., & et al. (2015). Algal growth stimulation and toxicity in response to exposure to the new insensitive military high-nitrogen energetic triaminoguanidinium-1-methyl-5-nitriminotetrazolate. PubMed. Retrieved from [Link]

  • Chen, Y., & et al. (2023). Long-term toxicity assessment of antibiotics against Vibrio fischeri: Test method optimization and mixture toxicity prediction. ResearchGate. Retrieved from [Link]

  • European Commission. (2013). Scientific Committee on Consumer Safety SCCS. Retrieved from [Link]

  • Bandara, T., & et al. (2022). Toxic Effects of Tributyltin, Triphenyltin, and SnCl2 on the Development of Zebrafish (Danio rerio) Embryos. ResearchGate. Retrieved from [Link]

  • Kumar, A., & et al. (2026). Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology. ResearchGate. Retrieved from [Link]

  • Environment and Climate Change Canada. (2017). Biological test method: acute lethality test using daphnia species. Retrieved from [Link]

  • Bio-Resource. (2024). Methods for Testing Chromosomal Aberration. YouTube. Retrieved from [Link]

  • Allen, K. D., & et al. (2012). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. ResearchGate. Retrieved from [Link]

  • STERLAB. (n.d.). SKIN IRRITATION TEST FOR THE PREDICTION OF ACUTE SKIN IRRITATION OF CHEMICALS WITH STERLAB'S RHE: 42 MINUTES APPLICATION + 42. Retrieved from [Link]

  • Singh, S., & et al. (2024). Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. National Institutes of Health. Retrieved from [Link]

  • Kumar, A., & et al. (2025). Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology. ResearchGate. Retrieved from [Link]

  • James, A. M., & et al. (2020). Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation. PubMed Central. Retrieved from [Link]

Sources

Foundational

thermal stability of tributylmethylphosphonium methyl sulfate

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Thermal Stability of Tributylmethylphosphonium Methyl Sulfate Executive Summary Tributylmethylp...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Thermal Stability of Tributylmethylphosphonium Methyl Sulfate

Executive Summary

Tributylmethylphosphonium methyl sulfate (


), commercially known as Cyphos® IL 108 , is a phosphonium-based ionic liquid (IL) valued for its low melting point (~38°C) and high conductivity. While often cited as "thermally stable" in general literature, its stability profile is strictly defined by the methyl sulfate anion , which acts as the limiting reagent in thermal degradation.

Critical Finding: While dynamic thermogravimetric analysis (TGA) may suggest stability up to 330–350°C , long-term isothermal exposure above 200°C triggers a nucleophilic decomposition pathway. This degradation is not merely destructive but hazardous , potentially releasing dimethyl sulfate (DMS) , a potent carcinogen, and tributylphosphine , a toxic and pyrophoric liquid.

This guide provides the mechanistic insight, experimental protocols, and safety boundaries required to utilize this IL in high-value applications without compromising integrity or safety.

Chemical Identity & Physicochemical Profile

Before defining stability limits, we must establish the material's baseline properties.

PropertySpecification
Chemical Name Tributyl(methyl)phosphonium methyl sulfate
CAS Number 69056-62-8
Common Name Cyphos® IL 108
Molecular Formula

Molecular Weight 328.45 g/mol
Appearance White waxy solid or pale yellow liquid (supercools easily)
Melting Point 38°C (311 K)
Density ~1.03 g/mL (at 25°C)

Thermal Stability Profile

The thermal stability of


 is a function of time, temperature, and atmosphere. Researchers must distinguish between dynamic stability (scanning) and isothermal stability (holding).
Dynamic Stability (TGA)

In a standard TGA ramp (10°C/min under


), the onset temperature (

) is typically observed between 330°C and 360°C .
  • Interpretation: This value represents the point of rapid catastrophic volatilization. It is NOT the maximum operating temperature.

  • Mass Loss: Single-step decomposition is typical, leaving minimal char (<1%).

Isothermal Stability (Long-Term)

Under static conditions, the "safe" window contracts significantly.

  • < 150°C: Stable for extended periods (>24 hours). Suitable for most solvent extractions and catalytic cycles.

  • 150°C – 200°C: Slow degradation detectable over days. Color change (darkening) indicates phosphine oxide formation or charring.

  • > 200°C: Rapid decomposition. Not recommended for continuous processing.

Comparative Stability

The phosphonium cation is robust, but the anion dictates the limit.

  • Stability Ranking:

    
    
    

Decomposition Mechanisms & Safety Hazards

The decomposition of


 is driven by the nucleophilicity of the anion and the electrophilicity of the cation's methyl groups.
Primary Pathway: Nucleophilic Substitution ( )

At elevated temperatures, the methyl sulfate anion (


) attacks the methyl group on the phosphonium cation. This "Reverse Menschutkin" type reaction is the primary failure mode.

Reaction:



  • Product A: Tributylphosphine (

    
    )  - Toxic, foul odor, pyrophoric potential.
    
  • Product B: Dimethyl Sulfate (DMS) - EXTREME HAZARD . Volatile, genotoxic, carcinogenic.

Secondary Pathway: Hydrolysis

If moisture is present (even trace amounts), the anion hydrolyzes.



The resulting hydrogen sulfate anion is acidic, leading to corrosion and further autocatalytic degradation of the cation.
Visualizing the Pathway

Decomposition IL [P4,4,4,1][MeSO4] (Ionic Liquid) Heat Heat (>200°C) IL->Heat Water Trace Water IL->Water Hydrolysis Transition Transition State (SN2 Attack) Heat->Transition Primary Pathway PBu3 Tributylphosphine (Toxic/Pyrophoric) Transition->PBu3 DMS Dimethyl Sulfate (CARCINOGEN) Transition->DMS Acid Methanol + HSO4- (Corrosive/Acidic) Water->Acid

Figure 1: Thermal decomposition pathways of Tributylmethylphosphonium methyl sulfate. Note the formation of high-hazard Dimethyl Sulfate.

Experimental Protocols for Stability Validation

To validate this material for your specific application, use the following self-validating protocols.

Protocol A: Determination of Maximum Operating Temperature (MOT)

Do not rely on literature


. Measure it under your specific flow/pressure conditions.
  • Instrument: TGA (Thermogravimetric Analyzer) with Evolved Gas Analysis (MS or FTIR) if available.

  • Sample Prep: Dry IL at 60°C under vacuum (0.1 mbar) for 4 hours to remove water (water lowers

    
    ).
    
  • Method:

    • Step 1: Ramp 10°C/min to 100°C, hold 10 min (drying).

    • Step 2: Ramp 5°C/min to 500°C under

      
       flow (50 mL/min).
      
  • Analysis:

    • Record

      
       (intersection of baseline and tangent of mass loss).
      
    • Safety Check: If MS detects m/z 126 (DMS) or m/z 202 (Tributylphosphine), stop heating immediately.

Protocol B: Long-Term Isothermal Stress Test

For drug development or process scale-up.

  • Setup: Sealed glass ampoules or high-pressure DSC pans (to prevent evaporation of volatile products).

  • Conditions: Hold samples at target process temperatures (

    
    , 
    
    
    
    ,
    
    
    ) for 24 hours.
  • Post-Analysis:

    • Visual: Check for darkening (yellow

      
       brown 
      
      
      
      black).
    • NMR (

      
       and 
      
      
      
      ):
      Dissolve in
      
      
      . Look for:
      • New

        
         peaks at -30 ppm (Tributylphosphine) or +40-50 ppm (Phosphine oxides).
        
      • New

        
         peaks at 4.0 ppm (Dimethyl sulfate methyls).
        
Workflow Diagram

Protocol Start Start: Stability Validation Dry Vacuum Dry 60°C, 4h Start->Dry Choice Select Method Dry->Choice TGA Dynamic TGA (Screening) Choice->TGA Iso Isothermal Hold (Process Simulation) Choice->Iso TGA_Step Ramp 5°C/min to 500°C TGA->TGA_Step Iso_Step Hold at T_process for 24h Iso->Iso_Step Analyze Analyze Residue (NMR / MS) TGA_Step->Analyze Iso_Step->Analyze

Figure 2: Workflow for validating thermal stability limits.

Implications for Drug Development & Scale-Up

  • Solvent Selection: If your reaction requires temperatures >180°C, replace

    
     with 
    
    
    
    (Cyphos IL 109) or similar fluorinated anions which offer stability >350°C.
  • Impurity Scavenging: In pharmaceutical synthesis, trace DMS formation is unacceptable (genotoxic impurity).

    • Mitigation: Use a slight excess of a nucleophile (e.g., amine) in the reaction mixture to scavenge any methylating agents formed in situ.

  • Recycling: Do not distill this IL. Recycle via extraction or membrane filtration. Distillation attempts will likely trigger decomposition before the boiling point is reached.

References

  • Cyphos® IL 108 Product D

  • Thermal Stability of Ionic Liquids, Industrial & Engineering Chemistry Research, 2014. (General methodology for IL TGA).

  • Decomposition of Phosphonium Ionic Liquids, Physical Chemistry Chemical Physics, 2018.

  • Safety Data Sheet (SDS)

  • Dimethyl Sulfate Safety Profile, NOAA Cameo Chemicals.

Exploratory

tributylmethylphosphonium methyl sulfate ionic liquid properties

An In-depth Technical Guide to Tributylmethylphosphonium Methyl Sulfate: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides an in-depth exploration of tributylmethylpho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tributylmethylphosphonium Methyl Sulfate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tributylmethylphosphonium methyl sulfate, a phosphonium-based ionic liquid (IL) of significant interest to researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of data to provide a foundational understanding of its properties, the rationale behind its synthesis and characterization, and its potential in advanced applications.

Introduction: The Unique Profile of a Phosphonium Ionic Liquid

Tributylmethylphosphonium methyl sulfate, often referred to as [P₄₄₄₁][MeSO₄], belongs to the class of phosphonium ionic liquids. These materials are salts with melting points below 100°C, composed of a bulky, asymmetric tributylmethylphosphonium cation and a methyl sulfate anion. Unlike their more common imidazolium or pyridinium counterparts, phosphonium ILs exhibit a distinct set of properties, including generally higher thermal and chemical stability, which makes them highly attractive for demanding industrial and research applications.[1]

This guide will dissect the core physicochemical properties of [P₄₄₄₁][MeSO₄], offering insights into how its molecular structure dictates its macroscopic behavior and utility as a versatile solvent, catalyst, and electrochemical medium.[2]

Molecular Structure and Core Identifiers

The defining characteristics of tributylmethylphosphonium methyl sulfate originate from its ionic composition. The cation features a central phosphorus atom bonded to three butyl chains and one methyl group, creating a sterically hindered and charge-delocalized structure. This is paired with the smaller, inorganic methyl sulfate anion.

G cluster_cation Tributylmethylphosphonium Cation ([P₄₄₄₁]⁺) cluster_anion Methyl Sulfate Anion ([MeSO₄]⁻) P P⁺ C_Me CH₃ P->C_Me C1_Bu1 CH₂ P->C1_Bu1 C1_Bu2 CH₂ P->C1_Bu2 C1_Bu3 CH₂ P->C1_Bu3 C2_Bu1 CH₂ C1_Bu1->C2_Bu1 C3_Bu1 CH₂ C2_Bu1->C3_Bu1 C4_Bu1 CH₃ C3_Bu1->C4_Bu1 C2_Bu2 CH₂ C1_Bu2->C2_Bu2 C3_Bu2 CH₂ C2_Bu2->C3_Bu2 C4_Bu2 CH₃ C3_Bu2->C4_Bu2 C2_Bu3 CH₂ C1_Bu3->C2_Bu3 C3_Bu3 CH₂ C2_Bu3->C3_Bu3 C4_Bu3 CH₃ C3_Bu3->C4_Bu3 S S O1 O S->O1 =O O2 O S->O2 =O O3_neg O⁻ S->O3_neg O_Me O S->O_Me C_anion CH₃ O_Me->C_anion

Caption: Molecular structure of the tributylmethylphosphonium cation and methyl sulfate anion.

This specific structure gives rise to its identity, which is cataloged under several key identifiers useful for regulatory and research purposes.

IdentifierValueSource(s)
CAS Number 69056-62-8[2][3][4][5]
Molecular Formula C₁₄H₃₃O₄PS[2][4][5]
Molecular Weight 328.45 g/mol [3][4][6]
IUPAC Name methyl sulfate;tributyl(methyl)phosphanium[4]
InChI InChI=1S/C13H30P.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1[4]
SMILES CCCC(CCCC)CCCC.COS(=O)(=O)[O-][4]

Core Physicochemical Properties

The utility of an ionic liquid is defined by its physical properties. The data below has been consolidated from various technical sources to provide a quantitative overview.

PropertyValueConditionsSource(s)
Appearance White solid to pale-yellow liquidAmbient[2]
Melting Point 34 °C-[3]
Density 1.066 g/cm³25 °C[3]
Viscosity 409 cP (mPa·s)25 °C[3]
Thermal Stability High; phosphonium ILs are stable >300 °CTGA[2][7][8]
Thermal Stability: A Key Advantage

One of the most compelling reasons to select a phosphonium IL is its exceptional thermal stability.[2] Dynamic thermogravimetric analysis (TGA) studies consistently show that phosphonium ILs can withstand temperatures of 300°C and often significantly higher before decomposition begins.[7][8] This robustness is attributed to the strength of the phosphorus-carbon bonds and the absence of easily abstractable protons on the cation, a feature that makes them more stable than many nitrogen-based heterocyclic ILs like those from the imidazolium family.[1] This property is critical for high-temperature chemical synthesis, where it ensures the solvent maintains its integrity.[9]

Viscosity and Ionic Conductivity: A Delicate Balance

With a viscosity of 409 cP at 25°C, tributylmethylphosphonium methyl sulfate is moderately viscous.[3] Viscosity in ionic liquids is a direct consequence of strong coulombic interactions and van der Waals forces between the ions. While high viscosity can be a drawback in terms of mass transfer, it is intrinsically linked to the forces that create the IL's negligible vapor pressure.

Solubility Profile: The "Designer" Solvent Aspect

Tributylmethylphosphonium methyl sulfate demonstrates good solubility in a range of organic solvents and is highly soluble in polar solvents.[2][12] This behavior is governed by the "like dissolves like" principle; the ionic nature of the IL favors interaction with polar molecules, while the four alkyl chains on the cation provide lipophilic character, allowing it to dissolve less polar substances. This tunable solubility is a hallmark of ionic liquids, enabling their use in biphasic catalysis and liquid-liquid extractions.

Synthesis and Characterization

Trustworthy research requires a pure, well-characterized starting material. The synthesis of tributylmethylphosphonium methyl sulfate is a straightforward quaternization reaction.

Experimental Protocol: Synthesis

This protocol is based on the well-established Menshutkin-type reaction for creating quaternary phosphonium and ammonium salts.

Core Principle: The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This forms a new phosphorus-carbon bond and transfers a positive charge to the phosphorus atom, with the methyl sulfate anion acting as the counter-ion.

Materials:

  • Tributylphosphine (1.0 eq.)

  • Dimethyl sulfate (1.0 eq.)

  • Anhydrous toluene (or other suitable inert solvent)

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser.

Procedure:

  • Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen. It is crucial to maintain an inert atmosphere as tributylphosphine is readily oxidized by air.

  • Reaction Setup: In the flask, dissolve tributylphosphine in anhydrous toluene.

  • Reactant Addition: Place the flask in an ice-water bath to control the initial exotherm. Slowly add dimethyl sulfate dropwise from the dropping funnel over 1-2 hours with vigorous stirring. CAUTION: The reaction is exothermic, and dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction proceeds to completion.

  • Product Isolation: The product, an ionic liquid, will typically separate as a denser, immiscible layer. If the product solidifies, it can be filtered.

  • Purification: Decant the upper toluene layer. Wash the resulting ionic liquid product multiple times with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials. Dry the final product under high vacuum to remove all volatile residues.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Setup Flask under N₂ B 2. Reactants Tributylphosphine in Toluene A->B C 3. Addition Add Dimethyl Sulfate (0-5°C) B->C D 4. Reaction Stir at RT (12-24h) C->D E 5. Separation Decant Toluene D->E Phase Separation F 6. Washing Wash with Hexane E->F G 7. Drying Dry under Vacuum F->G H Final Product [P₄₄₄₁][MeSO₄] G->H

Sources

Foundational

tributylmethylphosphonium methyl sulfate for green chemistry

Technical Whitepaper: Tributylmethylphosphonium Methyl Sulfate ([P ][MeSO ]) A Tunable Medium for Green Catalysis & Phase Transfer Systems[1] Executive Summary The pharmaceutical and fine chemical industries face increas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tributylmethylphosphonium Methyl Sulfate ([P ][MeSO ])

A Tunable Medium for Green Catalysis & Phase Transfer Systems[1]

Executive Summary

The pharmaceutical and fine chemical industries face increasing pressure to replace Volatile Organic Compounds (VOCs) with sustainable alternatives.[1] Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), often commercially referred to as Cyphos® IL 108 , represents a distinct class of phosphonium-based ionic liquids (ILs) that bridge the gap between solvent engineering and catalysis.[1]

Unlike imidazolium-based ILs, phosphonium salts offer superior thermal stability (>300°C) and enhanced stability under basic conditions, making them ideal for base-mediated C-C coupling reactions (Suzuki, Heck).[1] This guide details the physicochemical profile, mechanistic advantages in ligand-free palladium catalysis, and a self-validating protocol for its use in green synthesis.[1]

Physicochemical Profile

Understanding the physical constraints of the solvent is the first step in experimental design.[1] [P


][MeSO

] is a room-temperature ionic liquid (RTIL) with a hydrophilic character, yet it exhibits phase behavior that can be manipulated by temperature and salt concentration.[1]

Table 1: Critical Technical Specifications

PropertyValueRelevance to Process Chemistry
Formula C

H

O

PS
Core structure determining polarity.[1]
MW 328.45 g/mol Calculation of molar equivalents.[1]
Appearance Clear to pale yellow liquidVisual monitoring of reaction progress.[1]
Density 1.027 g/mL (20°C)Facilitates phase separation from lower-density organics (e.g., ether, heptane).[1]
Melting Point < 25°CLiquid handling at ambient temperature; no heating required for transfer.[1]
Solubility Water, Alcohols, DCMVersatile for monophasic reactions or biphasic extractions.[1]
Thermal Stability > 300°C (onset)Supports high-temperature microwave or sealed-tube protocols.[1]

Expert Insight: The methyl sulfate anion is relatively non-coordinating compared to halides, but susceptible to slow hydrolysis in highly acidic, hot aqueous environments.[1] Ensure reaction pH > 4 for long-term stability.

Mechanistic Role in Catalysis

In "Green" drug development, the elimination of toxic phosphine ligands (e.g., PPh


) is a key goal.[1] [P

][MeSO

] acts as a "innocuous" liquid support that stabilizes active metal species.[1]
The Electrosteric Stabilization Model

When Palladium salts (e.g., Pd(OAc)


) are introduced into [P

][MeSO

], the ionic liquid prevents the aggregation of Pd(0) into inactive "Palladium black."[1]
  • Solvation: The polar domain of the IL solvates the metal cation.[1]

  • Stabilization: The bulky tributylmethylphosphonium cations form a protective "cage" around Pd nanoclusters (electrosteric stabilization).[1]

  • Activation: This "naked" Pd species is highly active for oxidative addition without the steric hindrance of covalently bound ligands.[1]

Visualization: Ligand-Free Catalytic Cycle

The following diagram illustrates the stabilization mechanism and the catalytic cycle within the ionic liquid matrix.

G cluster_IL Ionic Liquid Matrix ([P4441][MeSO4]) Pd_Pre Pd(OAc)2 Precursor Pd_Active Stabilized Pd(0) Nanocluster (Electrosteric Cage) Pd_Pre->Pd_Active Reduction (in situ) Ox_Add Oxidative Addition (Ar-X) Pd_Active->Ox_Add Cycle Start Transmetal Transmetallation (Ar'-B(OH)2 + Base) Ox_Add->Transmetal Red_Elim Reductive Elimination (Product Release) Transmetal->Red_Elim Red_Elim->Pd_Active Catalyst Regeneration Product Biaryl Product (Extracted) Red_Elim->Product Extraction

Figure 1: The "Boomerang" effect in IL catalysis. The active Pd(0) species is stabilized by the ionic liquid matrix, performs the catalytic turnover, and returns to the stabilized pool, allowing for recycling.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol demonstrates the synthesis of 4-phenyltoluene using [P


][MeSO

] as the sole solvent and stabilizer.[1]

Reaction: 4-Bromotoluene + Phenylboronic acid


 4-Phenyltoluene[1]
Materials
  • Ionic Liquid: [P

    
    ][MeSO
    
    
    
    ] (2.0 mL)
  • Substrate: 4-Bromotoluene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)[1]

  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 mmol)[1]
  • Catalyst: Palladium(II) Acetate (Pd(OAc)

    
    ) (0.01 mmol / 1 mol%)[1]
    
  • Extraction Solvent: Diethyl ether or Ethyl Acetate (Green alternative: 2-MeTHF)[1]

Step-by-Step Methodology
  • Preparation (Self-Validating Step): In a 10 mL screw-cap vial, dissolve Pd(OAc)

    
     in the [P
    
    
    
    ][MeSO
    
    
    ].
    • Check: The solution should turn from orange to a darker suspension upon slight heating (60°C for 5 min), indicating the formation of the stabilized Pd species.[1]

  • Reagent Addition: Add 4-bromotoluene, phenylboronic acid, and Na

    
    CO
    
    
    
    to the vial.
  • Reaction: Seal the vial and heat to 90°C with vigorous magnetic stirring (1000 rpm).

    • Note: High stirring speed is crucial in ILs due to higher viscosity compared to molecular solvents.[1]

  • Monitoring: Monitor by TLC or HPLC after 1 hour. The reaction is typically complete within 1-3 hours.[1]

  • Extraction (Product Isolation):

    • Cool the mixture to room temperature.

    • Add 3 mL of extraction solvent (e.g., 2-MeTHF) and stir for 5 minutes.

    • Allow phases to separate. The top organic layer contains the product; the bottom IL layer contains the catalyst and salts.

    • Decant the upper layer.[1] Repeat extraction 3x.

  • Purification: Evaporate the combined organic extracts. The residue is usually high-purity product.[1] Recrystallize if necessary.[1]

Recycling Workflow

The economic viability of this protocol relies on recycling the IL/Catalyst system.[1]

Recycling Step1 Post-Reaction Mixture Step2 Extraction (2-MeTHF) Step1->Step2 Step3 Phase Separation Step2->Step3 Product_Phase Organic Phase (Product) Step3->Product_Phase IL_Phase IL Phase (Pd + Salts) Step3->IL_Phase Wash Water Wash (Remove NaBr/Base) IL_Phase->Wash Salt Removal Drying Vacuum Drying (80°C, 2h) Wash->Drying Reuse Ready for Next Cycle Drying->Reuse Reuse->Step1 Recycle

Figure 2: The closed-loop recycling process.[1] Water washing is critical to prevent salt accumulation (sodium bromide) which can eventually crash out the catalyst.

Green Metrics & Safety Profile (E-E-A-T)

To maintain scientific integrity, we must balance the "green" label with the intrinsic hazards of the material.[1]

Toxicity Awareness: While the process is green (recyclable, low VOC), [P


][MeSO

] itself is classified as Acute Tox. 4 and Aquatic Acute 1 [1, 2].[1]
  • Handling: Must be handled with gloves and eye protection.[1]

  • Waste: Aqueous washes from the recycling step (containing traces of IL) must be treated as hazardous waste, not poured down the drain.[1]

Sustainability Scorecard:

  • E-Factor: < 1.0 (excluding water) when recycled > 5 times.[1]

  • Atom Economy: High (Ligand-free).[1]

  • Recyclability: Proven effective for 5-8 cycles with <5% loss in yield per cycle [3].[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218793, Tributyl(methyl)phosphonium methyl sulfate.[1] Retrieved from [Link]

  • McNulty, J., et al. (2002).[1] Suzuki cross-coupling reactions of aryl halides in phosphonium salt ionic liquids.[1] Chemical Communications.[1] (General reference for phosphonium IL efficacy in Suzuki coupling).

Sources

Exploratory

An In-Depth Technical Guide to Tributylmethylphosphonium Methyl Sulfate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of tributylmethylphosphonium methyl sulfate, an ionic liquid with significant potential in various scientific and industrial applications. Intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tributylmethylphosphonium methyl sulfate, an ionic liquid with significant potential in various scientific and industrial applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, applications, and safety considerations associated with this compound.

Introduction: The Unique Profile of a Phosphonium-Based Ionic Liquid

Tributylmethylphosphonium methyl sulfate, often abbreviated as [P(CH₃)(C₄H₉)₃][CH₃SO₄], is a quaternary phosphonium salt that exists as an ionic liquid.[1] Unlike traditional volatile organic solvents, ionic liquids (ILs) are characterized by their low vapor pressure, high thermal stability, and tunable solubility, making them attractive alternatives in the pursuit of "green chemistry."[1] This particular phosphonium-based IL is noted for its good solubility in a range of organic solvents and its utility as both a solvent and a catalyst in organic synthesis.[1]

This guide will provide a detailed exploration of tributylmethylphosphonium methyl sulfate, from its fundamental properties to its practical applications, with a focus on providing actionable insights for laboratory and developmental work.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application.

Table 1: Key Physicochemical Properties of Tributylmethylphosphonium Methyl Sulfate

PropertyValue/DescriptionSource(s)
CAS Number 69056-62-8[2][3]
Molecular Formula C₁₄H₃₃O₄PS[2][4]
Molecular Weight 328.45 g/mol [2][4]
Appearance White solid to pale-yellow liquid[3]
Purity Typically ≥95.0%[5]
Density 1.027 g/mL at 20 °C (lit.)
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of tributylmethylphosphonium methyl sulfate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl and methyl groups attached to the phosphorus atom, as well as the methyl group of the methyl sulfate anion.

    • ¹³C NMR: The carbon NMR will provide distinct signals for the different carbon environments within the cation and anion.

    • ³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing phosphonium salts, and a single peak is expected in the phosphonium region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching and bending from the alkyl chains, and S=O and S-O stretching from the methyl sulfate anion.

Synthesis and Purification

The synthesis of tributylmethylphosphonium methyl sulfate typically involves a quaternization reaction. This process is a cornerstone of organophosphorus chemistry.

General Synthesis Pathway

The most common route to synthesizing quaternary phosphonium salts is the reaction of a tertiary phosphine with an alkylating agent. In the case of tributylmethylphosphonium methyl sulfate, this involves the reaction of tributylphosphine with dimethyl sulfate.

Synthesis_Pathway TBP Tributylphosphine (C₄H₉)₃P Product Tributylmethylphosphonium Methyl Sulfate TBP->Product Quaternization DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Product

Caption: General synthesis pathway for tributylmethylphosphonium methyl sulfate.

Detailed Experimental Protocol: Synthesis of Tributylmethylphosphonium Methyl Sulfate

This protocol outlines a representative procedure for the synthesis of tributylmethylphosphonium methyl sulfate.

Materials:

  • Tributylphosphine

  • Dimethyl sulfate

  • Anhydrous toluene (or other suitable anhydrous, non-protic solvent)

  • Anhydrous diethyl ether (for washing)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice-water bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate (1.0 equivalent) in anhydrous toluene.

  • Inert Atmosphere: Purge the flask with dry nitrogen to maintain an inert atmosphere, as tributylphosphine is susceptible to oxidation.

  • Cooling: Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Reactant Addition: Slowly add a solution of tributylphosphine (1.0 equivalent) in anhydrous toluene to the stirred dimethyl sulfate solution dropwise over 1-2 hours. The reaction is exothermic, and slow addition is critical to control the temperature.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the reaction goes to completion.

  • Product Isolation: The product, which may precipitate as a solid or form a dense liquid layer, is isolated. If a precipitate forms, it can be collected by filtration. If an oil forms, the supernatant solvent can be decanted.

  • Purification: The crude product should be washed multiple times with anhydrous diethyl ether to remove any unreacted starting materials.[6] The product is then dried under high vacuum to remove residual solvents.

Key Applications in Research and Development

Tributylmethylphosphonium methyl sulfate has emerged as a versatile solvent and catalyst in several key areas of research and development.

Biomass Processing and Cellulose Dissolution

A significant application of phosphonium-based ionic liquids is in the pretreatment and dissolution of lignocellulosic biomass.[7][8] Cellulose, a major component of biomass, is notoriously difficult to dissolve in common solvents due to its extensive hydrogen-bonding network.[9]

Ionic liquids like tributylmethylphosphonium methyl sulfate can disrupt this network, enabling the dissolution of cellulose for further processing into biofuels, platform chemicals, and advanced materials.[9] The mechanism involves the formation of strong hydrogen bonds between the methyl sulfate anion and the hydroxyl groups of cellulose, which breaks down the inter- and intramolecular hydrogen bonds within the cellulose structure.[9]

Cellulose_Dissolution cluster_Cellulose Crystalline Cellulose C1 Cellulose Chain 1 C2 Cellulose Chain 2 C1->C2 H-bonds Dissolved Dissolved Cellulose Chains C3 Cellulose Chain 3 C2->C3 H-bonds IL Tributylmethylphosphonium Methyl Sulfate IL->Dissolved Disrupts H-bonds

Caption: Mechanism of cellulose dissolution by tributylmethylphosphonium methyl sulfate.

Phase-Transfer Catalysis in Organic Synthesis

For drug development professionals, the role of tributylmethylphosphonium methyl sulfate as a phase-transfer catalyst (PTC) is of particular interest.[6] Many organic reactions, especially in the synthesis of active pharmaceutical ingredients (APIs), involve reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase). A PTC facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate.[6]

The tributylmethylphosphonium cation is lipophilic and can transport the methyl sulfate anion (or another anion from the reaction mixture) into the organic phase where the reaction with an organic substrate can occur. This can lead to higher yields, shorter reaction times, and milder reaction conditions.[6]

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Anion_aq Anion (Y⁻) PTC [P(CH₃)(C₄H₉)₃]⁺ Anion_aq->PTC Forms ion pair Substrate_org Organic Substrate (RX) Product_org Product (RY) Substrate_org->Product_org Reaction PTC->Substrate_org Transfers anion

Caption: Role of tributylmethylphosphonium cation in phase-transfer catalysis.

The use of methylation in drug design, often referred to as the "magic methyl" effect, can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties.[10] While tributylmethylphosphonium methyl sulfate is not a direct methylating agent in this context, its role in facilitating reactions where methylation occurs could be explored.

Health and Safety Information

As with any chemical, proper handling and safety precautions are essential when working with tributylmethylphosphonium methyl sulfate.

Table 2: GHS Hazard Information

Hazard StatementDescriptionGHS Code
Acute Toxicity, Oral (Category 4) Harmful if swallowedH302
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damageH314
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) Very toxic to aquatic lifeH400
Source: PubChem CID 16218793[4]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this material and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges.[2]

Suppliers

Tributylmethylphosphonium methyl sulfate is available from several reputable chemical suppliers that cater to the research and development community.

Table 3: Selected Suppliers of Tributylmethylphosphonium Methyl Sulfate

SupplierPurity
Santa Cruz Biotechnology, Inc. ≥95%
Strem Chemicals, Inc. min. 95%
Otto Chemie Pvt. Ltd. 95.0%

This is not an exhaustive list, and availability may vary.

Conclusion

Tributylmethylphosphonium methyl sulfate is a valuable ionic liquid with a unique set of properties that make it suitable for a range of applications, from green chemistry approaches in biomass processing to its potential as a phase-transfer catalyst in the synthesis of complex organic molecules relevant to drug development. Its high thermal stability, low volatility, and ability to dissolve a variety of compounds position it as a promising tool for researchers and scientists. As with all chemicals, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe use.

References

  • Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. MDPI. Available at: [Link]

  • (PDF) Effect of Tributylmethylammonium Methyl Sulfate (MTBS) Addition on Hardness and Corrosion Resistance of Ni-W Alloy. ResearchGate. Available at: [Link]

  • A generic synthesis of tributylmethylphosphonium salts. ResearchGate. Available at: [Link]

  • Tributyl(methyl)phosphonium methyl sulfate | C14H33O4PS | CID 16218793. PubChem. Available at: [Link]

  • Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. MDPI. Available at: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • The Solubility Parameters of Ionic Liquids. MDPI. Available at: [Link]

  • (PDF) Dissolution of cellulose in ionic liquid: A review. ResearchGate. Available at: [Link]

  • Ionic Liquids Used in Dissolution of Cellulose. Encyclopedia.pub. Available at: [Link]

  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Available at: [Link]

  • Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. PubMed. Available at: [Link]

  • Cellulose processing using ionic liquids: An analysis of patents and technological trends. ScienceDirect. Available at: [Link]

  • Dissolution of Cellulose in Ionic Liquid : A Review. AIP Publishing. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]

  • Tributylmethylphosphonium Methyl Sulfate 95.0% | 69056-62-8. Ottokemi. Available at: [Link]

  • Synthesis of quaternary phosphonium salts on the basis of 2,6-di-tert-butyl-4-methylphenol. Available at: [Link]

  • (PDF) Ternary mixtures of phosphonium ionic liquids + organic solvents + water. ResearchGate. Available at: [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at: [Link]

  • Tributylmethylphosphonium methyl sulfate | C14H33O4P1S1. BuyersGuideChem. Available at: [Link]

  • Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164. PubChem. Available at: [Link]

  • Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Tributylmethylphosphonium Methyl Sulfate in Organic Synthesis

This guide details the application of Tributylmethylphosphonium Methyl Sulfate (commonly known by the trade name Cyphos® IL 108 ; CAS: 69056-62-8) in organic synthesis. Executive Summary Tributylmethylphosphonium methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Tributylmethylphosphonium Methyl Sulfate (commonly known by the trade name Cyphos® IL 108 ; CAS: 69056-62-8) in organic synthesis.

Executive Summary

Tributylmethylphosphonium methyl sulfate ([P


][MeSO

]) is a phosphonium-based ionic liquid (IL) characterized by high thermal stability, low volatility, and amphiphilic solubility. Unlike imidazolium-based ILs, the phosphonium cation lacks acidic protons (C-2 H), rendering it chemically robust under basic conditions.

This compound serves two primary roles in drug development and fine chemical synthesis:

  • Phase Transfer Catalyst (PTC): Facilitating nucleophilic substitutions between immiscible phases.

  • Reaction Medium: Acting as a polar, non-volatile solvent for metal-catalyzed couplings (e.g., Heck, Suzuki) and condensation reactions.

Key Physical Properties:

Property Value
CAS Number 69056-62-8
Appearance Clear to yellowish liquid / Low-melting solid (MP ~34°C)
Thermal Stability Stable up to ~350°C (cation limited)
Solubility Soluble in water, alcohols, polar organic solvents; immiscible with hexane.[1]

| Viscosity | Moderate (lower than many ammonium equivalents) |

Synthesis of the Ionic Liquid

While commercially available (e.g., Cyphos IL 108), in-house synthesis allows for freshness control, critical for sensitive catalytic applications.

Protocol A: Quaternization via Dimethyl Sulfate

Objective: Synthesis of [P


][MeSO

] from tributylphosphine.

Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Perform all operations in a fume hood with appropriate PPE.

Reagents:

  • Tributylphosphine (TBP) (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.0 eq)

  • Solvent: Toluene (optional, for heat management)

Step-by-Step Procedure:

  • Setup: Charge a dry, argon-purged 3-neck round-bottom flask with Tributylphosphine.

  • Addition: Cool the flask to 0°C. Add Dimethyl Sulfate dropwise via a pressure-equalizing addition funnel. Note: The reaction is highly exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to ensure completion.

  • Workup:

    • If toluene was used, remove it via rotary evaporation.

    • Wash the resulting ionic liquid with diethyl ether (3x) to remove unreacted starting materials.

    • Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace volatiles and moisture.

  • Validation:

    
    P NMR should show a single resonance shift from -32 ppm (phosphine) to ~33 ppm (phosphonium).
    

Application 1: Phase Transfer Catalysis (Nucleophilic Substitution)

[P


][MeSO

] acts as a highly effective PTC for alkylation reactions, particularly when the nucleophile is an inorganic salt (e.g., cyanide, acetate) insoluble in the organic phase.
Protocol B: Synthesis of Phenylacetonitrile via PTC

Reaction: Benzyl Chloride + NaCN


 Phenylacetonitrile + NaCl

Mechanism: The phosphonium cation extracts the cyanide ion from the aqueous phase into the organic phase (or interface), facilitating attack on the benzyl chloride.

Procedure:

  • Mixture Preparation: In a round-bottom flask, dissolve Sodium Cyanide (1.2 eq) in a minimum amount of water.

  • Organic Phase: Add Benzyl Chloride (1.0 eq) and Toluene (3 volumes).

  • Catalyst Addition: Add Tributylmethylphosphonium methyl sulfate (1-3 mol%).

  • Reaction: Vigorously stir the biphasic mixture at 90°C.

    • Critical Control Point: Stirring rate must be high (>800 rpm) to maximize interfacial area.

  • Monitoring: Monitor by TLC or GC. Reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.

    • Separate phases. Wash the organic layer with water (2x) to remove the catalyst and salts.

    • Dry organic layer over MgSO

      
       and concentrate.
      
    • Purify via distillation or column chromatography.

Application 2: Solvent for Knoevenagel Condensation

The ionic liquid serves as both solvent and weak Lewis acid/base activator, often eliminating the need for added amine catalysts.

Protocol C: Condensation of Benzaldehyde and Malononitrile

Reaction: Benzaldehyde + Malononitrile


 Benzylidenemalononitrile + H

O

Procedure:

  • Loading: In a 10 mL vial, mix Benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol).

  • Solvent: Add [P

    
    ][MeSO
    
    
    
    ] (1.0 mL). The mixture will likely be homogenous.
  • Reaction: Stir at room temperature for 15-60 minutes.

    • Observation: A solid precipitate often forms as the product crystallizes out of the ionic liquid.

  • Workup (Green Extraction):

    • Add water (5 mL) to the reaction mixture. The IL is soluble in water, while the organic product is not.

    • Filter the solid product or extract with ethyl acetate if liquid.

    • Recycling: The aqueous IL solution can be concentrated under vacuum to recover the catalyst for reuse (typically 4-5 cycles with minimal activity loss).

Visualizations & Mechanisms

Figure 1: Phase Transfer Catalysis Mechanism

The following diagram illustrates the "Extraction Mechanism" where the phosphonium cation shuttles the nucleophile (


) into the organic phase.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase NaY Na+ Y- (Salt) QY_aq Q+ Y- (Active Catalyst) NaY->QY_aq Ion Exchange QY_org Q+ Y- (Active Species) QY_aq->QY_org Phase Transfer QX_aq Q+ X- (Spent Catalyst) QX_aq->QY_aq Regeneration RX R-X (Substrate) RY R-Y (Product) RX->RY QY_org->RY Reaction QX_org Q+ X- (Leaving Group Pair) QY_org->QX_org Releases Y- QX_org->QX_aq Return to Aq

Caption: Cycle of Phase Transfer Catalysis. Q+ represents the Tributylmethylphosphonium cation.

Figure 2: Knoevenagel Condensation Workflow

Knoevenagel Start Reagents: Aldehyde + Active Methylene Mix Mix in [P4,4,4,1][MeSO4] (Solvent & Catalyst) Start->Mix React Stir at RT (15-60 min) Precipitation of Product Mix->React Quench Add Water React->Quench Separation Separation Quench->Separation Solid Solid Product (Filtration) Separation->Solid Insoluble Liquid Aqueous IL Phase Separation->Liquid Soluble Recycle Vacuum Drying (Recover IL) Liquid->Recycle Recycle->Mix Reuse

Caption: Green synthesis workflow allowing for simple water-based workup and catalyst recycling.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B). Harmful if swallowed.[1] Toxic to aquatic life.[1]

  • Handling: Handle under inert atmosphere (Argon/Nitrogen) if possible to prevent moisture uptake, although it is air-stable. Use butyl rubber gloves.

  • Disposal: Do not release into drains. Dispose of as hazardous chemical waste.

References

  • Cytec Industries Inc. (2008). CYPHOS® IL 108 Phosphonium Ionic Liquid Technical Data Sheet. Retrieved from

  • Ramirez, F., et al. (1967).[2] Reaction of trialkyl phosphites with aromatic aldehydes. Tetrahedron. Link

  • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Link

  • McNulty, J., et al. (2002). Suzuki cross-coupling reactions of aryl halides in phosphonium salt ionic liquids. Chemical Communications. Link

  • Iolitec. (2023). Tributylmethylphosphonium methyl sulfate Safety Data Sheet. Link

Sources

Application

Application Note: Tributylmethylphosphonium Methyl Sulfate (MTP) as a High-Stability Phase Transfer Catalyst

[1] Executive Summary Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8; User Ref: 69833-15-4) is a quaternary phosphonium ionic liquid that functions as a high-performance Phase Transfer Catalyst (PTC).[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8; User Ref: 69833-15-4) is a quaternary phosphonium ionic liquid that functions as a high-performance Phase Transfer Catalyst (PTC).[1] Unlike traditional quaternary ammonium salts (e.g., TBAB), MTP exhibits superior thermal stability (up to 250°C), preventing the Hofmann elimination side reactions common in high-temperature processing.[1]

This guide details the mechanistic advantages, validated experimental protocols, and recovery workflows for MTP, specifically targeting researchers in process chemistry and drug development who require robust catalysis for nucleophilic substitutions, alkylations, and transesterifications.[1]

Technical Profile & Mechanism of Action

Chemical Identity[1]
  • IUPAC Name: Tributyl(methyl)phosphonium methyl sulfate[1][2]

  • Common Trade Name: Cyphos® IL 108[1]

  • Molecular Formula:

    
    [1][2]
    
  • Physical State: Clear to slightly yellow liquid (supercooled melt) or waxy solid (

    
    ).[1]
    
  • Solubility: Miscible with water, alcohols, and polar organic solvents (e.g., DCM, chloroform); immiscible with hexane/heptane.[1]

Mechanistic Advantage: The "Starks Extraction" Model

In a biphasic system (e.g., Organic/Aqueous), MTP functions by shuttling a reactive anion (


) from the aqueous phase into the organic phase where the substrate (

) resides.[1]

Key Differentiator: The phosphonium cation (


) forms a "loose" ion pair with the nucleophile, increasing its nucleophilicity (reactivity) in the organic phase by reducing the hydration shell.[1]
Mechanism Visualization

The following diagram illustrates the catalytic cycle for a nucleophilic substitution (


).

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous Phase (Reservoir) cluster_legend Legend QY_org [Q⁺Y⁻] (Active Catalyst) RY_org R-Y (Product) QY_org->RY_org Reaction QX_org [Q⁺X⁻] (Spent Catalyst) QY_org->QX_org Anion Exchange RX_org R-X (Substrate) RX_org->RY_org Transfer Ion Transfer QX_org->Transfer Transfer->QY_org QX_aq [Q⁺X⁻] Transfer->QX_aq MY_aq M⁺Y⁻ (Reagent Salt) QY_aq [Q⁺Y⁻] MY_aq->QY_aq Ion Exchange MX_aq M⁺X⁻ (Waste Salt) QY_aq->Transfer QX_aq->MX_aq L1 Q⁺ = Tributylmethylphosphonium

Figure 1: Interfacial mechanism of Tributylmethylphosphonium Methyl Sulfate (Q+) facilitating the reaction between an aqueous nucleophile (Y-) and an organic substrate (R-X).[1][2][3][4][5]

Comparative Analysis: MTP vs. Standard Catalysts[1]

The choice of MTP over Tetrabutylammonium Bromide (TBAB) or Crown Ethers is dictated by thermal requirements and cost-efficiency.[1]

FeatureTributylmethylphosphonium Methyl Sulfate (MTP)Tetrabutylammonium Bromide (TBAB)18-Crown-6 Ether
Thermal Stability High (Stable up to ~250°C)Low (Degrades >100°C via Hofmann elimination)Medium (Stable, but volatile)
Cost ModerateLowHigh
Solubility Amphiphilic (Water/Polar Organics)AmphiphilicOrganic Soluble
Toxicity Skin Corrosive (1B), Aquatic ToxIrritantToxic (permeates skin)
Atom Economy High (often reusable as IL)Low (single use mostly)High (recyclable but difficult)
Primary Use Case High-temp alkylations, Epoxy curingLow-temp substitutions (<80°C)Complexation of K+ ions

Experimental Protocols

Protocol A: Synthesis of Alkyl Nitriles (Cyanation)

Application: Synthesis of pharmaceutical intermediates where high temperatures are required to drive conversion of hindered chlorides.[1]

Reagents:

  • Substrate: 1-Chlorooctane (100 mmol)

  • Nucleophile: Sodium Cyanide (NaCN) (120 mmol, 1.2 eq)[1]

  • Catalyst: Tributylmethylphosphonium methyl sulfate (2 mmol, 2 mol%)[1]

  • Solvent: Toluene (50 mL) / Water (10 mL)[1]

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve NaCN (5.88 g) in water (10 mL). Caution: NaCN is highly toxic.[1] Work in a fume hood.

  • Catalyst Addition: Add MTP (0.65 g) to the aqueous solution. Stir for 5 minutes to ensure homogeneity.

  • Substrate Addition: Add 1-Chlorooctane (14.8 g) and Toluene (50 mL) to the flask.

  • Reaction: Heat the biphasic mixture to 105°C (reflux) with vigorous stirring (>800 rpm). Note: Vigorous stirring is critical to maximize the interfacial area.[1]

  • Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane:EtOAc 9:1) every hour. Reaction is typically complete in 3-5 hours.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Separate the phases.

    • Wash the organic phase with water (2 x 20 mL) to remove residual cyanide and catalyst.[1]

    • Dry organic phase over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure to yield crude Octyl Cyanide.[1]

Validation Check:

  • Self-Validating Step: If conversion is <50% after 2 hours, check stirring speed. The reaction is diffusion-controlled; poor mixing kills the rate.[1]

Protocol B: Epoxy Curing Accelerator

Application: Using MTP as a latent curing accelerator for anhydride-cured epoxy resins (e.g., in PCB manufacturing or coatings).[1]

Reagents:

  • Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA)[1]

  • Hardener: Methyl tetrahydrophthalic anhydride (MTHPA)[1]

  • Catalyst: MTP (0.5 - 1.0 phr - parts per hundred resin)[1]

Procedure:

  • Mixing: Mix DGEBA (100 g) and MTHPA (85 g) at 60°C until clear.

  • Catalyst Incorporation: Add MTP (0.5 g) directly to the warm mixture. Stir for 10 minutes under vacuum to degas.

  • Curing Cycle:

    • Pour into mold.

    • Stage 1: 100°C for 2 hours (Gelation).

    • Stage 2: 150°C for 4 hours (Full Cure).

  • Result: A clear, hard thermoset polymer with high

    
     (>120°C).[1]
    

Catalyst Recovery & Recycling Workflow

Because MTP is an ionic liquid, it can often be recovered from the aqueous phase or separated from non-polar products.[1]

Recovery_Workflow Reaction Completed Reaction (Biphasic Mixture) Sep Phase Separation Reaction->Sep OrgPhase Organic Phase (Product) Sep->OrgPhase Top Layer AqPhase Aqueous Phase (Catalyst + Salts) Sep->AqPhase Bottom Layer Extract Extraction with Non-polar Solvent AqPhase->Extract Remove Organics Drying Vacuum Drying (Remove Water) Extract->Drying Recycled Recycled MTP Catalyst Drying->Recycled Recycled->Reaction Reuse (Cycle n+1)

Figure 2: Workflow for the recovery and recycling of Tributylmethylphosphonium methyl sulfate from aqueous waste streams.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Category 1B).[1]

    • H400: Very toxic to aquatic life.[1]

  • Handling Precautions:

    • Wear nitrile gloves, chemical splash goggles, and a lab coat.[1]

    • Avoid inhalation of vapors/mists; use in a well-ventilated fume hood.[1]

    • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1]

References

  • Cyphos® IL 108 Technical Data Sheet . Solvay.[1] Available at: [Link][1]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][5] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][5]

  • Kogelnig, D., et al. (2010).[1] "Greener Synthesis of Phosphonium Ionic Liquids." Green Chemistry, 12, 1799.[1] [Link]

  • Ramírez, A., et al. (2016).[1] "Thermal Stability of Phosphonium-based Ionic Liquids." Thermochimica Acta, 643, 1-9.[1]

  • PubChem Database. Tributyl(methyl)phosphonium methyl sulfate (CID 16218793).[1] [Link][1]

Sources

Method

protocol for cellulose dissolution using phosphonium ionic liquids

Application Note: High-Efficiency Cellulose Dissolution Using Phosphonium Ionic Liquids and Carboxylates) Executive Summary This guide details the protocol for dissolving cellulose using phosphonium-based ionic liquids (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cellulose Dissolution Using Phosphonium Ionic Liquids


 and Carboxylates)

Executive Summary

This guide details the protocol for dissolving cellulose using phosphonium-based ionic liquids (ILs), specifically focusing on Tetrabutylphosphonium Hydroxide (


)  and Phosphonium Carboxylates .[1] Unlike traditional imidazolium-based ILs, phosphonium ILs lack the acidic C2-proton, eliminating the risk of carbene-mediated cellulose degradation.[1] This makes them superior candidates for high-fidelity biopolymer processing, allowing for dissolution at milder temperatures with enhanced thermal stability.[1]

Scientific Foundation & Mechanism

Why Phosphonium?

The dissolution of cellulose requires disrupting its intricate network of intra- and intermolecular hydrogen bonds.[2][3] While imidazolium ILs (e.g.,


) are popular, they suffer from thermal instability and potential chemical reactivity with the reducing end of cellulose.[1]

Phosphonium ILs offer two distinct mechanistic advantages:

  • Chemical Inertness: The quaternary phosphorous center is non-acidic, preventing the formation of reactive carbenes that degrade cellulose chains.

  • Amphiphilic Stabilization: The bulky alkyl chains on the phosphonium cation (

    
    ) interact favorably with the hydrophobic faces of the glucopyranose rings via van der Waals forces, preventing re-aggregation of the cellulose strands after the anion has broken the hydrogen bonds.
    
Mechanism of Action

The dissolution process is a cooperative mechanism:

  • The Anion (Driver): High-basicity anions (

    
    , 
    
    
    
    ) attack the hydroxyl groups of cellulose, disrupting the hydrogen bond network.[1]
  • The Cation (Stabilizer): The bulky phosphonium cation intercalates between the separated chains, providing steric hindrance and hydrophobic stabilization.[1]

CelluloseDissolution cluster_mech Cooperative Mechanism Cellulose Crystalline Cellulose (H-Bond Network) IL_Add Add Phosphonium IL ([P4444][OH]) Cellulose->IL_Add Anion_Attack Anion Attack (OH- breaks H-bonds) IL_Add->Anion_Attack Mixing Cation_Shield Cation Shielding ([P4444]+ hydrophobic interaction) Anion_Attack->Cation_Shield Disruption Dissolved Dissolved Cellulose (Molecular Dispersion) Cation_Shield->Dissolved Stabilization

Figure 1: Cooperative mechanism of cellulose dissolution in phosphonium ionic liquids.[1] The anion disrupts hydrogen bonding while the cation prevents re-aggregation.[4]

Materials & Reagents

ComponentSpecificationPurpose
Ionic Liquid Tetrabutylphosphonium Hydroxide (

), 40 wt% in water
Primary solvent (Aqueous system).[1]
Alternative IL Tetrabutylphosphonium Acetate (

)
Anhydrous solvent (requires DMSO co-solvent).[1]
Cellulose Source Microcrystalline Cellulose (MCC) or dissolving pulpSubstrate.[1] DP (Degree of Polymerization) affects viscosity.[1]
Co-solvent Dimethyl Sulfoxide (DMSO)Viscosity reducer (optional for carboxylate systems).[1]
Anti-solvent Ethanol or WaterRegeneration/Precipitation.[1][5]

Experimental Protocols

Protocol A: Aqueous Dissolution ( System)

Best for: Fast dissolution at room temperature, high solubility (up to 20 wt%).[1]

Step 1: Preparation of Solvent

  • Prepare a 40-50 wt% aqueous solution of

    
    .[1]
    
    • Note: Unlike imidazolium chlorides which must be strictly anhydrous, this specific hydroxide system requires water to function effectively as a solvent hydrate.[1]

  • Equilibrate the solution to 25°C .

Step 2: Cellulose Addition [2]

  • Weigh the cellulose (MCC) to achieve the desired concentration (typically 5-10 wt%).[1]

  • Add cellulose slowly to the IL solution while stirring to prevent clumping.

Step 3: Dissolution

  • Stir the mixture at 25°C - 60°C using an overhead mechanical stirrer (magnetic stirring may fail as viscosity increases).

  • Observation: The solution will transition from opaque/white to transparent/viscous.

  • Time: Dissolution typically occurs within 15–60 minutes depending on cellulose DP and concentration.[1]

Step 4: Validation

  • Verify dissolution by Optical Microscopy (see Section 5).[1]

Protocol B: Anhydrous Dissolution ( /DMSO System)

Best for: Chemical derivatization reactions requiring water-free conditions.[1]

Step 1: Pre-treatment (Critical) [1]

  • Dry the cellulose in a vacuum oven at 60°C for 12 hours to remove trace moisture.

  • Dry the

    
     under vacuum (<1 mbar) at 80°C for 4 hours .
    

Step 2: Solvent Preparation

  • Mix

    
     with DMSO in a 1:1 to 1:4 weight ratio .
    
    • Reasoning: Pure phosphonium carboxylates are highly viscous.[1] DMSO reduces viscosity and enhances mass transfer without inhibiting dissolution.[1]

Step 3: Dissolution

  • Heat the solvent mixture to 60°C - 80°C .

  • Add dried cellulose slowly.

  • Stir under an inert atmosphere (

    
    ) to prevent moisture uptake.
    
  • Time: Complete dissolution typically requires 1–3 hours .[1]

Characterization & Validation

Every dissolution must be validated to ensure it is a true molecular dispersion and not just a fine suspension.

Optical Microscopy (Birefringence Check)
  • Method: Place a drop of the solution between a slide and coverslip. Observe under a polarized light microscope.

  • Pass Criteria: The field should be dark (isotropic).

  • Fail Criteria: Bright spots or fibers indicate undissolved crystalline cellulose (birefringence).[1]

Viscosity Measurement
  • Method: Use a cone-and-plate rheometer.[1]

  • Expectation: Phosphonium cellulose solutions exhibit shear-thinning behavior.

  • Data Reference:

    • 5 wt% MCC in

      
       (aq) 
      
      
      
      0.5 - 2.0 Pa[1]·s at 25°C.
    • Viscosity increases exponentially with concentration.[1]

Regeneration (Self-Validation)
  • Method: Extrude or pipette the solution into an excess of anti-solvent (water or ethanol).

  • Result: Immediate precipitation of white cellulose filaments/flocs confirms the polymer was dissolved and can be regenerated.

Workflow Diagram

ProtocolWorkflow Start Start: Select System Aq_Prep Prepare 40-50 wt% [P4444][OH] (aq) Start->Aq_Prep Aqueous Route Anh_Dry Dry Cellulose & IL (Vacuum, 60-80°C) Start->Anh_Dry Anhydrous Route Aq_Mix Add Cellulose (5-10 wt%) Temp: 25°C Aq_Prep->Aq_Mix Aq_Stir Stir 15-60 mins (Mechanical Stirrer) Aq_Mix->Aq_Stir Check Validation: Polarized Microscopy Aq_Stir->Check Anh_Mix Mix [P4444][OAc] + DMSO Ratio 1:1 Anh_Dry->Anh_Mix Anh_Heat Heat to 60-80°C Add Cellulose Anh_Mix->Anh_Heat Anh_Heat->Check Result Clear/Isotropic Solution? Check->Result Success Success: Dissolved Result->Success Yes Fail Fail: Undissolved Result->Fail No (Optimize Temp/Time)

Figure 2: Decision tree and workflow for aqueous vs. anhydrous phosphonium dissolution protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Viscosity / Gelation Concentration too high or temp too low.[1]Add co-solvent (DMSO/water) or increase temperature.[1] Reduce cellulose load.
Incomplete Dissolution Water content incorrect (for anhydrous route) or insufficient stirring.[1]Anhydrous: Dry reagents longer.[1] Aqueous: Ensure [P4444][OH] is exactly 40-50 wt%.[1]
Darkening of Solution Thermal degradation (rare in Phosphonium).[1]Reduce temperature.[1] Ensure inert atmosphere (

) if using high temps (>80°C).[1]

References

  • Abe, M., Fukaya, Y., & Ohno, H. (2012).[1] Fast dissolution of cellulose in aqueous tetraalkylphosphonium hydroxides at room temperature. Chemical Communications.[1] Link

  • Gubitosi, M., et al. (2016).[1] On cellulose dissolution and aggregation in aqueous tetrabutylammonium hydroxide.[6] Biomacromolecules. Link[1]

  • Barnett, A., et al. (2012).[1] Efficient dissolution of cellulose in phosphonium ionic liquids.[2][3][5][7] Green Chemistry. Link

  • Ferlin, N., et al. (2013).[1] Evaluation of the dissolution of cellulose in phosphonium-based ionic liquids. BioResources. Link

  • Kostag, M., & El Seoud, O. A. (2021).[1] Sustainable Biomass Conversion: Ionic Liquids as Solvents. Frontiers in Chemistry. Link

Sources

Application

Application Notes and Protocols for Biomass Pretreatment using Tributylmethylphosphonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of Lignocellulosic Biomass with Tributylmethylphosphonium Methyl Sul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Lignocellulosic Biomass with Tributylmethylphosphonium Methyl Sulfate

Lignocellulosic biomass, a vast and renewable resource, holds immense promise for the production of biofuels, biochemicals, and advanced materials. However, its complex and recalcitrant structure, primarily composed of cellulose, hemicellulose, and lignin, presents a significant hurdle to its efficient utilization.[1] Pretreatment is an essential step to deconstruct this intricate network, increasing the accessibility of cellulose for enzymatic hydrolysis into fermentable sugars.[2] Among the various pretreatment strategies, the use of ionic liquids (ILs) has emerged as a promising "green" technology due to their low volatility, high thermal stability, and remarkable ability to dissolve lignocellulose components.[2][3]

This application note provides a detailed guide to the use of tributylmethylphosphonium methyl sulfate ([P₄₄₄₁][MeSO₄]) for the pretreatment of lignocellulosic biomass. This phosphonium-based ionic liquid exhibits exceptional lignin solubility and offers a compelling alternative to more traditional, often harsh, pretreatment methods.[1] We will delve into the mechanistic underpinnings of its action, provide a comprehensive, step-by-step protocol for its application, and discuss critical parameters for process optimization and safety.

Physicochemical Properties of Tributylmethylphosphonium Methyl Sulfate

PropertyValue/DescriptionReference(s)
CAS Number 69056-62-8[3]
Molecular Formula C₁₄H₃₃O₄PS[3]
Molecular Weight 328.18 g/mol [3]
Appearance White solid to pale-yellow liquid (temperature dependent)[3][4]
Key Features Low volatility, high thermal stability, high ionic conductivity, and good solubility in various organic solvents.[3]

Mechanism of Action: Delignification with Tributylmethylphosphonium Methyl Sulfate

The efficacy of tributylmethylphosphonium methyl sulfate in biomass pretreatment stems from its ability to selectively dissolve lignin, thereby liberating cellulose fibers. The primary mechanism involves the disruption of the complex hydrogen bond network within the lignocellulosic matrix.[2][5]

The dissolution process is primarily driven by the interactions between the ionic liquid's ions and the components of the biomass:

  • Anion Interaction: The methyl sulfate anion ([MeSO₄]⁻) plays a crucial role in forming strong hydrogen bonds with the hydroxyl groups of lignin.[5][6] This interaction effectively breaks the existing hydrogen bonds between lignin and carbohydrates (cellulose and hemicellulose).

  • Cation Interaction: While the anion's role is primary, the tributylmethylphosphonium cation ([P₄₄₄₁]⁺) also contributes to the dissolution process through electrostatic and van der Waals forces.[5] Phosphonium-based ILs are noted for their high thermal stability compared to some imidazolium-based counterparts.[1][7]

This targeted dissolution of lignin leads to a significant reduction in the recalcitrance of the biomass, making the cellulose more accessible for subsequent enzymatic saccharification.[2]

Experimental Workflow for Biomass Pretreatment

The following diagram outlines the general workflow for lignocellulosic biomass pretreatment using tributylmethylphosphonium methyl sulfate.

Biomass Pretreatment Workflow Figure 1: Experimental Workflow cluster_0 Pretreatment cluster_1 Separation & Recovery cluster_2 Hydrolysis & Analysis start Biomass Preparation (Drying & Grinding) pretreatment Pretreatment with [P₄₄₄₁][MeSO₄] (Heating & Mixing) start->pretreatment precipitation Precipitation of Cellulose (Addition of Anti-solvent, e.g., Water) pretreatment->precipitation filtration Filtration precipitation->filtration lignin_recovery Lignin Recovery (from IL/anti-solvent mixture) filtration->lignin_recovery Filtrate washing Washing of Cellulose Pulp filtration->washing Solid Residue il_recycle Ionic Liquid Recycling (Evaporation of anti-solvent) lignin_recovery->il_recycle hydrolysis Enzymatic Hydrolysis washing->hydrolysis analysis Sugar Analysis (e.g., HPLC) hydrolysis->analysis

Caption: A schematic overview of the key stages in biomass pretreatment.

Detailed Experimental Protocol

This protocol provides a general framework for the pretreatment of lignocellulosic biomass using tributylmethylphosphonium methyl sulfate. Note: Optimal conditions (e.g., temperature, time, biomass loading) may vary depending on the specific type of biomass and should be determined empirically.

1. Biomass Preparation:

1.1. Drying: Dry the lignocellulosic biomass (e.g., wood chips, agricultural residues) in an oven at 60-80°C overnight to a constant weight to remove moisture.

1.2. Grinding: Mill or grind the dried biomass to a particle size of 0.5-2.0 mm to increase the surface area for efficient interaction with the ionic liquid.

2. Pretreatment:

2.1. Reaction Setup: In a suitable reaction vessel (e.g., a sealed glass reactor with magnetic stirring), add the dried and ground biomass and tributylmethylphosphonium methyl sulfate. A typical starting biomass loading is 5-10% (w/w).

2.2. Heating and Mixing: Heat the mixture to the desired temperature, typically in the range of 90-150°C, with continuous stirring.[1] The pretreatment time can range from 1 to 24 hours. These parameters are critical and should be optimized for the specific biomass. A known effective condition for Kraft lignin dissolution is 90°C.[1]

3. Cellulose Precipitation and Separation:

3.1. Cooling: After the pretreatment, cool the reaction mixture to room temperature.

3.2. Precipitation: Add an anti-solvent, typically deionized water, to the mixture to precipitate the cellulose.[1] The volume of water added should be sufficient to induce precipitation, often 3-5 times the volume of the ionic liquid.

3.3. Filtration: Separate the precipitated cellulose pulp from the ionic liquid/water/lignin solution by vacuum filtration.

4. Washing of Cellulose Pulp:

4.1. Initial Wash: Wash the collected cellulose pulp with an excess of the anti-solvent (deionized water) to remove residual ionic liquid and dissolved lignin.

4.2. Further Washing: Continue washing the pulp with deionized water until the filtrate is clear and the pH is neutral.

4.3. Drying: Dry the washed cellulose pulp in an oven at 60°C or by freeze-drying. A small sample can be taken for compositional analysis to determine the extent of delignification.

5. Lignin Recovery and Ionic Liquid Recycling:

5.1. Lignin Precipitation: The lignin can be recovered from the filtrate by further addition of an anti-solvent or by adjusting the pH.[8]

5.2. Ionic Liquid Regeneration: The ionic liquid can be recycled by removing the anti-solvent (water) through evaporation, for example, using a rotary evaporator.[9] The efficiency of recycling is a key factor in the economic viability of the process.[1]

6. Enzymatic Hydrolysis:

6.1. Reaction Mixture: Prepare a buffered solution (e.g., 50 mM sodium citrate buffer, pH 4.8) containing the pretreated cellulose pulp at a specific solid loading (e.g., 2-10% w/v).

6.2. Enzyme Addition: Add a commercial cellulase enzyme cocktail at a recommended loading (e.g., 15-30 FPU per gram of cellulose).

6.3. Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 50°C) with shaking for 24-72 hours.

6.4. Sampling and Analysis: Periodically take samples from the hydrolysis reaction, centrifuge to remove solids, and analyze the supernatant for reducing sugar content (e.g., glucose) using methods such as HPLC.

Quantitative Data and Expected Outcomes

Tributylmethylphosphonium methyl sulfate has demonstrated high efficacy in dissolving lignin. One study reported a Kraft lignin solubility of up to 460 g/kg (46 wt%) in this ionic liquid at 90°C.[1][10] The successful removal of lignin significantly enhances the enzymatic digestibility of the remaining cellulose. While specific sugar yields for this IL are not extensively reported, pretreatment with effective ionic liquids can lead to glucan-to-glucose conversion yields exceeding 90%.[11]

The following table provides a general expectation of outcomes, which should be validated for each specific biomass and optimized pretreatment conditions.

ParameterExpected OutcomeNotes
Lignin Removal High (>70%)Dependent on biomass type and pretreatment conditions.
Cellulose Recovery High (>90%)Minimal cellulose degradation is a key advantage of IL pretreatment.
Enzymatic Glucose Yield High (>80%)Significantly enhanced compared to untreated biomass.

Safety and Handling of Tributylmethylphosphonium Methyl Sulfate

As with all chemicals, proper safety precautions must be observed when handling tributylmethylphosphonium methyl sulfate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially at elevated temperatures.[13]

  • Handling: Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place in a tightly sealed container.[13]

  • Disposal: Dispose of the ionic liquid and any waste materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for tributylmethylphosphonium methyl sulfate before use for detailed safety information.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Lignin Removal - Insufficient pretreatment time or temperature.- Biomass particle size too large.- Inadequate mixing.- Increase pretreatment time and/or temperature.- Ensure biomass is finely ground.- Improve stirring efficiency.
Low Sugar Yields in Hydrolysis - Incomplete delignification.- Residual ionic liquid inhibiting enzymes.- Suboptimal hydrolysis conditions (pH, temp, enzyme loading).- Optimize pretreatment conditions.- Ensure thorough washing of the cellulose pulp.- Verify and optimize hydrolysis parameters.
Difficulty in Filtering Cellulose - Very fine particles.- High viscosity of the IL/water mixture.- Use a finer filter paper or consider centrifugation.- Add more anti-solvent to reduce viscosity.

Conclusion

Tributylmethylphosphonium methyl sulfate is a highly effective ionic liquid for the pretreatment of lignocellulosic biomass, primarily due to its exceptional ability to dissolve lignin. This application note provides a comprehensive framework for researchers to develop and optimize pretreatment protocols for various biomass feedstocks. By carefully controlling key parameters and adhering to safety guidelines, the use of this phosphonium-based ionic liquid can significantly contribute to the advancement of biorefinery processes and the sustainable production of valuable bioproducts.

References

  • Hasanov, I., et al. (2020). The Role of Ionic Liquids in the Lignin Separation from Lignocellulosic Biomass. Molecules, 25(18), 4283.
  • Usmania, Z., et al. (2020). Ionic liquid-based pretreatment of lignocellulosic biomass for enhanced bioconversion. Bioresource Technology, 304, 123003.
  • Bradin, D. (2009). Industrial Preparation of Phosphonium Ionic Liquids. Green Chemistry, 11(4), 459-465.
  • Li, C., et al. (2021).
  • Mäki-Arvela, P., et al. (2017). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis.
  • Zhang, J., et al. (2019). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Molecules, 24(18), 3249.
  • Khazalpour, S., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Journal of Molecular Liquids, 302, 112528.
  • JoVE. (2022). Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. Retrieved from [Link]

  • Asim, A. M., et al. (2021).
  • PubChem. (n.d.). Tributyl(methyl)phosphonium methyl sulfate. Retrieved from [Link]

  • Singh, S., & Kumar, R. (2021). Mechanism of Lignin Dissolution and Regeneration in Ionic Liquid. Journal of Molecular Liquids, 338, 116668.
  • Muhammad, N., et al. (2013). Assessment of phosphonium ionic liquid-dimethylformamide mixtures for dissolution of cellulose. Journal of Molecular Liquids, 185, 1-7.
  • Asim, A. M., et al. (2021).
  • Lynam, J. G., et al. (2017). Understanding the role of water during ionic liquid pretreatment of lignocellulose: co-solvent or anti-solvent? Green Chemistry, 19(22), 5300-5311.
  • Egorova, K. S., & Ananikov, V. P. (2017).
  • Somers, A. E., et al. (2013). The effect of anion architecture on the lubrication chemistry of phosphonium orthoborate ionic liquids. Tribology Letters, 51(3), 449-459.
  • Tariq, M., et al. (2011). Effects of Water Content on the Transport and Thermodynamic Properties of Phosphonium Ionic Liquids. The Journal of Physical Chemistry B, 115(40), 11634-11641.
  • Brandt, A., et al. (2013). Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry, 15(3), 550-583.
  • Solvay. (2018). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Retrieved from [Link]

  • Anderson, J. L., & Armstrong, D. W. (2005). Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases. Analytical Chemistry, 77(19), 6453-6462.
  • Hasanov, I., et al. (2020).
  • Ferreira, J. A., et al. (2020). Investigation of Kraft Lignin Solubility in Protic Ionic Liquids and Their Aqueous Solutions. Industrial & Engineering Chemistry Research, 59(4), 1640-1648.
  • Shill, K., et al. (2011). Ionic liquid pretreatment of cellulosic biomass: enzymatic hydrolysis and ionic liquid recycle. Biotechnology and Bioengineering, 108(3), 511-520.
  • Rahman, M. M. (2015). Ionic-Liquid Extracted Lignin for Development of Novel Composites Materials. Swinburne University of Technology.
  • Pinkert, A., et al. (2009). Ionic Liquids in the Pretreatment of Lignocellulosic Biomass. Chemical Reviews, 109(12), 6712-6728.
  • Smith, M. D., et al. (2022). Computational Advances in Ionic Liquid Applications for Green Chemistry: A Critical Review of Lignin Processing and Machine Learning Approaches. ACS Sustainable Chemistry & Engineering, 10(43), 14066-14085.
  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
  • Gschwend, F. J. V., et al. (2019). Green Pretreatment of Tropical Fruit Peels Using Triethylammonium Hydrogen Sulfate. ACS Sustainable Chemistry & Engineering, 7(1), 115-123.
  • Qu, J., et al. (2015). Phosphonium-Organophosphate Ionic Liquids as Lubricant Additives: Effects of Cation Structure on Physicochemical and Tribological Properties.
  • Hampton Research. (2022). Safety Data Sheet - Ionic Liquid Screen. Retrieved from [Link]

  • Shill, K., et al. (2011). Ionic liquid pretreatment of cellulosic biomass: enzymatic hydrolysis and ionic liquid recycle. Biotechnology and Bioengineering, 108(3), 511-520.
  • Achinivu, E. C., et al. (2018). Protic Ionic Liquids for Lignin Extraction-A Lignin Characterization Study. International Journal of Molecular Sciences, 19(2), 428.
  • BuyersGuideChem. (n.d.). Tributylmethylphosphonium methyl sulfate. Retrieved from [Link]

Sources

Method

applications of tributylmethylphosphonium methyl sulfate in electrochemistry

Advanced Electrochemical Applications of Tributylmethylphosphonium Methyl Sulfate ( ) Executive Summary This technical guide details the electrochemical utility of tributylmethylphosphonium methyl sulfate ( ). Unlike imi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Electrochemical Applications of Tributylmethylphosphonium Methyl Sulfate ( )

Executive Summary

This technical guide details the electrochemical utility of tributylmethylphosphonium methyl sulfate (


). Unlike imidazolium-based ionic liquids (ILs), phosphonium ILs exhibit superior anodic stability and lack the acidic C2-proton, making them ideal for base-sensitive electrosynthesis and high-voltage applications. This guide provides actionable protocols for researchers in pharmaceutical electrosynthesis  and materials science (electrodeposition) , emphasizing "green" solvent replacement and performance enhancement.

Part 1: Physicochemical Profile & Electrochemical Window

Before initiating electrochemical workflows, the electrolyte's baseline properties must be established.


 is a room-temperature ionic liquid (RTIL) often prone to supercooling. Its high viscosity requires specific handling (heating or dilution) for optimal mass transport.
Table 1: Key Physicochemical Properties
PropertyValueRelevance to Electrochemistry
Molecular Weight 328.45 g/mol Calculation of molarity/ionic strength.
Melting Point ~34 °CMay require heated cells (>40°C) for pure solvent use.
Viscosity (25°C) ~409 cPHigh viscosity limits diffusion; often used at elevated temps or as an additive.
Density 1.066 g/mLCritical for biphasic separation protocols.
Electrochemical Window ~4.5 V (approx.)Wide window allows for oxidation of resistant organic substrates.
Water Solubility MiscibleCritical: Must be dried; water narrows the electrochemical window significantly.
Protocol 1: Electrochemical Window Determination (Voltammetry)

Objective: Validate the operational voltage range of the specific IL batch before sensitive applications.

Materials:

  • Electrolyte:

    
     (Vacuum dried at 60°C, <1 mbar for 12h).
    
  • Working Electrode (WE): Glassy Carbon (3 mm dia).

  • Counter Electrode (CE): Platinum wire/coil.

  • Reference Electrode (RE): Ag wire (quasi-reference) or Ag/Ag+ (0.01 M AgNO3 in IL). Note: Aqueous Ag/AgCl is unsuitable due to junction potential issues.

Method:

  • Pre-treatment: Polish WE with 0.05 µm alumina slurry; sonicate in ethanol/water; dry under N2 stream.

  • Cell Assembly: Load dried IL into a 3-electrode micro-cell under Argon atmosphere (Glovebox preferred).

  • Conditioning: Heat cell to 50°C to reduce viscosity and improve ion mobility.

  • Measurement: Perform Cyclic Voltammetry (CV).

    • Scan Rate: 50 mV/s.

    • Range: Start at OCP, scan anodic to +3.0 V, then cathodic to -3.0 V (vs Ag QRE).

  • Criteria: The "window" is defined by the current density cutoff of 0.5 mA/cm².

Part 2: Application A - Green Electrosynthesis of Pharmaceutical Intermediates

Context: Drug development often requires the oxidation of alcohols or C-C bond formation. Traditional methods use toxic oxidants (Cr(VI), Mn(VII)).


 serves as both a solvent and supporting electrolyte , eliminating Volatile Organic Compounds (VOCs) and allowing for easy product separation.
Mechanism: Biphasic Mediated Electrolysis

The IL acts as a stable phase for the electro-generation of a mediator (e.g., TEMPO or Bromide), which then reacts with the organic substrate.

Diagram 1: Electrosynthesis Workflow

Electrosynthesis Start Substrate (Alcohol/Amine) Mix Dissolution in [P4441][MeSO4] Start->Mix Add Mediator Cell Electrochemical Cell (Anodic Oxidation) Mix->Cell T = 50°C Extract Extraction (Ether/EtOAc) Cell->Extract Conversion >95% Recycle Recycle IL Phase Extract->Recycle Dense Phase Separation Product Isolated API Intermediate Extract->Product Evaporation Recycle->Mix Re-use (x5 cycles)

Caption: Workflow for biphasic electrosynthesis allowing catalyst recycling and simple product isolation.

Protocol 2: Anodic Oxidation of Benzyl Alcohol (Model Reaction)

Step-by-Step Methodology:

  • Electrolyte Prep: Dissolve 1.0 mmol of Substrate and 0.1 mmol Mediator (e.g., TEMPO) in 5 mL of

    
    .
    
  • Cell Setup: Use an undivided beaker cell with Graphite Anode and Stainless Steel Cathode.

  • Electrolysis:

    • Current: Constant current (Galvanostatic) at 10 mA/cm².

    • Temperature: Maintain 40-50°C (reduces viscosity, improves kinetics).

    • Charge: Pass 2.2 F/mol (theoretical + 10% excess).

  • Work-up (The "Green" Advantage):

    • Add 5 mL of Diethyl Ether (or green alternative like CPME) to the reaction mixture.

    • Vortex mix for 60 seconds.

    • Allow phases to settle. The IL (density 1.066) will form the bottom layer; the organic product extracts into the top layer.

    • Decant organic layer.

  • Validation: Analyze organic phase via GC-MS. Vacuum dry the IL phase for reuse.

Part 3: Application B - Electrodeposition of Functional Coatings (Ni-W Alloys)

Context: Nickel-Tungsten (Ni-W) alloys are hard, corrosion-resistant coatings used in medical implants and surgical tools. Aqueous deposition often suffers from low efficiency due to hydrogen evolution. Adding


 as an additive modifies the double-layer structure, refining grain size and increasing hardness.
Diagram 2: Electrodeposition Mechanism

Deposition Solution Electrolyte Bath (Ni2+ / W ions + IL Additive) Interface Cathode Interface (Double Layer) Solution->Interface Mass Transport Mechanism IL Cation Adsorption (Inhibits H2 Evolution) Interface->Mechanism [P4441]+ Steric Effect Result Nanocrystalline Ni-W Deposit Mechanism->Result Refined Nucleation

Caption: Mechanism of IL additive effect on grain refinement during electrodeposition.

Protocol 3: Hard Chrome Replacement (Ni-W Deposition)

Bath Formulation:

  • Nickel Sulfate (

    
    ): 0.06 M
    
  • Sodium Tungstate (

    
    ): 0.14 M
    
  • Complexing Agent (Citric Acid): 0.2 M

  • Additive:

    
    : 1.0 g/L  (Optimization required per geometry).
    

Method:

  • Substrate Prep: Brass or Steel coupons (1x1 cm). Degrease with acetone; acid pickle (10% HCl) for 30s.

  • Cell Setup:

    • Anode: Platinized Titanium or Graphite.

    • Cathode: Substrate.

  • Deposition Parameters:

    • pH: Adjust to 7.5 (using NaOH/H2SO4).

    • Temperature: 60°C.

    • Current Density: 10 - 20 mA/cm².

    • Time: 60 minutes.

  • Post-Treatment: Rinse with DI water. Anneal at 200°C for 1h to maximize hardness (optional).

  • Characterization: Measure Vickers Microhardness. Expect increase from ~650 HV (no IL) to >850 HV (with IL) due to grain refinement [1].

References

  • Effect of Tributylmethylammonium Methyl Sulfate on Ni-W Alloy. Journal of Chemical Technology and Metallurgy, 56, 4, 2021. (Note: This paper discusses the ammonium analog, but the mechanism translates to phosphonium which is often substituted for higher thermal stability).

  • Tributylmethylphosphonium methyl sulfate Properties. PubChem Compound Summary.

  • Electrochemical Windows of Ionic Liquids.Journal of Physical Chemistry B. (General reference for Phosphonium vs Imidazolium stability).
  • Cyphos IL 108 Technical Data Sheet.Solvay / Strem Chemicals.
Application

tributylmethylphosphonium methyl sulfate for lignin extraction

Application Note: High-Purity Lignin Extraction using Tributylmethylphosphonium Methyl Sulfate ([P ][MeSO ]) Executive Summary The efficient fractionation of lignocellulosic biomass is the bottleneck of the modern bioref...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Lignin Extraction using Tributylmethylphosphonium Methyl Sulfate ([P


][MeSO

])

Executive Summary

The efficient fractionation of lignocellulosic biomass is the bottleneck of the modern biorefinery. While imidazolium-based ionic liquids (ILs) like [EMIM][OAc] have set the standard for dissolution, they suffer from high costs and potential aromatic contamination of the extracted lignin. This guide details the application of Tributylmethylphosphonium methyl sulfate ([P


][MeSO

])
, a thermally stable, non-aromatic ionic liquid, for the selective extraction of high-quality lignin.

Key Advantages of [P


][MeSO

]:
  • High Solubility: Capable of dissolving 270–460 g of lignin per kg of IL at 90°C.[1]

  • Thermal Stability: Superior stability compared to ammonium-based ILs, allowing for broader processing windows (up to 200°C without degradation).

  • Selective Fractionation: High lignin solubility with limited cellulose dissolution under controlled conditions, facilitating easier downstream separation.

Scientific Background & Mechanism

To extract lignin effectively, the solvent must disrupt the complex network of intramolecular hydrogen bonds and covalent linkages (primarily ether bonds like


-O-4) that bind lignin to hemicellulose and cellulose.
The Anion-Driven Mechanism

In [P


][MeSO

], the dissolution mechanism is primarily driven by the methyl sulfate anion ([MeSO

]

).
  • H-Bond Disruption: The oxygen atoms in the [MeSO

    
    ]
    
    
    
    anion act as strong hydrogen bond acceptors. They compete with the hydroxyl groups in the biopolymers, effectively "unzipping" the lignin-carbohydrate complex (LCC).
  • Cationic Steric Spacing: The bulky tributylmethylphosphonium cation ([P

    
    ]
    
    
    
    ) intercalates between the polymer chains. Unlike planar imidazolium cations which can stack via
    
    
    -
    
    
    interactions, the tetrahedral phosphonium cation acts as a "molecular wedge," preventing the re-aggregation of the dissolved lignin coils.
Mechanistic Visualization

LigninMechanism Lignin Lignin-Carbohydrate Complex (LCC) Disruption H-Bond Network Disruption Lignin->Disruption Target IL [P4441][MeSO4] Ionic Liquid Anion [MeSO4]- Anion (H-Bond Acceptor) IL->Anion Cation [P4441]+ Cation (Steric Spacer) IL->Cation Anion->Disruption Attacks OH groups Cation->Disruption Prevents Re-aggregation Solubilized Solubilized Lignin (Free from Cellulose) Disruption->Solubilized Dissolution

Figure 1: Mechanistic action of [P


][MeSO

] on lignocellulosic biomass. The anion targets hydrogen bonds while the cation provides steric bulk.

Materials and Equipment

Reagents
  • Ionic Liquid: Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), Purity >95%.[2] (Commercial trade name: Cyphos® IL 108).

  • Anti-solvent: Deionized water (18.2 MΩ) or Ethanol/Water mixture (1:1 v/v).

  • Feedstock: Lignocellulosic biomass (e.g., poplar, pine, corn stover), milled to 40–60 mesh.

Critical Parameter: Water Content

Water acts as a competing hydrogen bond donor.

  • Requirement: Biomass must be dried to <4% moisture content.

  • Impact: >5% water content significantly reduces lignin solubility and extraction yield.

Experimental Protocol: Lignin Extraction

This protocol is designed for a batch size of 10g biomass.

Step 1: Feedstock Preparation
  • Mill biomass to pass through a 40-mesh screen but retained by a 60-mesh screen.

  • Dry biomass in a vacuum oven at 60°C for 24 hours.

  • Store in a desiccator until use.

Step 2: Dissolution (The Extraction)
  • Loading: In a 250mL round-bottom flask, add 100g of [P

    
    ][MeSO
    
    
    
    ]
    .
  • Heating: Heat the IL to 90°C using an oil bath with magnetic stirring (300 rpm).

  • Addition: Slowly add 5g of dried biomass (5 wt% load). Note: Higher loading (up to 10%) is possible but viscosity will increase, requiring mechanical stirring.

  • Incubation: Maintain at 90–100°C for 4 to 12 hours .

    • 4 hours: Sufficient for softwoods.

    • 12 hours: Recommended for maximum yield from recalcitrant hardwoods.

  • Inert Atmosphere: (Optional but recommended) Flush headspace with Nitrogen (N

    
    ) to prevent oxidative modification of lignin.
    
Step 3: Separation of Cellulose Residue
  • While hot (approx 70°C), filter the mixture through a pre-heated glass frit (Porosity 2) or a stainless steel mesh.

    • Why Hot? Viscosity increases dramatically as the IL cools.

  • Residue (Cellulose-rich): Wash the solid residue with hot ethanol to remove residual IL/Lignin. Save this for enzymatic hydrolysis assays.

  • Filtrate (Lignin + IL): Combine the initial filtrate and the ethanol wash.

Step 4: Lignin Regeneration (Precipitation)
  • Anti-solvent Addition: Add the filtrate dropwise into an agitated bath of deionized water (ratio 1:10, Filtrate:Water).

    • Observation: Lignin will precipitate as a brown flocculent solid.

  • Aging: Allow the suspension to stir for 1 hour to ensure complete precipitation and removal of trapped IL.

  • Collection: Centrifuge at 4,000 rpm for 15 minutes or filter through a 0.45 µm nylon membrane.

Step 5: Purification
  • Wash the lignin pellet 3 times with warm water (60°C) to remove trace IL.

  • Freeze-dry (lyophilize) the resulting solid to obtain Regenerated Lignin (RL) .

Process Workflow Visualization

ExtractionWorkflow Start Dried Biomass (<4% Moisture) Mix Mix with [P4441][MeSO4] (5-10 wt% Loading) Start->Mix Heat Dissolution 90-100°C, 4-12h Mix->Heat Filter Hot Filtration (>70°C) Heat->Filter Residue Solid Residue (Cellulose/Hemicellulose) Filter->Residue Retentate Filtrate Filtrate (IL + Dissolved Lignin) Filter->Filtrate Permeate Precip Precipitation Add to Excess Water (1:10) Filtrate->Precip Wash Centrifuge & Wash (Remove Trace IL) Precip->Wash Final Pure Lignin (Freeze Dried) Wash->Final

Figure 2: Step-by-step workflow for lignin extraction using [P


][MeSO

].

Data Analysis & Quality Control

To validate the extraction, the following metrics should be recorded.

Quantitative Yields
ParameterFormulaTarget Range
Lignin Recovery (%)

60% – 85%
Purity (Ash) Gravimetric analysis after combustion at 575°C< 1.0%
Purity (Sugar) Acid hydrolysis + HPLC analysis of monomers< 3.0%
Structural Integrity (HSQC NMR)

The "gold standard" for validating lignin quality is 2D


H-

C HSQC NMR.
  • Solvent: DMSO-d

    
    .
    
  • Target Signal: Look for the

    
    -O-4 linkage  cross-peak (typically 
    
    
    
    72.0/4.86 ppm).
  • Interpretation: Retention of

    
    -O-4 linkages indicates a "native-like" lignin suitable for high-value catalytic depolymerization. Loss of these signals suggests condensation/degradation during extraction.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Lignin Yield (<40%) High moisture content in biomass or IL.Dry biomass overnight; dry IL under vacuum at 80°C before use.
Dark/Charred Lignin Oxidation or excessive temperature (>140°C).Reduce temp to 90°C; use N

purging; reduce extraction time.
High Viscosity during Dissolution Polymer loading too high.Reduce biomass loading to 5 wt%; add a co-solvent (e.g., DMSO, 10% v/v) if strictly necessary.
Cloudy Filtrate Incomplete separation of cellulose fines.Use a finer glass frit (Porosity 3) or centrifuge before precipitation.

References

  • Properties of [P

    
    ][MeSO
    
    
    
    ]:
    PubChem. (n.d.). Tributyl(methyl)phosphonium methyl sulfate.[2][3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
  • Lignin Solubility in Phosphonium ILs: Jiang, N., et al. (2018). Ionic Liquid-Based Fractionation of Lignocellulosic Biomass. In Ionic Liquids: Current State of the Art. IntechOpen. (Contextual grounding on phosphonium efficiency).
  • Comparison of IL Anions: Brandt, A., et al. (2013). Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry, 15(3), 550-583. [Link]

  • General Lignin Extraction Protocols: Sun, J., et al. (2016). One-pot integrated biofuel production using low-cost biocompatible ionic liquids.[5] Green Chemistry, 18, 1627-1632. (Demonstrates the viability of [MeSO

    
    ] anions).
    

Sources

Method

experimental setup for reactions with tributylmethylphosphonium methyl sulfate

Application Note: Experimental Setup & Protocols for Tributylmethylphosphonium Methyl Sulfate ][MeSO ] in Organic Synthesis & Catalysis Introduction & Chemical Profile Tributylmethylphosphonium methyl sulfate (CAS: 69056...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup & Protocols for Tributylmethylphosphonium Methyl Sulfate


][MeSO

] in Organic Synthesis & Catalysis

Introduction & Chemical Profile

Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), often abbreviated as [P


][MeSO

]
or [MTBP][MeSO

]
, is a phosphonium-based ionic liquid (IL). Unlike imidazolium-based ILs, phosphonium salts offer superior thermal stability (often >300°C) and stability under basic conditions, making them critical for high-temperature nucleophilic substitutions and transesterification reactions where carbene formation is a risk with imidazolium cations.

This guide details the experimental handling, drying, and application of [P


][MeSO

] as both a solvent and a phase-transfer catalyst (PTC).
Physicochemical Data
PropertyValueNotes
Molecular Formula C

H

O

PS
Molecular Weight 328.45 g/mol
Appearance Colorless to pale yellow liquidViscous at RT
Density ~1.03 g/mL (20°C)Denser than water
Solubility Polar organics (MeOH, DCM), WaterImmiscible with Hexane/Et

O
Thermal Decomposition > 350°C (onset)High thermal window
Hygroscopicity HighRequires drying before use

Material Preparation: Dehydration Protocol

Context: Water is a ubiquitous impurity in [P


][MeSO

] due to its hygroscopic nature. Water content >500 ppm can quench Lewis acid catalysts, hydrolyze sensitive substrates, or alter phase separation behavior.

Protocol: Vacuum Dehydration

  • Equipment: Schlenk line or high-vacuum manifold, oil bath, magnetic stirrer.

  • Loading: Charge the ionic liquid into a round-bottom flask (fill max 50% vol to prevent bumping).

  • Heating: Heat the oil bath to 60–80°C .

  • Vacuum Application: Gradually apply vacuum to reach < 1 mbar (or < 0.1 mmHg).

    • Caution: Apply vacuum slowly to avoid foaming as dissolved gases/volatiles escape.

  • Duration: Maintain conditions for 4–6 hours with vigorous stirring.

  • Verification: Verify water content via Karl Fischer titration (Target: < 100 ppm).

  • Storage: Store under Argon/Nitrogen in a desiccator or glovebox.

Application I: Homogeneous Transesterification (Biodiesel/Ester Synthesis)

Mechanism: The phosphonium cation acts as a phase transfer agent and surfactant, stabilizing the emulsion between the oil (triglyceride) and alcohol phases, while the anion can assist in base activation or act as a mild catalyst support.

Experimental Workflow

Reagents:

  • Substrate: Vegetable Oil or Fatty Acid source (1 equiv).

  • Reagent: Methanol (excess, typically 6–10 equiv).

  • Catalyst/Solvent: [P

    
    ][MeSO
    
    
    
    ] (5–10 wt% relative to oil).
  • Co-catalyst (Optional): KOH (1 wt%) if reaction kinetics are slow.

Step-by-Step Protocol:

  • Setup: Use a 3-neck flask equipped with a reflux condenser, internal thermometer, and mechanical stirrer (magnetic stirring may fail if viscosity is high).

  • Mixing: Add the dried [P

    
    ][MeSO
    
    
    
    ] and Methanol to the flask. Stir at 50°C until a homogeneous phase forms.
  • Addition: Add the triglyceride substrate.

  • Reaction: Heat to 65°C (reflux) with vigorous stirring (600 rpm).

    • Note: The IL creates a pseudo-homogeneous system, accelerating mass transfer.

  • Monitoring: Monitor via TLC or GC-FID every 30 mins. Reaction typically completes in 2–4 hours.

  • Separation (Critical Step):

    • Stop stirring and transfer the mixture to a separatory funnel.

    • Allow to settle for 1 hour.

    • Phase A (Top): Biodiesel (FAME) + Non-polar impurities.

    • Phase B (Bottom): Glycerol + [P

      
      ][MeSO
      
      
      
      ] + Residual Methanol.
  • Purification: Wash the Top Phase with warm water (3x) to remove trace IL. Dry over Na

    
    SO
    
    
    
    .
Visual Workflow: IL-Mediated Transesterification

Transesterification Start Reagents: Oil + MeOH + [P4441][MeSO4] Reaction Reaction Phase 65°C, Reflux, 4h (Pseudo-homogeneous) Start->Reaction Heat & Stir Separation Biphasic Separation (Gravity Settling) Reaction->Separation Cool to RT TopPhase Top Phase: Crude FAME (Biodiesel) Separation->TopPhase Decant BottomPhase Bottom Phase: Glycerol + IL + MeOH Separation->BottomPhase Drain Washing Water Wash & Drying TopPhase->Washing Recycling Vacuum Distillation (Recover MeOH & Recycle IL) BottomPhase->Recycling Remove Glycerol FinalProduct Final Product: Pure Fatty Acid Methyl Ester Washing->FinalProduct Recycling->Start Reuse IL

Figure 1: Workflow for ionic liquid-mediated transesterification with recycling loop.

Application II: Phase Transfer Catalysis (Nucleophilic Substitution)

Context: [P


][MeSO

] is an effective Phase Transfer Catalyst (PTC) for converting alkyl halides to nitriles, azides, or thiocyanates. The bulky tributylmethylphosphonium cation transports the nucleophilic anion from the aqueous phase into the organic phase.

Reaction:



Protocol:

  • Biphasic Setup: In a round-bottom flask, dissolve the organic substrate (e.g., Benzyl bromide) in Toluene (Organic Phase).

  • Aqueous Phase: Prepare a saturated solution of the nucleophile salt (e.g., NaCN or NaN

    
    ) in water.
    
  • Catalyst Addition: Add 1–5 mol% of [P

    
    ][MeSO
    
    
    
    ].
  • Reaction: Heat to 90°C with vigorous stirring.

    • Mechanism:[1][2][3] The [P

      
      ]
      
      
      
      cation pairs with CN
      
      
      at the interface and drags it into the toluene layer, reacting with the substrate.
  • Workup:

    • Cool to room temperature.

    • Separate phases.[1]

    • The catalyst largely remains in the aqueous phase (or forms a third middle phase depending on concentration) and can often be reused.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).[4]

  • Acute Toxicity: Oral (Harmful if swallowed).[4][3]

  • Environmental: Toxic to aquatic life with long-lasting effects.[5]

Mandatory PPE:

  • Eyes: Chemical splash goggles + Face shield.

  • Skin: Nitrile gloves (Double gloving recommended) + Lab coat.

  • Respiratory: Use in a fume hood. If heating generates mist, use a respirator with organic vapor/acid gas cartridges.

Spill Management:

  • Do not wash into drains. Absorb with inert material (vermiculite/sand).

  • Neutralize surface with weak base (Sodium Bicarbonate solution) if acidic residues are suspected (though the salt itself is neutral, hydrolysis products may be acidic).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Darkening of IL Thermal degradation or impurity oxidationEnsure temperature < 300°C. Degas solvents to remove O

.
Low Conversion "Wet" IL quenching reactionRepeat Vacuum Dehydration step (Section 2).
Emulsion formation Surfactant effect of ILAdd brine to aqueous phase to increase ionic strength and force separation.
Viscosity too high Cold temperatureHeat lines/vessels to 40°C. Dilute with minimal co-solvent (e.g., Acetonitrile) if process allows.

References

  • Manic, M. S., et al. (2025).[4][6][7] Direct transesterification of wet microalgae to biodiesel using phosphonium carboxylate ionic liquid catalysts. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[4] Tributyl(methyl)phosphonium methyl sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: Tributylmethylphosphonium Methyl Sulfate as a High-Stability Phase-Transfer Catalyst

This Application Note is structured to serve as a definitive technical guide for the use of Tributylmethylphosphonium Methyl Sulfate (often referred to industrially as MTP-MS or under trade names like Cyphos® 108 ) in ad...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the use of Tributylmethylphosphonium Methyl Sulfate (often referred to industrially as MTP-MS or under trade names like Cyphos® 108 ) in advanced organic synthesis.

Executive Summary

Tributylmethylphosphonium methyl sulfate (


) represents a class of ionic liquid phase-transfer catalysts (PTCs)  designed for reaction environments that exceed the thermal stability limits of traditional quaternary ammonium salts.

While ubiquitous catalysts like Tetrabutylammonium Bromide (TBAB) degrade via Hofmann elimination at temperatures above 60–80°C, tributylmethylphosphonium methyl sulfate remains stable up to 200°C . This thermal resilience, combined with its liquid state at room temperature, makes it the catalyst of choice for high-energy activation barriers , such as the alkylation of sterically hindered substrates or solvent-free "green" chemical processes.

Physicochemical Profile

PropertySpecification
Chemical Name Tributyl(methyl)phosphonium methyl sulfate
CAS Number 69056-62-8
Molecular Formula

Molecular Weight 328.45 g/mol
Appearance Clear to pale yellow viscous liquid
Melting Point < 20°C (Ionic Liquid)
Thermal Decomposition > 200°C (Onset)
Solubility Soluble in water, alcohols, polar aprotic solvents; Immiscible with hexane/heptane.
Key Advantage Non-nucleophilic anion (

) prevents side reactions common with halides (

,

).

Mechanistic Insight: Why Phosphonium?

The efficacy of this catalyst relies on the Starks’ Extraction Mechanism , but with a critical stability advantage.

The Thermal Stability Gap

In quaternary ammonium salts (Quats), the


-hydrogen on the alkyl chain is susceptible to abstraction by basic nucleophiles (like 

), leading to Hofmann Elimination and catalyst destruction.
  • Quat Failure Mode:

    
    
    
  • Phosphonium Resilience: The C-P bond is stronger and less prone to this elimination pathway, allowing the catalyst to survive prolonged heating at 110–150°C.

The Anion Effect

The methyl sulfate (


)  counter-ion is weakly coordinating and non-nucleophilic. Unlike bromide or iodide, it does not compete with the intended nucleophile, reducing byproduct formation in sensitive substitution reactions.
Mechanistic Diagram

The following diagram illustrates the catalytic cycle for a high-temperature O-alkylation, highlighting the catalyst's role in shuttling the phenoxide anion into the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_organic Organic Phase (High Temp) OH OH- (Base) Phenol Ar-OH Phenoxide Ar-O- (Active Nucleophile) Phenol->Phenoxide Deprotonation IonPair [P4441]+ [Ar-O]- Phenoxide->IonPair Ion Pairing Q_Aq [P4441]+ (Catalyst Cation) Product Ar-O-R (Ether) IonPair->Product SN2 Attack (110°C) RX R-X (Alkyl Halide) RX->Product Q_Org [P4441]+ X- Product->Q_Org Regeneration Q_Org->Q_Aq Recycle to Aqueous

Figure 1: Phase-Transfer Catalysis Cycle. The phosphonium cation (


) shuttles the phenoxide across the interface. The high thermal stability allows the Organic Phase to be heated to 110°C+, accelerating the SN2 attack on sterically hindered substrates.

Protocol: High-Temperature O-Alkylation of Hindered Phenols

Objective: Synthesize 2,6-di-tert-butyl-4-methylphenyl benzyl ether from 2,6-di-tert-butyl-4-methylphenol (BHT). Challenge: The steric bulk of the tert-butyl groups blocks nucleophilic attack. Standard PTC conditions (TBAB at 60°C) yield <10% product. Solution: Use Tributylmethylphosphonium Methyl Sulfate at 110°C.

Materials
  • Substrate: 2,6-Di-tert-butyl-4-methylphenol (22.0 g, 100 mmol)

  • Reagent: Benzyl Chloride (13.9 g, 110 mmol)

  • Catalyst: Tributylmethylphosphonium Methyl Sulfate (1.64 g, 5 mmol, 5 mol% )

  • Base: 50% NaOH Solution (40 mL)

  • Solvent: Toluene (50 mL) – Optional, can be run solvent-free.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Phenol substrate and Toluene .

    • Add the Catalyst (Tributylmethylphosphonium Methyl Sulfate). Note that it is a viscous liquid; weigh by difference or use a syringe.

    • Add Benzyl Chloride .[1][2]

  • Activation:

    • Add the 50% NaOH solution in one portion.

    • Critical Step: Heat the mixture to 110°C (oil bath temperature) with vigorous stirring (1000 rpm). The high stirring rate is essential to maximize the interfacial area.

  • Reaction Monitoring:

    • Monitor via TLC (Hexane/Ethyl Acetate 9:1) or HPLC.

    • Observation: Under these conditions, the reaction typically reaches completion in 4–6 hours . (Comparison: TBAB would degrade within 1 hour, stalling the reaction).

  • Workup:

    • Cool the mixture to room temperature.

    • Separate the phases. The catalyst will largely partition into the aqueous phase (or form a third phase depending on concentration).

    • Wash the organic phase with water (2 x 50 mL) to remove residual base and catalyst.

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under vacuum.
      
  • Purification:

    • Recrystallize the crude solid from cold ethanol to obtain white crystals.

Expected Results vs. Control
CatalystTemperatureTimeYield
None 110°C24 h< 5%
TBAB (Ammonium) 80°C (Max)24 h35% (Catalyst decomposed)
Tributylmethylphosphonium Methyl Sulfate 110°C 5 h > 92%

Application Note 2: "Green" Solvent-Free Epoxidation

Because Tributylmethylphosphonium Methyl Sulfate is an Ionic Liquid (IL) , it can act as both the solvent and the catalyst.[3] This eliminates Volatile Organic Compounds (VOCs).

Workflow:

  • Mix Alkene (e.g., 1-octene) + Hydrogen Peroxide (30% aq) + Catalyst (20 mol%).

  • Add a catalytic amount of Sodium Tungstate (

    
    ).
    
  • Stir at 90°C.

  • Mechanism: The phosphonium salt extracts the peroxotungstate species into the organic alkene phase.

  • Recycling: Upon cooling, the mixture separates into two phases: the product (upper) and the Catalyst/Aqueous system (lower). The lower phase can be reused 4–5 times without significant loss of activity.

Safety & Handling (SDS Summary)

Although a powerful tool, this compound is hazardous.

  • Hazards:

    • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

    • Acute Toxicity (Oral): Harmful if swallowed.

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

  • PPE Requirements:

    • Neoprene or Nitrile gloves (thick gauge).

    • Chemical splash goggles + Face shield.

    • Fume hood is mandatory.

  • Disposal: Do not release into drains. Dispose of as hazardous chemical waste containing organophosphorus compounds.

References

  • Cyphos® IL 108 Technical Data Sheet . Solvay.[1] (Describes physical properties and thermal stability >300°C).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Bradaric, C. J., et al. (2003). "Industrial preparation of phosphonium ionic liquids." Green Chemistry, 5, 143-152. (Details the synthesis and superior thermal stability of phosphonium vs. ammonium salts).

  • Tsunoda, T., et al. (2010). "Phosphonium Salts as Phase-Transfer Catalysts." Modern Synthetic Methods.

Sources

Method

Advanced Characterization Framework: Tributylmethylphosphonium Methyl Sulfate (TBM-MeSO4)

Executive Summary & Strategic Importance Tributylmethylphosphonium methyl sulfate (TBM-MeSO4, CAS 69056-62-8) is a premier ionic liquid and phase transfer catalyst (PTC). Unlike quaternary ammonium salts, phosphonium cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Tributylmethylphosphonium methyl sulfate (TBM-MeSO4, CAS 69056-62-8) is a premier ionic liquid and phase transfer catalyst (PTC). Unlike quaternary ammonium salts, phosphonium cations offer superior thermal stability and lipophilicity, making them critical in high-temperature organic synthesis and electrochemical applications.

However, its characterization presents a unique "blind spot" in standard pharmaceutical analysis:

  • UV Transparency: The aliphatic cation and non-aromatic anion possess negligible UV chromophores, rendering standard HPLC-UV useless.

  • Genotoxic Risk: The methyl sulfate anion (

    
    ) is a structural alert. Under thermal stress or acidic conditions, it can equilibrate to form Dimethyl Sulfate (DMS) , a potent genotoxic impurity (GTI).
    
  • Hydrolytic Instability: The anion can hydrolyze to inorganic sulfate (

    
    ), altering the ionic strength and catalytic efficiency.
    

This guide moves beyond basic Certificates of Analysis (CoA) to provide a drug-grade characterization protocol , focusing on Charged Aerosol Detection (CAD), Ion Chromatography (IC), and trace GTI analysis.

Analytical Decision Matrix

The following workflow outlines the logic for selecting analytical methods based on the specific physicochemical attribute being interrogated.

AnalyticalMatrix Start TBM-MeSO4 Sample Identity Identity Confirmation Start->Identity Purity Cation Purity (Assay) Start->Purity Anion Anion Stoichiometry Start->Anion Safety Trace Impurities (GTI) Start->Safety NMR NMR (1H, 13C, 31P) Structural Fingerprint Identity->NMR Primary HPLC_CAD HPLC-CAD (UV Transparent) Purity->HPLC_CAD Quantification IC Ion Chromatography (Methyl Sulfate vs Sulfate) Anion->IC Speciation GCMS Headspace GC-MS (Dimethyl Sulfate/Solvents) Safety->GCMS ppm detection

Figure 1: Analytical workflow prioritizing detector sensitivity for non-chromophoric ions.

Protocol Module A: Structural Identity (NMR & FTIR)

Objective: Confirm the quaternary structure and absence of protonated phosphonium intermediates.

Nuclear Magnetic Resonance (NMR)

The phosphorus nucleus (


) provides a background-free window into the purity of the cation.
  • Instrument: 400 MHz NMR (min).

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing anion exchange).
    
  • Internal Standard: Triphenyl phosphate (TPP) for qNMR (optional).

NucleusChemical Shift (

)
MultiplicityAssignmentMechanistic Insight

33.0 - 34.5 ppm Singlet

Sharp singlet confirms quaternary state. Multiple peaks indicate oxidation to phosphine oxides.

1.85 ppmDoublet (

)

Characteristic coupling with Phosphorus (

).

3.38 ppmSinglet

Methyl signal of the anion. Integration ratio vs

must be 1:1.

0.9 - 1.5 ppmMultipletsButyl ChainStandard aliphatic backbone.

Critical Control Point: If the


 spectrum shows a peak at ~45-50 ppm, the sample is contaminated with Tributylphosphine Oxide , a common degradation product.
Fourier Transform Infrared (FTIR)[2]
  • Method: ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 1220 & 1250 cm

      
      :  S=O asymmetric stretch (Methyl Sulfate).
      
    • 750 cm

      
      :  P-C stretching.
      
    • Absence of 2300-2400 cm

      
      :  Confirms no P-H bonds (unreacted phosphine salts).
      

Protocol Module B: Cation Purity via HPLC-CAD

The Problem: TBM-MeSO4 has no UV absorbance above 210 nm. Using low-UV (<200 nm) results in noisy baselines from solvent cutoffs. The Solution: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chromophores.

Method Parameters
  • System: HPLC with Corona Veo / Vanquish CAD.

  • Column: Acclaim Surfactant Plus or C18 Mixed-Mode (150 x 3.0 mm, 3 µm).

  • Mobile Phase A: 100 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5%

      
       90% B
      
    • 12-15 min: 90% B (Wash)

  • Flow Rate: 0.6 mL/min.

  • CAD Settings: Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

Data Interpretation: The TBM cation is highly hydrophobic and will elute late (~8-10 min). The Methyl Sulfate anion is hydrophilic and often elutes in the void volume or is not detected by CAD (too volatile/small). This method quantifies the Cation Purity .

Protocol Module C: Anion Speciation (Ion Chromatography)

Objective: Distinguish between the active anion (Methyl Sulfate) and its hydrolysis product (Sulfate).

Reaction Pathway:



Method Parameters
  • Instrument: Ion Chromatograph (e.g., Dionex ICS-6000).

  • Detector: Suppressed Conductivity.

  • Column: IonPac AS11-HC (High Capacity Anion Exchange).

  • Eluent: KOH Gradient (hydroxide eluent generator).

    • 0-10 min: 10 mM KOH

    • 10-25 min: 10

      
       40 mM KOH
      
  • Suppressor: AERS 500 (Self-regenerating).

AnalyteRetention Time (approx)Limit of Quantitation
Methyl Sulfate 4.5 min10 ppm
**Sulfate (

) **
12.0 min1 ppm

Pass Criteria: Sulfate content should be


. Higher levels indicate moisture ingress and hydrolysis.

Protocol Module D: Genotoxic Impurity Analysis (GC-MS)

Objective: Quantify Dimethyl Sulfate (DMS) and residual Tributylphosphine. Safety Note: DMS is a carcinogen. All standard prep must occur in a fume hood.

Headspace GC-MS Method

Direct injection is discouraged due to the non-volatile ionic liquid matrix fouling the liner.

  • Instrument: GC-MS (Single Quad or Triple Quad).

  • Column: DB-624 (Volatiles) or DB-Wax.

  • Headspace Conditions:

    • Incubation: 80°C for 20 min. (Do not exceed 100°C to prevent in situ DMS formation).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • MS Mode: SIM (Selected Ion Monitoring).

Target Ions:

  • Dimethyl Sulfate: m/z 95, 79, 63.

  • Tributylphosphine: m/z 202, 146.

Validation Limit: Method must be validated to detect DMS at < 1 ppm (TTC threshold for GTIs).

Summary of Specifications

For a pharmaceutical or high-grade reagent application, the following specification limits are recommended based on the methods above.

Test AttributeMethodSpecification Limit
Appearance VisualClear, colorless to pale yellow liquid/low-melt solid
Identification NMR / FTIRConforms to Structure
Assay (Cation) HPLC-CAD / qNMR

Water Content Karl Fischer (Coulometric)

(Very Hygroscopic)
**Sulfate (

) **
Ion Chromatography

Dimethyl Sulfate GC-MS

ppm (Process dependent)
Tributylphosphine GC-MS /

NMR

References

  • Ionic Liquid Characterization Standards

    • Standard Practice for Reporting Properties of Ionic Liquids.
    • Source:

  • Methyl Sulfate Hydrolysis Kinetics

    • Wolfenden, R. & Yuan, Y. (2007).
    • Source:

  • Charged Aerosol Detection for Non-Chromophoric Salts

    • Vehovec, T. & Obreza, A. (2010). Review of operating principle and applications of the corona charged aerosol detector.
    • Source:

  • Toxicity of Dimethyl Sulfate

    • Dimethyl Sulfate - IDLH.
    • Source:

  • Phosphonium Ionic Liquid Synthesis & Purity

    • Bradaric, C.J., et al. (2003). Industrial preparation of phosphonium ionic liquids.[1] Green Chemistry.[2]

    • Source:

Sources

Application

Application Notes &amp; Protocols: Tributylmethylphosphonium Methyl Sulfate for Advanced Biofuel Production

Abstract: The recalcitrance of lignocellulosic biomass presents a significant bottleneck in the economic viability of second-generation biofuels. This document provides an in-depth technical guide on the application of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The recalcitrance of lignocellulosic biomass presents a significant bottleneck in the economic viability of second-generation biofuels. This document provides an in-depth technical guide on the application of the phosphonium-based ionic liquid (IL), tributylmethylphosphonium methyl sulfate ([P(C₄)₃CH₃][MeSO₄]), for the effective pretreatment of biomass. We will explore the fundamental mechanisms of action, present detailed, validated protocols for biomass deconstruction and subsequent enzymatic saccharification, and offer expert insights into process optimization and safety.

Introduction: Overcoming Biomass Recalcitrance

The conversion of non-food lignocellulosic biomass—such as agricultural residues and forestry waste—into biofuels is a cornerstone of the renewable energy economy.[1] However, the rigid, complex structure of lignocellulose, composed of crystalline cellulose, amorphous hemicellulose, and robust lignin, makes it highly resistant to enzymatic degradation.[2] An effective pretreatment step is therefore essential to disrupt this matrix, rendering the cellulosic components accessible for conversion into fermentable sugars.[1][2]

Ionic liquids (ILs) have emerged as powerful solvents for biomass pretreatment due to their unique properties, including negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve cellulose.[3][4][5] Among these, phosphonium-based ILs are noted for their chemical stability.[6] This guide focuses on tributylmethylphosphonium methyl sulfate, a promising candidate for disrupting lignocellulosic structures to enhance biofuel yields.[3]

Mechanism of Action: Coordinated Deconstruction of Cellulose

The efficacy of tributylmethylphosphonium methyl sulfate in biomass pretreatment stems from the synergistic action of its constituent cation and anion in dismantling the hydrogen-bond network that holds cellulose chains together in a crystalline structure.[3][7]

  • Anionic Interaction: The methyl sulfate anion ([MeSO₄]⁻) is a strong hydrogen-bond acceptor. It competitively forms new hydrogen bonds with the hydroxyl groups (-OH) on the cellulose polymer chains. This action is the primary driver for disrupting the extensive intra- and intermolecular hydrogen bonds that confer crystallinity and insolubility to native cellulose.[8]

  • Cationic Disruption: The bulky tributylmethylphosphonium ([P(C₄)₃CH₃]⁺) cation does not directly interact with cellulose. Instead, its large size and steric hindrance prevent the disrupted cellulose chains from re-aligning and re-forming their original crystalline structure.[8][9][10] This steric separation keeps the cellulose chains solvated and accessible.

This dual mechanism effectively dissolves the cellulose and allows for the separation of lignin, transforming the rigid biomass into an amorphous, enzyme-accessible substrate.

G C1 Cellulose Chain C2 Cellulose Chain C1->C2 Anion [MeSO₄]⁻ (Anion) C1->Anion H-bond disruption C3 Cellulose Chain C2->C3 DC1 Solvated Cellulose Chain Anion->DC1 Forms new H-bonds Cation [P(C₄)₃CH₃]⁺ (Cation) Cation->DC1 Steric hindrance prevents re-aggregation DC2 Solvated Cellulose Chain Cation->DC2

Figure 1: Mechanism of cellulose dissolution by tributylmethylphosphonium methyl sulfate.

Application Note 1: Pretreatment of Lignocellulosic Biomass

3.1 Principle This protocol details the pretreatment of lignocellulosic biomass using tributylmethylphosphonium methyl sulfate to fractionate the material into a cellulose-rich pulp and a recoverable lignin stream. The primary objective is to decrease cellulose crystallinity and remove lignin, thereby maximizing the surface area available for subsequent enzymatic hydrolysis.[4]

3.2 Materials and Equipment

  • Tributylmethylphosphonium methyl sulfate (>95% purity)

  • Dried lignocellulosic biomass (e.g., corn stover, switchgrass, poplar wood)

  • Milling apparatus (e.g., Wiley mill)

  • Sieves for particle size classification

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Anti-solvent: Deionized water or Acetone/water (1:1 v/v)[5]

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Vacuum oven

3.3 Detailed Step-by-Step Protocol

  • Biomass Preparation:

    • Dry the raw biomass at 60°C to a constant weight (<5% moisture).

    • Grind the dried biomass using a mill to achieve a particle size of 0.5–1.0 mm. Sieve to ensure uniform particle size.

  • IL Pretreatment Reaction:

    • Preheat the jacketed reactor to the desired temperature (e.g., 110°C).

    • Add tributylmethylphosphonium methyl sulfate to the reactor.

    • Once the IL reaches thermal equilibrium, add the milled biomass at a specific loading (e.g., 5-10% w/w). A 1:10 biomass-to-IL ratio is a common starting point.[11]

    • Stir the mixture (e.g., 300 RPM) at the set temperature for the desired duration (e.g., 2-6 hours). The biomass should gradually dissolve, forming a dark, viscous solution.

  • Cellulose Regeneration and Precipitation:

    • Turn off the heat and allow the mixture to cool slightly (to ~70-80°C).

    • Slowly add the anti-solvent (deionized water is common) to the viscous solution while stirring. Use a volume approximately 3-4 times the volume of the IL. A fluffy, light-colored solid (cellulose-rich pulp) will precipitate.

  • Separation and Washing:

    • Filter the slurry using a Büchner funnel under vacuum to separate the precipitated pulp from the IL/water/lignin solution.

    • Wash the pulp extensively with hot deionized water (or the anti-solvent mixture) until the filtrate is clear and pH-neutral. This step is critical to remove any residual IL, which can inhibit downstream enzymes.[5]

  • Drying and Quantification:

    • Dry the washed, cellulose-rich pulp in a vacuum oven at 60°C to a constant weight.

    • Weigh the final product to determine the pulp yield. A sample should be taken for compositional analysis (e.g., NREL/TP-510-42618) to determine its exact cellulose, hemicellulose, and residual lignin content.

  • (Optional) Lignin and IL Recovery:

    • The lignin dissolved in the filtrate can be recovered by further addition of water or by acidifying the solution, causing the lignin to precipitate.[4][7]

    • The ionic liquid can be recycled by removing the water from the filtrate via rotary evaporation.[3][7]

3.4 Key Parameters for Optimization Process efficiency is highly dependent on reaction conditions. The following table provides typical ranges for key parameters that should be optimized for each specific type of biomass.

ParameterTypical RangeRationale & Field Insights
Temperature 90 - 150 °CHigher temperatures accelerate lignin and hemicellulose dissolution but can lead to sugar degradation if too high or prolonged. A balance is crucial.
Time 1 - 8 hoursLonger residence times increase delignification but must be balanced against energy costs and potential degradation of the target cellulose.
Biomass Loading 5 - 15% (w/w)Higher loading improves process economy but significantly increases viscosity, posing challenges for mixing and heat transfer.
Particle Size 0.2 - 2.0 mmSmaller particles have a higher surface area, improving dissolution kinetics. However, excessive milling is energy-intensive.
Water Content < 5% in ILWater can reduce the IL's effectiveness by competing for hydrogen bonding with cellulose. The IL should be dried before use.[11]

Application Note 2: Enzymatic Saccharification of Pretreated Pulp

4.1 Principle The IL pretreatment process exposes cellulose microfibrils and reduces crystallinity. This protocol describes the enzymatic hydrolysis (saccharification) of the pretreated pulp to convert cellulose into glucose, a fermentable C6 sugar. The high efficiency of this step is a direct validation of a successful pretreatment.[12][13]

G A Raw Lignocellulosic Biomass B Drying & Milling (Physical Prep) A->B C Pretreatment with [P(C₄)₃CH₃][MeSO₄] B->C D Anti-Solvent Addition (Water) C->D E Filtration & Washing D->E F Cellulose-Rich Pulp (Amorphous) E->F I Lignin & IL Solution E->I Filtrate G Enzymatic Saccharification (Cellulases, 50°C, pH 4.8) F->G H Fermentable Sugars (Glucose Solution) G->H K Fermentation to Biofuel H->K J Lignin Precipitation & IL Recycling I->J

Figure 2: Overall workflow from raw biomass to fermentable sugars for biofuel production.

4.2 Materials and Equipment

  • Pretreated, washed, and dried cellulose-rich pulp

  • Commercial cellulase enzyme cocktail (e.g., Cellic® CTec2/3)

  • Sodium citrate buffer (50 mM, pH 4.8)

  • Incubator shaker with temperature control

  • pH meter

  • Analysis equipment: HPLC with an appropriate column (e.g., Aminex HPX-87H) or a YSI biochemical analyzer for glucose measurement.

4.3 Detailed Step-by-Step Protocol

  • Slurry Preparation:

    • Prepare a slurry of the pretreated pulp in 50 mM citrate buffer (pH 4.8) to a desired solids loading (e.g., 2-10% w/v) in an Erlenmeyer flask. A lower loading is recommended for initial trials.

  • Enzyme Addition:

    • Pre-heat the slurry to 50°C in an incubator shaker.

    • Add the cellulase cocktail at a recommended dosage, typically based on protein content or activity units (e.g., 15-20 mg protein per gram of cellulose).

  • Incubation:

    • Incubate the flasks at 50°C with constant agitation (e.g., 150 RPM) for 48-72 hours.[14]

  • Sampling and Analysis (Self-Validation):

    • At regular intervals (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the slurry.

    • Immediately stop the enzymatic reaction by boiling the sample for 10 minutes or by adding a quenching agent.

    • Centrifuge the sample to pellet the remaining solids and filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate for glucose concentration using HPLC or another calibrated glucose assay.

  • Calculating Yield:

    • The final glucose concentration is used to calculate the saccharification yield as a percentage of the theoretical maximum, based on the known cellulose content of the pretreated pulp.

    • Yield (%) = ( [Glucose produced (g/L)] / ( [Initial Cellulose (g/L)] × 1.111 ) ) × 100 Note: The factor 1.111 accounts for the mass gain from the addition of a water molecule during the hydrolysis of a glucan unit to glucose.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Pulp Yield After Pretreatment • Reaction conditions (time, temp) too harsh, causing cellulose degradation.• Mechanical loss during filtration/washing.• Reduce pretreatment severity.• Ensure fine-pore filter paper is used and all material is carefully transferred.
Low Glucose Yield in Saccharification • Ineffective pretreatment (lignin still present, low amorphicity).• Residual ionic liquid inhibiting enzymes.• Suboptimal hydrolysis conditions (pH, temp).• Increase pretreatment severity.• Improve the washing protocol for the pulp; test for IL traces.• Verify pH and temperature of the saccharification buffer.
High Viscosity During Pretreatment • Biomass loading is too high for the reactor's mixing capability.• Reduce the solids loading.• Consider adding a co-solvent like DMSO, which can reduce viscosity.[15]
IL Appears Contaminated After Recovery • Accumulation of soluble sugars or lignin fragments.• Implement a purification step (e.g., activated carbon treatment) before reusing the IL.

Safety and Handling of Tributylmethylphosphonium Methyl Sulfate

6.1 Hazard Identification This chemical is a hazardous substance. According to GHS classifications, it:

  • Is harmful if swallowed.[16]

  • Causes severe skin burns and eye damage.[16]

  • Is very toxic to aquatic life.[16]

6.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374 (e.g., nitrile, butyl rubber).[17]

  • Eye Protection: Use chemical safety goggles and/or a full-face shield.[17]

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron. Ensure contaminated clothing is removed and washed before reuse.[17][18]

6.3 Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating mists or aerosols. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[17][19]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place. Protect from direct sunlight.[17]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[17]

References

  • Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. (2022). YouTube.
  • Enhanced enzymatic saccharification of pretreated biomass using glycerol thermal processing (GTP). (2015). PubMed.
  • Safety Data Sheet: Tributylmethylphosphonium bis(fluorosulfonyl)imide. (2023). proionic.
  • Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. (n.d.). MDPI.
  • Pretreatment and enzymatic saccharification approaches of several cellulosic substrates for the biofuel industry. (n.d.). ScholarWorks.
  • Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. (2025). Green Chemistry (RSC Publishing).
  • Ionic Liquids Toxicity—Benefits and Thre
  • Tributyl(methyl)
  • Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO. (n.d.). PMC.
  • Enzymatic Hydrolysis of Lignocellulosic Biomass: Structural Features, Process Aspects, Kinetics, and Comput
  • Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simul
  • Safety D
  • Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids. (2016). PMC - NIH.
  • Safety Data Sheet: Trioctylmethylphosphonium bis(trifluormethylsulfonyl)imide. (n.d.). proionic.
  • Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. (n.d.). Green Chemistry (RSC Publishing).
  • Pretreatment and Enzymatic Saccharification of Water Hyacinth, Sugarcane Bagasse, Maize Straw, and Green Coconut Shell Using an Organosolv Method with Glycerol and FeCl₃. (n.d.). SciELO.
  • Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. (2021).
  • Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simul
  • Hydrothermal Pretreatment of Lignocellulosic Feedstocks to Facilitate Biochemical Conversion. (2022). Frontiers.
  • Mechanism of dissolution of cellulose in quaternary ammonium phosphate/dimethyl sulfoxide. (2024).
  • Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass. (2017). RSC Publishing.

Sources

Method

Application Note &amp; Protocols: Advanced Biopolymer Processing Using Tributylmethylphosphonium Methyl Sulfate

For: Researchers, scientists, and drug development professionals. Introduction The processing of natural biopolymers such as cellulose and chitin represents a significant challenge due to their extensive and robust intra...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The processing of natural biopolymers such as cellulose and chitin represents a significant challenge due to their extensive and robust intra- and intermolecular hydrogen bonding networks, which render them insoluble in water and most common organic solvents. Overcoming this insolubility is paramount for the fabrication of advanced biomaterials for drug delivery, tissue engineering, and sustainable materials. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as powerful solvents capable of disrupting these hydrogen bond networks.[1]

Among these, tributylmethylphosphonium methyl sulfate ([P₄₄₄₁][MeSO₄]), also known by the trade name Cyphos 108, is a phosphonium-based ionic liquid demonstrating significant promise.[2] Characterized by its high thermal stability, low volatility, and efficacy in dissolving a range of biopolymers, [P₄₄₄₁][MeSO₄] offers a versatile platform for biopolymer processing.[3][4] This guide provides an in-depth exploration of the mechanisms, protocols, and critical considerations for utilizing this ionic liquid in a research and development setting.

Physicochemical Properties of [P₄₄₄₁][MeSO₄]

A thorough understanding of the solvent's properties is critical for designing effective and reproducible processing workflows. Unlike more common imidazolium-based ILs, phosphonium ILs can offer distinct stability profiles and interaction mechanisms.

Table 1: Key Properties of Tributylmethylphosphonium Methyl Sulfate

PropertyValueSource(s)
CAS Number 69056-62-8[5][6]
Molecular Formula C₁₄H₃₃O₄PS[2][5]
Molecular Weight 328.45 g/mol [2][5]
Appearance White solid to pale-yellow liquid[6]
Purity ≥95%[5][7]
Key Features Low volatility, high thermal stability[3][4]

Mechanism of Biopolymer Dissolution

The efficacy of [P₄₄₄₁][MeSO₄] as a biopolymer solvent lies in the cooperative action of its constituent ions to disrupt the crystalline structure of the polymer.

  • Anion Interaction: The methyl sulfate anion ([MeSO₄]⁻) is the primary actor in breaking the hydrogen bonds. It acts as a strong hydrogen bond acceptor, competitively interacting with the hydroxyl (-OH) groups on the biopolymer chains (e.g., cellulose, chitin). This disrupts the native, highly ordered hydrogen bond network that holds the chains together.

  • Cation Interaction: The bulky tributylmethylphosphonium cation ([P₄₄₄₁]⁺) then intercalates between the polymer chains.[8] This steric hindrance prevents the chains from re-aggregating, keeping them separated and solvated within the ionic liquid medium.[8][9] This process effectively "peels" individual polymer chains away from the crystalline solid.[9]

The result is a macroscopically homogeneous, viscous solution of the biopolymer, which can then be processed into various forms like films, fibers, or gels.[10]

Caption: Mechanism of biopolymer dissolution in [P₄₄₄₁][MeSO₄].

Core Application Protocols

Safety First: Tributylmethylphosphonium methyl sulfate is classified as a hazardous material. It can cause severe skin burns and eye damage and is harmful if swallowed.[2][11] Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 3.1: Dissolution of Microcrystalline Cellulose

Cellulose dissolution is a key step for creating regenerated cellulose materials. Phosphonium-based ILs are particularly effective for this purpose.[12][13]

  • Objective: To prepare a 5 wt% solution of microcrystalline cellulose (MCC) in [P₄₄₄₁][MeSO₄].

  • Materials:

    • Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 12 hours.

    • Tributylmethylphosphonium methyl sulfate ([P₄₄₄₁][MeSO₄]), ≥95% purity.

    • Heating magnetic stirrer or oil bath.

    • Glass reactor with mechanical overhead stirring.

Step-by-Step Methodology:

  • Preparation: Weigh 9.5 g of [P₄₄₄₁][MeSO₄] into the glass reactor. If the IL is solid, gently heat it to its melting point until it becomes a clear, pale-yellow liquid.[6]

  • Heating: Place the reactor in an oil bath or on a magnetic stir plate and heat to 80-100°C with gentle stirring.

    • Causality Note: Heating reduces the viscosity of the ionic liquid, which significantly enhances mass transfer and accelerates the dissolution of the polymer. This temperature range is generally below the degradation temperature of cellulose.

  • Addition of Cellulose: Slowly add 0.5 g of pre-dried MCC to the heated IL in small portions under continuous stirring.

    • Causality Note: Gradual addition prevents the formation of large clumps of cellulose, which are difficult to dissolve. Pre-drying the cellulose is crucial as water can interfere with the dissolution process by competing for hydrogen bonding sites with the IL's anion.

  • Dissolution: Continue stirring the mixture at 80-100°C for 2-6 hours. The dissolution is complete when the mixture becomes a clear, highly viscous, and homogeneous solution with no visible particles.

  • Validation (Self-Validating System):

    • Visual Inspection: A fully dissolved sample should be transparent.

    • Polarized Light Microscopy: Place a small drop of the solution between two glass slides. Under cross-polarized light, the absence of birefringence (bright crystalline regions) indicates complete dissolution of the crystalline cellulose.

Protocol 3.2: Dissolution of Chitin from Shrimp Shells

Chitin, structurally similar to cellulose, is another abundant and valuable biopolymer.[1] Ionic liquids have been identified as effective solvents for chitin, which is notoriously difficult to process.[9][14][15]

  • Objective: To prepare a 3 wt% solution of practical grade chitin in [P₄₄₄₁][MeSO₄].

  • Materials:

    • Chitin powder (e.g., from shrimp shells), dried under vacuum.

    • Tributylmethylphosphonium methyl sulfate ([P₄₄₄₁][MeSO₄]).

    • Equipment as listed in Protocol 3.1.

Step-by-Step Methodology:

  • Preparation: Weigh 9.7 g of [P₄₄₄₁][MeSO₄] into the glass reactor and heat to 100°C with stirring.

  • Addition of Chitin: Slowly add 0.3 g of pre-dried chitin powder to the heated IL.

  • Dissolution: Continue stirring the mixture at 100-110°C. Chitin dissolution often requires more time than cellulose; maintain stirring for 6-24 hours. The endpoint is a clear, viscous, amber-colored solution.

    • Causality Note: The strong hydrogen bonds involving the acetamido groups in chitin require slightly higher temperatures and longer processing times to fully disrupt compared to cellulose.[16]

  • Validation (Self-Validating System):

    • Visual & Microscopic Inspection: As with cellulose, the absence of solid particles visually and under a microscope confirms dissolution. The solution will be significantly more viscous than the pure IL.

Biopolymer Regeneration & Material Fabrication

The true utility of biopolymer dissolution lies in the ability to regenerate the polymer into a new solid form with controlled morphology. This is achieved by introducing an "anti-solvent" that is miscible with the IL but in which the biopolymer is insoluble.[10]

Protocol 4.1: Regeneration of Cellulose Film
  • Objective: To fabricate a thin film from the dissolved cellulose solution.

  • Materials:

    • Cellulose/[P₄₄₄₁][MeSO₄] solution (from Protocol 3.1).

    • Anti-solvent: Deionized water or ethanol.

    • Flat glass plate.

    • Casting knife or pipette.

    • Large beakers or trays for washing.

Step-by-Step Methodology:

  • Casting: Pour the warm, viscous cellulose solution onto a clean, flat glass plate. Use a casting knife to spread it into a thin, even layer of desired thickness.

  • Coagulation: Carefully immerse the glass plate with the cast solution into a bath of deionized water (the anti-solvent).

    • Causality Note: The ionic liquid is highly miscible with water. As the IL diffuses out of the polymer solution and into the water bath, the cellulose is no longer solvated and precipitates out of solution, re-forming its hydrogen bond network in a process called coagulation.[17] A solid, opaque white film will form almost instantly.

  • Washing: Allow the regenerated film to soak in the water bath for at least 2 hours to remove the majority of the ionic liquid. Subsequently, transfer the film to a fresh bath of deionized water and wash for at least 24 hours, changing the water several times to ensure complete removal of residual IL.

    • Trustworthiness Note: Complete removal of the IL is critical for the biocompatibility and final properties of the material. Residual IL can act as a plasticizer and may be cytotoxic.

  • Drying: Carefully remove the film from the final washing bath. It can be air-dried flat or dried under restraint to minimize shrinkage and produce a transparent, flexible film.

Ionic Liquid Recovery and Recycling

For both economic and environmental sustainability, the recovery and reuse of the ionic liquid are essential.[18][19] The negligible vapor pressure of [P₄₄₄₁][MeSO₄] makes this process straightforward.[20][21]

Workflow Closed-Loop Biopolymer Processing Workflow Biopolymer Raw Biopolymer (Cellulose/Chitin) Dissolution Dissolution (80-110°C) Biopolymer->Dissolution IL Fresh [P₄₄₄₁][MeSO₄] IL->Dissolution Solution Biopolymer-IL Solution Dissolution->Solution Regeneration Regeneration (Add Anti-Solvent) Solution->Regeneration Material Regenerated Material (Film/Fiber) Regeneration->Material IL_Mixture IL + Anti-Solvent Mixture Regeneration->IL_Mixture Waste Stream Recovery Anti-Solvent Removal (Vacuum Evaporation) IL_Mixture->Recovery Recycled_IL Recycled [P₄₄₄₁][MeSO₄] Recovery->Recycled_IL Recycled_IL->Dissolution Reuse

Caption: A closed-loop workflow for biopolymer processing and IL recycling.

Protocol 5.1: Recovery from Aqueous Mixture
  • Objective: To recover [P₄₄₄₁][MeSO₄] from the anti-solvent mixture generated during regeneration.

  • Materials:

    • IL/water mixture from Protocol 4.1.

    • Rotary evaporator.

Step-by-Step Methodology:

  • Collection: Collect all aqueous baths used for coagulation and initial washing.

  • Evaporation: Transfer the liquid to the flask of a rotary evaporator.

  • Distillation: Heat the water bath of the rotary evaporator to 60-80°C and apply a vacuum. Water will be selectively removed due to its volatility, leaving the non-volatile ionic liquid behind.[20]

  • Drying: Continue the process until all water has been removed. A final drying step under high vacuum at ~80°C for several hours is recommended to remove trace amounts of water.

  • Validation: The recovered IL should appear visually identical to the fresh IL. Its purity can be confirmed using techniques like NMR spectroscopy, and its water content can be quantified by Karl Fischer titration to ensure its efficacy for subsequent dissolution cycles.

References

  • PubChem. Tributyl(methyl)phosphonium methyl sulfate | C14H33O4PS | CID 16218793. [Link]

  • ResearchGate. Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO. [Link]

  • MDPI. Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration. [Link]

  • ResearchGate. (PDF) Ionic Liquids Recycling for Reuse. [Link]

  • RSC Publishing. Application of ionic liquids for the functional materialization of chitin. [Link]

  • ResearchGate. (PDF) Dissolution of Biopolymers Using Ionic Liquids. [Link]

  • RSC Publishing. Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution. [Link]

  • MDPI. Simultaneous Recovery of Precious and Heavy Metal Ions from Waste Electrical and Electronic Equipment (WEEE) Using Polymer Films Containing Cyphos IL 101. [Link]

  • MDPI. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations. [Link]

  • ACS Publications. Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. [Link]

  • PubChem. Tributyl(methyl)phosphonium ion | C13H30P+ | CID 2760115. [Link]

  • Scientific Research Publishing. Ionic Liquid as Useful Media for Dissolution, Derivatization, and Nanomaterial Processing of Chitin. [Link]

  • ACS Publications. Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. [Link]

  • PubMed. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations. [Link]

  • RSC Publishing. Understanding dissolution process of chitin crystal in ionic liquids: theoretical study. [Link]

  • PubMed. Regeneration behavior of chitosan from ionic liquid using water and alcohols as anti-solvents. [Link]

  • Chalmers Research. Techniques for recovery and recycling of ionic liquids: A review. [Link]

  • ResearchGate. Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. [Link]

  • 525 Solutions, Inc. Publications Related to Chitin. [Link]

  • ResearchGate. (PDF) The Effect of Additives on the Viscosity and Dissolution of Cellulose in Tetrabutylphosphonium Hydroxide. [Link]

  • PMC - NIH. Use of Ionic Liquids in Chitin Biorefinery: A Systematic Review. [Link]

  • MDPI. Ionic Liquid as Reaction Media for the Production of Cellulose-Derived Polymers from Cellulosic Biomass. [Link]

  • Chemical-Suppliers.com. Tributylmethylphosphonium methyl sulfate | CAS 69056-62-8. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield with tributylmethylphosphonium methyl sulfate catalyst

Technical Support Center: Tributylmethylphosphonium Methyl Sulfate (MTBS) Topic: Yield Optimization & Troubleshooting Guide Ticket ID: MTBS-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tributylmethylphosphonium Methyl Sulfate (MTBS) Topic: Yield Optimization & Troubleshooting Guide Ticket ID: MTBS-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Technical Support Center. You are likely using Tributylmethylphosphonium Methyl Sulfate ([P4441][MeSO4]) (CAS: 69056-62-8) as a Phase Transfer Catalyst (PTC) or a reaction medium (Ionic Liquid).

Unlike imidazolium-based ionic liquids, phosphonium salts offer superior thermal stability and lack acidic protons on the cation ring, making them ideal for base-sensitive reactions. However, their high viscosity and the specific reactivity of the methyl sulfate anion present unique challenges. This guide addresses the specific failure modes that suppress yield.

Module 1: Critical Parameter Optimization (Before You Start)

To maximize yield, you must tune three specific "levers" before the reaction begins.

Viscosity & Mass Transfer

The Issue: [P4441][MeSO4] has a dynamic viscosity of ~409 cP at 25°C. At room temperature, diffusion is the rate-limiting step, often capping yields at 40-60% regardless of reaction time. The Fix:

  • Temperature Floor: Operate above 60°C whenever possible. Viscosity drops exponentially with temperature, shifting the system from diffusion-control to kinetic-control.

  • Shear Stress: Magnetic stirring is often insufficient. Use overhead mechanical stirring or high-shear mixing to create a fine emulsion, maximizing the interfacial surface area (

    
    ).
    
The "Anion Trap" (Water Management)

The Issue: The methyl sulfate anion (


) is hygroscopic. In the presence of water and heat (>80°C), it can undergo hydrolysis, releasing sulfuric acid  and methanol .
  • Consequence: The in-situ acid generation neutralizes basic reagents (e.g., in alkylations) or catalyzes side reactions, destroying yield. The Fix:

  • Drying Protocol: Dry the catalyst under vacuum (0.1 mbar) at 60°C for 4 hours before use.

  • Karl Fischer Titration: Ensure water content is <500 ppm for nucleophilic substitutions.

Catalyst Loading

The Guideline:

Application Recommended Loading Rationale
Phase Transfer Catalysis (PTC) 1.0 – 5.0 mol% Sufficient to shuttle anions without creating separation issues.
Solvent/Medium 50 – 200 wt% Acts as both solvent and catalyst; requires high temperature to lower viscosity.

| Transesterification | 2.0 – 4.0 mol% | Excess catalyst complicates glycerol separation. |

Module 2: Troubleshooting & FAQs (During the Experiment)

Q1: "My reaction mixture turned black/dark brown, and yield dropped. Is the catalyst decomposing?"

Diagnosis: Likely Thermal Runaway or Impurity Activation . While phosphonium cations are stable up to ~300°C, the methyl sulfate anion is less stable than the cation. If you are operating >180°C, you are risking Hofmann elimination or anion decomposition. Corrective Action:

  • Check Temperature: Cap reaction at 150°C .

  • Inert Atmosphere: Phosphonium salts can oxidize at high temps. Sparge with

    
     or Argon.
    
  • Check Feedstock: Traces of strong bases (e.g., organolithiums) can deprotonate the alpha-carbons on the butyl chains (ylide formation), leading to degradation.

Q2: "The reaction stalls at 70% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Phase Saturation . In PTC, the catalyst shuttles the nucleophile (


) into the organic phase. As the reaction proceeds, the leaving group (

) accumulates. If the catalyst has a higher affinity for the leaving group (

) than the reactant (

), the catalyst becomes "poisoned." Corrective Action:
  • Increase Aqueous Phase Volume: Dilute the leaving group in the aqueous phase to shift the equilibrium.

  • Switch Anion: If [MeSO4] is too "sticky" for your product, perform an anion exchange (metathesis) to a non-coordinating anion like

    
     or 
    
    
    
    before the reaction.
Q3: "I cannot separate the product from the catalyst during workup."

Diagnosis: Solubility Mismatch . [P4441][MeSO4] is polar. If your product is moderately polar, it may remain trapped in the ionic liquid phase. Corrective Action:

  • The Non-Polar Wash: Extract the reaction mixture with Hexane or Diethyl Ether (3x). The IL is insoluble in these, but most organic products will partition out.

  • Salting Out: Add water + NaCl. This increases the ionic strength of the aqueous/IL phase, forcing organic products out ("Salting out effect").

Module 3: Visualizing the Mechanism

To improve yield, you must understand the Starks Extraction Mechanism active in this system. The diagram below illustrates how the Phosphonium cation (


) shuttles the anion (

) across the interface.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface (Rate Limiting Step) cluster_organic Organic Phase (Reaction Zone) Salt_Reagent Reagent Salt (M+ Y-) Ion_Exchange Ion Exchange [Q+ X-] ⇌ [Q+ Y-] Salt_Reagent->Ion_Exchange Y- Source Waste_Salt Waste Salt (M+ X-) Ion_Exchange->Waste_Salt X- Removal Active_Cat Active Catalyst [Q+ Y-] Ion_Exchange->Active_Cat Transfer Product Product (R-Y) Active_Cat->Product Reaction Substrate Substrate (R-X) Substrate->Product Nucleophilic Attack Spent_Cat Spent Catalyst [Q+ X-] Product->Spent_Cat Release Spent_Cat->Ion_Exchange Recycle

Caption: Figure 1. The Phase Transfer Cycle.[1] Yield loss occurs if the "Spent Catalyst" [Q+ X-] accumulates and fails to return to the interface for regeneration.

Module 4: Troubleshooting Logic Tree

Use this decision tree when yield is below specification (<80%).

Troubleshooting_Tree Start Low Yield / Stalled Reaction Check_Visc Is the mixture highly viscous? Start->Check_Visc Check_Color Is the mixture Black/Acidic? Check_Visc->Check_Color No Increase_Temp Action: Increase Temp >60°C Add Co-solvent (Toluene) Check_Visc->Increase_Temp Yes Check_Sep Is separation difficult? Check_Color->Check_Sep No Hydrolysis Action: Check Water Content (Methyl Sulfate Hydrolysis) Check_Color->Hydrolysis Yes Emulsion Action: Add NaCl (Salting Out) Use Non-polar Wash Check_Sep->Emulsion Yes Poisoning Action: Catalyst Poisoning Dilute Aqueous Phase Check_Sep->Poisoning No

Caption: Figure 2. Logic flow for diagnosing yield failures with Tributylmethylphosphonium Methyl Sulfate.

References

  • PubChem. (2025).[2][3] Tributyl(methyl)phosphonium methyl sulfate Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Starks, C. M. (1971).[4] Phase-transfer catalysis.[4][5][6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational mechanism citation).

  • Manic, M. S., et al. (2014). Influence of temperature on thermophysical properties of tri(butyl)methylphosphonium methyl sulfate. Journal of Chemical Thermodynamics. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Dehydration &amp; Purification of Tributylmethylphosphonium Methyl Sulfate

Product: Tributylmethylphosphonium Methyl Sulfate ([P4,4,4,1][MeSO4]) CAS: 69056-62-8 Support Tier: Advanced Research & Development Introduction: The Criticality of Water Removal Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tributylmethylphosphonium Methyl Sulfate ([P4,4,4,1][MeSO4]) CAS: 69056-62-8 Support Tier: Advanced Research & Development

Introduction: The Criticality of Water Removal

Welcome to the technical support hub for [P4,4,4,1][MeSO4] . As a researcher, you likely selected this ionic liquid (IL) for its high thermal stability and specific electrochemical window. However, like many phosphonium salts, it is hygroscopic.

The Hidden Danger: Water in this system is not merely a diluent; it is a chemical reactant. The methyl sulfate anion (


) is susceptible to hydrolysis in the presence of water and heat, degrading into hydrogen sulfate (

) and methanol. This increases the acidity of your medium, potentially altering reaction kinetics or corroding electrodes.

This guide provides validated protocols to remove water without triggering thermal decomposition.

Module 1: Decision Matrix & Workflow

Before selecting a protocol, assess your starting material's condition.[1] Do not apply aggressive heat immediately to heavily hydrated samples, as this accelerates hydrolysis.

DryingWorkflow Start Start: Assess Water Content HighWater High Water (>1%) Visibly wet or low viscosity Start->HighWater LowWater Low Water (<1%) Viscous, standard grade Start->LowWater Azeotrope Method B: Azeotropic Distillation (Removes bulk water gently) HighWater->Azeotrope Prevent Hydrolysis Vacuum Method A: Vacuum Heating (Standard Protocol) LowWater->Vacuum Azeotrope->Vacuum Remove Solvent Validation Validation: Karl Fischer (Coulometric) Vacuum->Validation Sieves Method C: Molecular Sieves (Polishing step only) Sieves->Validation Validation->Sieves If >100ppm & Critical

Figure 1: Decision tree for selecting the appropriate drying protocol based on initial water content.

Module 2: Primary Drying Protocols
Protocol A: Vacuum Thermal Drying (The Standard)

Best for: Routine drying of commercial-grade ILs (Water < 1%).

The Science: This method relies on reducing the boiling point of water. However, [P4,4,4,1][MeSO4] is viscous. Water molecules trapped in the bulk liquid diffuse slowly to the surface. Agitation is non-negotiable.

Step-by-Step:

  • Setup: Use a Schlenk line or a rotary evaporator with a high-vacuum pump (target < 1 mbar).

  • Temperature: Set the oil bath to 60°C – 80°C .

    • Warning: Do not exceed 100°C. While the phosphonium cation is stable up to ~300°C, the methyl sulfate anion can begin slow decomposition or hydrolysis pathways at elevated temperatures over long periods.

  • Agitation:

    • Rotary Evaporator: Maximize rotation speed to increase surface area.

    • Schlenk Line: Use a heavy magnetic stir bar. If the IL is too viscous at room temp, heat gently before starting the vacuum to allow stirring.

  • Duration:

    • Standard: 4–8 hours.

    • Deep Dry: 12–24 hours (often required to reach <100 ppm).

  • Backfilling: Backfill only with dry Nitrogen or Argon.

Protocol B: Azeotropic Distillation

Best for: Heavily hydrated samples (>1% water) or recycling used ILs.

The Science: Toluene forms a low-boiling azeotrope with water (boiling point ~85°C). This "carries" water out of the ionic liquid at temperatures lower than the boiling point of pure water, minimizing thermal stress.

Step-by-Step:

  • Add Toluene (HPLC grade) to the ionic liquid in a 1:1 to 3:1 (v/v) ratio.

  • Stir vigorously to create a suspension/emulsion.

  • Rotary evaporate at 50°C – 60°C under moderate vacuum until the toluene is removed.

  • Repeat this process 2–3 times.

  • Finish with Protocol A (High Vacuum) for 2 hours to remove trace toluene.

Module 3: Validation (Karl Fischer Titration)

Visual inspection is insufficient. You must use Karl Fischer (KF) titration.[2]

Data Summary: Method Efficiency

MethodTarget Water ContentProsCons
Vacuum (60°C, 12h) 100 – 500 ppmStandard, no added solventsSlow diffusion in viscous media
Azeotrope (Toluene) < 100 ppmFast bulk removal, gentle heatRequires solvent removal step
Molecular Sieves (3Å) < 50 ppmExtremely low levelsHard to filter; sieves generate dust

KF Troubleshooting for [MeSO4]:

  • Technique: Coulometric titration is preferred for <1000 ppm water.

  • Solvent: Standard Methanol-based reagents are generally compatible.

  • Drift Issues: If you observe a continuous "drift" (endpoint never stabilizes), it suggests a side reaction. The methyl sulfate anion is acidic; ensure your KF reagent has sufficient buffering capacity (imidazole-based buffers) to maintain optimal pH (5–7).

Module 4: Troubleshooting & FAQs
Q1: My ionic liquid turned yellow/brown during drying. Is it ruined?

Diagnosis: Thermal decomposition. Cause: You likely exceeded 100°C or held it at high heat for too long without sufficient vacuum, leading to Hofmann elimination-like degradation or anion hydrolysis. Solution: If the color is light yellow, the chemical purity may still be acceptable (>98%). Verify with H-NMR. If dark brown, the product is degraded and should be discarded or redistilled (if applicable, though ILs rarely distill without decomposition).

Q2: The viscosity is so high I cannot stir it effectively.

Diagnosis: Cold ionic liquid. Solution: [P4,4,4,1][MeSO4] viscosity drops significantly with temperature. Heat the flask to 40°C before applying vacuum to liquefy the salt. Use a mechanical overhead stirrer if available for large batches, as magnetic bars may decouple.

Q3: I dried it for 24 hours, but water content is stuck at 800 ppm.

Diagnosis: Diffusion limitation. Mechanism: The surface is dry, but water is trapped in the center of the flask due to high viscosity. Solution:

  • Increase Surface Area: Switch to a larger flask (thin film).

  • Sparging: While heating to 70°C, bubble dry Nitrogen directly through the liquid for 1 hour, then switch back to vacuum. The gas bubbles physically agitate and carry water vapor out.

Q4: Can I use Molecular Sieves directly in the IL?

Answer: Yes, but with a warning. Use 3Å sieves . Larger pores (4Å/5Å) can trap the cation. Critical: Because the IL is viscous, filtering out sieve dust is extremely difficult. If you use sieves, place them in a suspended mesh basket or use a cartridge system, rather than dumping loose beads into the liquid.

Module 5: The Hydrolysis Trap (Visualized)

Understanding the degradation pathway is vital for process control.

Hydrolysis IL [P4,4,4,1][MeSO4] + Water Heat Heat (>80°C) IL->Heat Hydrolysis Hydrolysis Reaction Heat->Hydrolysis Product1 [P4,4,4,1][HSO4] (Acidic Salt) Hydrolysis->Product1 Product2 Methanol (Volatile) Hydrolysis->Product2 Consequence Result: Increased Acidity Corrosion Risk Viscosity Change Product1->Consequence

Figure 2: The hydrolysis pathway of the methyl sulfate anion. Note that high heat accelerates the formation of the acidic hydrogen sulfate species.

References
  • Seddon, K. R., et al. "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 2000. Link

  • Wasserscheid, P., & Welton, T.Ionic Liquids in Synthesis. Wiley-VCH, 2008. (Standard text regarding drying protocols and anion stability).
  • Ferreira, A. F., et al. "Quaternary phosphonium-based ionic liquids: Thermal stability and heat capacity of the liquid phase." Journal of Chemical Thermodynamics, 2012.[3] (Establishes thermal limits for phosphonium methyl sulfates). Link

  • Widegren, J. A., et al. "Thermal Stability of the Anions of Ionic Liquids." Journal of Materials Chemistry, 2005.
  • Mettler Toledo. "Good Titration Practice in Karl Fischer Titration." Technical Guide, 2021. (Reference for interfering side reactions in KF titration). Link

Sources

Troubleshooting

Technical Support Center: Regeneration and Recycling of Tributylmethylphosphonium Methyl Sulfate

Welcome to the technical support center for tributylmethylphosphonium methyl sulfate (TBMPhSMeS), a versatile phosphonium-based ionic liquid. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tributylmethylphosphonium methyl sulfate (TBMPhSMeS), a versatile phosphonium-based ionic liquid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the regeneration and recycling of this valuable solvent and catalyst. By implementing effective recycling protocols, you can significantly reduce costs, minimize waste, and enhance the sustainability of your chemical processes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the key properties of tributylmethylphosphonium methyl sulfate that are relevant to its recycling?

A1: Tributylmethylphosphonium methyl sulfate is characterized by several properties that facilitate its recovery and reuse. It exhibits low volatility and high thermal stability, which makes it suitable for processes involving elevated temperatures, such as vacuum distillation for the removal of volatile impurities.[1] Its solubility in various organic solvents allows for effective purification through solvent extraction techniques.[1] The cation's structure, featuring three butyl chains and one methyl group, imparts hydrophobic characteristics, which is a critical factor in designing liquid-liquid extraction protocols.[2]

Q2: What are the common impurities found in used tributylmethylphosphonium methyl sulfate?

A2: After use in organic synthesis or other applications, tributylmethylphosphonium methyl sulfate can become contaminated with a variety of impurities. These can include:

  • Residual reactants and products: Unreacted starting materials and the products of the chemical reaction it was used in.

  • Volatile organic solvents: Solvents used during the reaction or work-up procedures.

  • Water: Introduced from the atmosphere or from aqueous work-ups.

  • Colored byproducts: Often, even in trace amounts, these can cause discoloration of the ionic liquid.[3][4] The exact nature of these colored species is often difficult to identify but they can typically be removed with activated carbon.[3][5]

  • Unreacted starting materials from the ionic liquid synthesis: Such as tributylamine or dimethyl sulfate, if the initial purity was low.[5]

Q3: My tributylmethylphosphonium methyl sulfate has developed a yellow or brownish color after use. What causes this and is it reversible?

A3: The development of color in ionic liquids is a common observation and can be attributed to the presence of trace impurities with high molar extinction coefficients.[3][4] These are often byproducts from the reaction the ionic liquid was used in. In many cases, this discoloration does not significantly affect the performance of the ionic liquid in subsequent uses. However, if a high-purity, colorless ionic liquid is required, the color can typically be removed by treating the ionic liquid with activated carbon.[5]

Q4: What analytical techniques are recommended to assess the purity of recycled tributylmethylphosphonium methyl sulfate?

A4: A combination of analytical methods should be employed to ensure the purity of the recycled ionic liquid meets the requirements for its intended application. Recommended techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for confirming the structure of the ionic liquid and detecting organic impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.[8][9]

  • Karl Fischer Titration: The standard method for accurately determining water content.

  • Ion Chromatography: Useful for quantifying anionic impurities, such as halides, that may be present from the synthesis of the ionic liquid or from the reaction it was used in.

TROUBLESHOOTING GUIDE

Problem Potential Cause(s) Recommended Solution(s)
The recycled ionic liquid is a viscous oil instead of a mobile liquid. High water content or residual volatile solvents.Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-90 °C) for several hours to remove all volatile components.[5]
The product remains colored after purification. Incomplete removal of colored byproducts.Increase the amount of activated carbon used during the decolorization step or increase the treatment time. A second treatment with fresh activated carbon may be necessary.[5]
Low yield of recovered ionic liquid. Loss of product during washing steps due to some solubility in the wash solvent.Use a minimal amount of a non-polar solvent in which the ionic liquid has very low solubility (e.g., diethyl ether or hexane) for washing. Perform washes at a reduced temperature to minimize solubility.
NMR analysis shows the presence of unknown peaks. Side reactions during the application of the ionic liquid or degradation of the product.Review the reaction conditions the ionic liquid was subjected to. If degradation is suspected, consider milder regeneration conditions. If unknown impurities are present, further characterization by techniques like GC-MS may be necessary to identify them and devise a specific removal strategy.
Precipitation occurs when mixing the used ionic liquid with a wash solvent. The impurity is insoluble in the wash solvent.Try a different wash solvent or a mixture of solvents. Alternatively, the precipitate can be removed by filtration before proceeding with the liquid-liquid extraction.

EXPERIMENTAL PROTOCOLS

Protocol 1: General Purification of Used Tributylmethylphosphonium Methyl Sulfate

This protocol is a general-purpose method for removing common impurities from tributylmethylphosphonium methyl sulfate after its use in typical organic reactions.

Diagram of the General Purification Workflow:

Used_IL Used TBMPhSMeS Solvent_Wash Solvent Washing (e.g., Diethyl Ether) Used_IL->Solvent_Wash Decant Decantation Solvent_Wash->Decant Decolorization Decolorization (Activated Carbon) Decant->Decolorization Filtration Filtration Decolorization->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Vacuum_Drying High Vacuum Drying Solvent_Removal->Vacuum_Drying Pure_IL Purified TBMPhSMeS Vacuum_Drying->Pure_IL

Caption: General workflow for the purification of tributylmethylphosphonium methyl sulfate.

Step-by-Step Methodology:

  • Solvent Washing: a. Place the used tributylmethylphosphonium methyl sulfate in a round-bottom flask. b. Add a sufficient volume of a non-polar solvent in which the ionic liquid is poorly soluble (e.g., anhydrous diethyl ether or hexane) to fully immerse the ionic liquid.[5] c. Stir the mixture vigorously at room temperature for 1-2 hours to extract non-polar organic impurities. d. Allow the phases to separate and carefully decant the upper solvent layer. e. Repeat the washing process two more times with fresh solvent.

  • Decolorization: a. After the final wash, add a minimal amount of a polar solvent in which the ionic liquid is soluble (e.g., acetone or dichloromethane) to dissolve the ionic liquid. b. Add activated carbon to the solution (typically 1-2% w/w of the ionic liquid).[5] c. Stir the mixture at room temperature for 2-4 hours. d. Filter the mixture through a pad of celite in a Büchner funnel to remove the activated carbon. e. Wash the filter cake with a small amount of the same polar solvent to recover any adsorbed product.

  • Solvent Removal and Drying: a. Combine the filtrate and the washings in a round-bottom flask. b. Remove the polar solvent under reduced pressure using a rotary evaporator. c. Once the bulk of the solvent is removed, connect the flask to a high vacuum line. d. Heat the flask gently to 70-90°C while under high vacuum for several hours to remove residual water and solvent.[5] e. The final product should be a clear, and depending on initial purity, colorless liquid.

Quantitative Data Summary
Parameter Target Specification Recommended Analytical Method
Purity Assay ≥95%Quantitative NMR (qNMR)
Water Content ≤0.5%Karl Fischer Titration
Halide Content (e.g., Cl⁻, Br⁻) ≤50 mg/kgIon Chromatography
Residual Organic Solvents Not detectableHeadspace GC-MS

Authoritative Grounding & Comprehensive References

This guide is based on established principles of ionic liquid purification and general chemical laboratory techniques. The provided protocols are designed to be self-validating through the use of the recommended analytical methods to confirm the purity of the recycled product.

References

  • (PDF) Ionic Liquids Recycling for Reuse - ResearchGate. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Tributyl(methyl)phosphonium methyl sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of temperature on thermophysical properties of tri(butyl)methylphosphonium methyl sulfate + N -methyl-2-pyrrolidone | Request PDF. Retrieved from [Link]

  • JEOL. (n.d.). Solvents for GC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids. Retrieved from [Link]

  • PMC. (n.d.). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Retrieved from [Link]

  • PubMed. (n.d.). Decolorization of ionic liquids for spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Recovery and Separation of Dysprosium from Waste Neodymium Magnets through Cyphos IL 104 Extraction. Retrieved from [Link]

  • ACS Publications. (n.d.). Ionic Liquids and Their Interaction with Cellulose | Chemical Reviews. Retrieved from [Link]

  • Research Article. (n.d.). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Shodhbhagirathi @ IITR. (n.d.). IONIC LIQUID (CYPHOS IL 102) FOR THE SEPARATION AND RECOVERY OF SOME TRANSITION METAL IONS. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy in studies of new chiral ionic liquids. Retrieved from [Link]

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

  • PMC. (n.d.). The Role of Ionic Liquids in Textile Processes: A Comprehensive Review. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Decolorization of Ionic Liquids for Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recovery and purification of ionic liquids from solutions: a review. Retrieved from [Link]

  • MDPI. (n.d.). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ionic Liquids – Media for Unique Phosphorus Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Retrieved from [Link]

  • eScholarship. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]

  • ARPN Journals. (n.d.). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved from [Link]

  • ACS Publications. (n.d.). Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]

  • ACS Publications. (n.d.). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions with Tributylmethylphosphonium Methyl Sulfate

Welcome to the technical support center for tributylmethylphosphonium methyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tributylmethylphosphonium methyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile ionic liquid and phase-transfer catalyst. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.

Introduction to Tributylmethylphosphonium Methyl Sulfate

Tributylmethylphosphonium methyl sulfate (CAS 69056-62-8) is a quaternary phosphonium salt that exists as an ionic liquid.[1] Its key properties include low volatility, high thermal stability, and good solubility in a variety of organic solvents.[2][3] These characteristics make it an excellent candidate for applications in organic synthesis, particularly as a solvent and a phase-transfer catalyst (PTC).[2][3] Its use is often highlighted in the context of green chemistry due to its potential to minimize the use of volatile organic solvents.[2]

Key Properties:

PropertyValue
Molecular Formula C₁₄H₃₃O₄PS[4]
Molecular Weight 328.45 g/mol [4]
Appearance White solid to pale-yellow liquid[5]
Density ~1.027 g/mL at 20 °C[6]

Core Applications and Mechanistic Insights

Tributylmethylphosphonium methyl sulfate is particularly effective as a phase-transfer catalyst. PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[7] The phosphonium cation forms an ion pair with the reacting anion, transporting it into the organic phase where it can react with the organic substrate.[7]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (e.g., RO⁻) Phosphonium_org [P(CH₃)(C₄H₉)₃]⁺ Anion_aq->Phosphonium_org Ion Exchange at Interface Cation_aq Counter-ion (e.g., Na⁺) Substrate Organic Substrate (R'-X) Product Product (R'-OR) Substrate->Product Phosphonium_org->Anion_aq Catalyst Regeneration Phosphonium_org->Substrate Reaction in Organic Phase

Caption: General mechanism of phase-transfer catalysis.

Troubleshooting Guides

Low Reaction Yield or Slow Reaction Rate in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Question: I am performing a Williamson ether synthesis to prepare an ether from a phenol and an alkyl halide using tributylmethylphosphonium methyl sulfate as the PTC, but my yields are consistently low and the reaction is sluggish. What could be the issue?

Answer:

Low yields and slow reaction rates in phase-transfer catalyzed nucleophilic substitutions can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Mass Transfer: The fundamental principle of PTC is the transfer of the nucleophile (in this case, the phenoxide) from the aqueous or solid phase to the organic phase.[7] If this transfer is inefficient, the reaction rate will be slow.

    • Troubleshooting:

      • Agitation: Ensure vigorous stirring of the reaction mixture. In a biphasic system, the interfacial area where ion exchange occurs is critical. Insufficient agitation leads to a small interfacial area and slow transfer.

      • Catalyst Concentration: While catalytic, the concentration of the phosphonium salt can be crucial. If it's too low, the rate of anion transport will be the limiting factor. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Nature of the Substrate and Nucleophile:

    • Steric Hindrance: Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[8] Tertiary alkyl halides are generally unsuitable for Williamson ether synthesis as they favor elimination.[8] Secondary alkyl halides may give a mixture of substitution and elimination products.[8]

      • Optimization: Whenever possible, choose a primary alkyl halide for your synthesis.

    • Leaving Group Ability: A good leaving group is essential for an efficient Sₙ2 reaction. Iodides are generally better leaving groups than bromides, which are better than chlorides.

  • Presence of Water: While PTC is designed for biphasic systems, excess water can be detrimental. High concentrations of water can overly hydrate the nucleophile, reducing its reactivity in the organic phase.

    • Troubleshooting: If using a solid base (e.g., K₂CO₃), ensure it is anhydrous. If using an aqueous base, using a more concentrated solution can be beneficial.

  • Catalyst Deactivation: Although phosphonium salts are generally more thermally stable than their ammonium counterparts, they can degrade under harsh conditions.[1]

    • Optimization: Ensure the reaction temperature is not excessively high. If high temperatures are required, consider a higher catalyst loading or periodic addition of the catalyst.

Caption: Troubleshooting workflow for Williamson ether synthesis.

Difficulty in Product Isolation and Catalyst Removal

Question: My reaction appears to be successful, but I am having trouble separating my product from the tributylmethylphosphonium methyl sulfate during the work-up. How can I effectively remove the catalyst?

Answer:

The ionic and highly soluble nature of tributylmethylphosphonium methyl sulfate can sometimes complicate product isolation. Here are some strategies for its removal:

  • Aqueous Extraction: The most straightforward method is to wash the organic phase with water. Since tributylmethylphosphonium methyl sulfate is a salt, it will have some solubility in water.

    • Protocol:

      • After the reaction is complete, dilute the organic reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the organic layer multiple times with water or brine in a separatory funnel. The phosphonium salt will partition into the aqueous phase.

      • Combine the aqueous washes and back-extract with a small amount of the organic solvent to recover any dissolved product.

      • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: If aqueous extraction is insufficient, silica gel chromatography can be effective.

    • Insight: Tributylmethylphosphonium methyl sulfate is a highly polar, charged species and will have a very strong affinity for silica gel. It will typically remain at the baseline of the column.

    • Procedure: Load your crude product onto a silica gel column and elute with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity. Your less polar organic product should elute before the phosphonium salt.

  • Precipitation/Crystallization: If your product is a solid, you may be able to selectively precipitate it from the reaction mixture, leaving the ionic liquid catalyst in solution.

    • Technique: After the reaction, try adding a non-polar solvent in which your product is insoluble but the catalyst is soluble. This may induce crystallization or precipitation of your product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent to use with tributylmethylphosphonium methyl sulfate?

A1: Tributylmethylphosphonium methyl sulfate is soluble in a range of organic solvents.[2] For phase-transfer catalysis, a non-polar or moderately polar aprotic solvent is typically used for the organic phase. Common choices include toluene, xylenes, chlorobenzene, or dichloromethane. The choice of solvent can influence the reaction rate and selectivity, so it is often a parameter worth optimizing for your specific reaction.

Q2: Is tributylmethylphosphonium methyl sulfate sensitive to air or moisture?

A2: While generally stable, it is good practice to handle tributylmethylphosphonium methyl sulfate under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents, especially for moisture-sensitive reactions. The presence of water can affect the nucleophilicity of the transferred anion.

Q3: What is the thermal stability of tributylmethylphosphonium methyl sulfate?

A3: Phosphonium salts are known for their high thermal stability compared to analogous ammonium salts.[1] Tributylmethylphosphonium methyl sulfate exhibits good thermal stability, making it suitable for reactions that require elevated temperatures.[2] However, prolonged exposure to very high temperatures can lead to decomposition. It is advisable to consult thermal analysis data (TGA/DSC) if you plan to use it near its decomposition temperature.[9]

Q4: How should I dispose of waste containing tributylmethylphosphonium methyl sulfate?

A4: Tributylmethylphosphonium methyl sulfate is classified as harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.[4] All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][11] Do not dispose of it down the drain.

Q5: Can tributylmethylphosphonium methyl sulfate be recycled and reused?

A5: In principle, yes. After the reaction, the catalyst can be recovered from the aqueous phase by evaporation of the water. The recovered salt can then be dried and reused. However, the purity of the recycled catalyst should be checked (e.g., by NMR) to ensure no significant degradation has occurred. The economic viability of recycling depends on the scale of the reaction and the cost of the catalyst. Polymer-supported phosphonium salts are an alternative that allows for easier recovery and recycling by simple filtration.[1]

References

  • PubChem. Tributyl(methyl)phosphonium methyl sulfate. [Link]

  • BuyersGuideChem. Tributyl(methyl)phosphonium methyl sulfate | C14H33O4P1S1. [Link]

  • NPTEL Archive. Phase Transfer Catalysis. [Link]

  • Green Chemistry (RSC Publishing). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. [Link]

  • ACS Publications. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Green Chemistry (RSC Publishing). Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions. [Link]

  • Google Patents.
  • University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]

  • ChemRxiv. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. [Link]

  • Sciforum. Alkylation of substituted phenols in DMF by MeI using TMGN (bis -. [Link]

  • OperaChem. Phase transfer catalysis (PTC). [Link]

  • Google Patents.
  • Regulations.gov. SAFETY DATA SHEET. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ResearchGate. Thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites: An isothermal kinetic study. [Link]

  • ResearchGate. State Of The Art Of Supported Phase Transfer‐Catalysts Onium Salt‐Based. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]

  • RSC Publishing. The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • AIR Unimi. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Pipeline and Hazardous Materials Safety Administration - Department of Transportation. Interpretation Document. [Link]

  • NASA Technical Reports Server. Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • PTC Communications, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

  • ResearchGate. Triphenyl methyl phosphonium tosylate as an efficient phase transfer catalyst for ultrasound-assisted oxidative desulfurization of liquid fuel | Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Viscosity of Tributylmethylphosphonium Methyl Sulfate

The following technical support guide is designed for Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), often abbreviated as [P ][MeSO ] . Executive Summary & Material Physics The Core Challenge: Users frequent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), often abbreviated as [P


][MeSO

]
.

Executive Summary & Material Physics

The Core Challenge: Users frequently report "unmanageable viscosity" or "solidification" of Tributylmethylphosphonium methyl sulfate at room temperature. This is often a misunderstanding of the material's phase behavior rather than a defect.

Material Reality: [P


][MeSO

] has a melting point (MP) of approximately 34°C (307 K) . At standard laboratory temperatures (20–25°C), it exists as a supercooled liquid or a waxy solid. High viscosity is an inherent thermodynamic feature near its phase transition, not necessarily an impurity issue.

Key Physical Parameters:

PropertyValueImplication
Melting Point ~34°CMaterial requires heating to flow freely.
Viscosity Behavior Non-Arrhenius (VFT)Viscosity drops exponentially with slight temperature increases above MP.
Hygroscopicity Moderate to HighAbsorbed water lowers viscosity but triggers hydrolysis risks .
Thermal Stability High (>200°C)Safe to heat, provided the anion is stable (see Hydrolysis Warning).

Troubleshooting Guides (Q&A Format)

Module A: Temperature & Phase Management

Q1: The material arrived as a solid block. Is it degraded? A: No. This is its natural state. The melting point is ~34°C. During transit or storage in climate-controlled warehouses, it will crystallize.

  • Protocol: Place the sealed container in a water bath or incubator set to 45–50°C for 2–4 hours.

  • Caution: Loosen the cap slightly (if stored in a rigid container) to prevent pressure buildup, but ensure no water vapor enters (see Module C).

Q2: I am pumping this IL. The pressure fluctuates wildly. Why? A: You are likely operating too close to the phase transition temperature. In this "supercooled" region, minor temperature drops (e.g., in uninsulated transfer lines) cause massive viscosity spikes.

  • Solution: Trace-heat all transfer lines to ≥45°C .

  • Verification: Ensure the Reynolds number (

    
    ) remains consistent; in high-viscosity ILs, flow is almost always laminar (
    
    
    
    ).
Module B: Solvation & Dilution Strategies

Q3: Can I dilute it with water to lower the viscosity? A: STOP. While water effectively reduces viscosity, the methyl sulfate anion ([MeSO


]

) is susceptible to hydrolysis, especially at elevated temperatures.
  • Mechanism:

    
    
    
  • Consequence: Formation of acidic bisulfate and methanol, altering chemical selectivity and potentially corroding equipment.

  • Recommendation: Use dry, polar aprotic solvents if dilution is necessary.

Q4: Which co-solvents are compatible for viscosity reduction? A: Compatibility depends on your application, but generally:

  • Recommended: Acetonitrile (MeCN), Dichloromethane (DCM), or Toluene (if phase transfer is the goal).

  • Data Point: Adding just 5–10 wt% of a co-solvent like Acetonitrile can reduce viscosity by an order of magnitude due to the disruption of Coulombic networks.

Module C: Purity & Handling

Q5: The liquid has turned acidic over time. Does this affect viscosity? A: Indirectly, yes. Acidity indicates hydrolysis (water contamination). While the breakdown products might actually lower bulk viscosity, the material is no longer chemically pure.

  • Diagnostic: Check pH (using non-aqueous pH strips) or run

    
    H-NMR. Presence of a methanol peak indicates hydrolysis.
    

Critical Workflows & Decision Logic

Workflow 1: Viscosity Troubleshooting Matrix

This logic gate helps you decide whether to Heat, Dilute, or Discard.

ViscosityTroubleshooting Start Symptom: High Viscosity / Solid CheckTemp Is Temp < 40°C? Start->CheckTemp HeatIt Action: Heat to 45-50°C CheckTemp->HeatIt Yes CheckWater Is Water Content > 0.5%? CheckTemp->CheckWater No (Already Hot) UseIt Proceed with Experiment HeatIt->UseIt HydrolysisCheck Check Acidity/Hydrolysis CheckWater->HydrolysisCheck Yes (Wet) Dilute Action: Dilute with dry MeCN/DCM CheckWater->Dilute No (Dry) Discard Action: Discard (Degraded) HydrolysisCheck->Discard Acidic/Methanol Detected HydrolysisCheck->UseIt Neutral pH Dilute->UseIt

Figure 1: Decision matrix for handling high-viscosity events. Note that heating is the primary intervention due to the material's melting point.

Workflow 2: Safe Heating Protocol (The "Melt & Measure" Loop)

To ensure consistent dosing, the material must be fully liquefied and homogenized.

HeatingProtocol Step1 1. Inspect Container (Ensure seal integrity) Step2 2. Water Bath (45°C, 30-60 mins) Step1->Step2 Step3 3. Visual Check (Clear liquid? No crystals?) Step2->Step3 Step3->Step2 Crystals Persist Step4 4. Homogenize (Gentle swirl/magnetic stir) Step3->Step4 Clear Step5 5. Dispense Immediately (Pre-warmed syringe/pipette) Step4->Step5

Figure 2: Standard Operating Procedure (SOP) for liquefying [P4441][MeSO4] prior to dispensing.

Comparative Data: Viscosity Drivers

The following table illustrates why temperature control is superior to dilution for this specific ionic liquid.

MethodEffectivenessRisk ProfileComments
Heating (to 50°C) HighLowPreferred. Reversible. Reduces viscosity by ~60-80% vs 25°C baseline.
Water Dilution Very HighCritical Avoid. Causes hydrolysis of

. Irreversible degradation.
Organic Dilution HighLow/ModerateGood for reaction mixtures. Requires solvent removal later.
High Shear Mixing LowModerateNon-Newtonian shear-thinning is negligible; generates heat which helps, but inefficient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218793, Tributyl(methyl)phosphonium methyl sulfate. Retrieved from [Link]

  • Tsunashima, K., et al. (2011).Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. (Establishes VFT behavior in phosphonium series).
  • Fraser, K. J., & MacFarlane, D. R. (2009).Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry.
Optimization

Technical Support Center: Tributylmethylphosphonium Methyl Sulfate

Welcome to the technical support center for tributylmethylphosphonium methyl sulfate ([TMBP][MeSO₄]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tributylmethylphosphonium methyl sulfate ([TMBP][MeSO₄]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this versatile ionic liquid. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the use of tributylmethylphosphonium methyl sulfate, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing or Discoloration of the Ionic Liquid 1. Oxidative Degradation: Exposure to air, especially at elevated temperatures, can lead to the oxidation of the phosphonium cation.[1] 2. Presence of Impurities: Trace impurities from synthesis can cause discoloration.[2]1. Inert Atmosphere: Handle and store the ionic liquid under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Decolorization Protocol: Treat the ionic liquid with activated carbon to remove colored impurities. (See Protocol 1).[4]
Decreased Performance or Inconsistent Experimental Results 1. Hydrolysis: The presence of water can lead to the slow hydrolysis of the methyl sulfate anion, forming methanol and sulfuric acid, which can alter the reaction conditions.[5][6] 2. Thermal Decomposition: High temperatures can cause the breakdown of the ionic liquid into volatile byproducts.[7][8]1. Drying: Ensure the ionic liquid is properly dried before use. (See Protocol 2). 2. Temperature Control: Do not exceed the recommended operating temperature for your application. 3. Purity Check: Verify the purity of your ionic liquid using techniques like NMR spectroscopy.
Noticeable Change in pH of the Reaction Mixture Hydrolysis of the Methyl Sulfate Anion: The formation of sulfuric acid from the reaction of the methyl sulfate anion with water will lower the pH of your system.[5][6]1. Use Anhydrous Conditions: If your application is sensitive to pH changes, ensure all components of your reaction are anhydrous. 2. Buffering: If appropriate for your system, consider the use of a non-reactive buffer.
Unusual Odor Degradation of the Phosphonium Cation: Oxidative degradation can lead to the formation of volatile byproducts. For instance, the degradation of similar phosphonium ionic liquids has been shown to produce odorous compounds.[1]1. Ventilation: Work in a well-ventilated area or a fume hood. 2. Check for Leaks: Ensure your reaction setup is properly sealed to contain any volatile byproducts.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for tributylmethylphosphonium methyl sulfate?

    • A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[9][10] To minimize oxidative degradation and hydrolysis, storage under an inert atmosphere (nitrogen or argon) is highly recommended.[3]

  • Q2: Is this ionic liquid sensitive to air and moisture?

    • A2: Yes. The phosphonium cation can be susceptible to oxidation in the presence of air, especially at elevated temperatures.[1][3] The methyl sulfate anion can undergo slow hydrolysis in the presence of water.[5] For sensitive applications, it is crucial to handle the ionic liquid under anhydrous and inert conditions.

Degradation Pathways

  • Q3: What happens when tributylmethylphosphonium methyl sulfate degrades?

    • A3: Degradation can occur through several pathways:

      • Oxidative Degradation: The tributylmethylphosphonium cation can oxidize, particularly at higher temperatures in the presence of oxygen, to form tributylphosphine oxide and volatile hydrocarbons.[1]

      • Thermal Decomposition: At very high temperatures, the phosphonium salt can decompose, potentially leading to the formation of various phosphorus-containing compounds and hydrocarbons.[7][8]

      • Hydrolysis: The methyl sulfate anion can react with water to form methanol and sulfuric acid, which will make the ionic liquid acidic.[5][6]

  • Q4: Are there any chemicals that are incompatible with tributylmethylphosphonium methyl sulfate?

    • A4: Yes. Avoid strong oxidizing agents, as they can accelerate the degradation of the phosphonium cation.[9] Strong acids and bases should also be used with caution, as they can catalyze the hydrolysis of the methyl sulfate anion.[11]

Troubleshooting and Analysis

  • Q5: My sample of tributylmethylphosphonium methyl sulfate has turned yellow. Can I still use it?

    • A5: A yellow color often indicates the presence of impurities or minor degradation products.[2] For many applications, this may not significantly affect performance. However, for high-purity requirements, such as in sensitive catalytic or electrochemical studies, purification is recommended. You can decolorize the sample using activated carbon (see Protocol 1).[4]

  • Q6: How can I check for degradation in my sample?

    • A6: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique to assess the purity and detect degradation products.

      • ¹H NMR: Look for new peaks that may correspond to degradation products like methanol.

      • ³¹P NMR: The appearance of a new peak, likely corresponding to tributylphosphine oxide, is a clear indicator of cation degradation.[1]

      • ¹³C NMR: Can provide further structural information on any degradation products.[1]

Experimental Protocols

Protocol 1: Decolorization of Tributylmethylphosphonium Methyl Sulfate

Objective: To remove colored impurities from the ionic liquid.[4]

Materials:

  • Tributylmethylphosphonium methyl sulfate (discolored)

  • Activated carbon

  • Anhydrous dichloromethane or acetone

  • Celite® or a similar filter aid

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line)

  • Syringe and needle or cannula

  • Filter funnel and filter paper

Procedure:

  • Under an inert atmosphere, dissolve the discolored ionic liquid in a minimal amount of anhydrous dichloromethane or acetone in a Schlenk flask.

  • Add activated carbon (approximately 1-2% by weight of the ionic liquid).

  • Stir the mixture vigorously at room temperature for at least 2-4 hours.

  • Prepare a filter bed with Celite® over a filter paper in a funnel.

  • Filter the mixture through the Celite® bed to remove the activated carbon.

  • Remove the solvent from the filtrate under reduced pressure to obtain the decolorized ionic liquid.

  • Dry the ionic liquid under high vacuum to remove any residual solvent (see Protocol 2).

Protocol 2: Drying of Tributylmethylphosphonium Methyl Sulfate

Objective: To remove water and other volatile impurities from the ionic liquid.

Materials:

  • Tributylmethylphosphonium methyl sulfate

  • Schlenk flask

  • High vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Place the ionic liquid in a Schlenk flask.

  • Connect the flask to a high vacuum line with a cold trap in between the flask and the pump.

  • Begin stirring and apply a high vacuum.

  • Gently heat the ionic liquid to 60-80°C. Caution: Do not overheat, as this can cause thermal degradation.

  • Continue drying under vacuum with stirring for several hours (e.g., 4-8 hours) or until no more volatiles are collected in the cold trap.

  • Cool the ionic liquid to room temperature under vacuum before backfilling with an inert gas.

Visualizing Degradation Pathways and Troubleshooting

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways of [TMBP][MeSO4] cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition IL Tributylmethylphosphonium Methyl Sulfate ([TMBP][MeSO4]) O2_Heat O2, Heat IL->O2_Heat Exposure to Water H2O IL->Water Reaction with High_Temp High Temperature IL->High_Temp Exposure to TBPO Tributylphosphine Oxide O2_Heat->TBPO Hydrocarbons Volatile Hydrocarbons O2_Heat->Hydrocarbons Methanol Methanol Water->Methanol Sulfuric_Acid Sulfuric Acid (H2SO4) Water->Sulfuric_Acid Phosphine_Derivatives Phosphine Derivatives High_Temp->Phosphine_Derivatives Other_Byproducts Other Byproducts High_Temp->Other_Byproducts Troubleshooting Workflow Start Problem Observed Discoloration Discoloration? Start->Discoloration Performance_Issue Performance Issue? Discoloration->Performance_Issue No Oxidation Probable Cause: Oxidative Degradation or Impurities Discoloration->Oxidation Yes pH_Change pH Change? Performance_Issue->pH_Change No Decomposition Probable Cause: Thermal Decomposition Performance_Issue->Decomposition Yes Hydrolysis Probable Cause: Hydrolysis pH_Change->Hydrolysis Yes Action_Dry Action: Dry Sample (Protocol 2), Control Temperature pH_Change->Action_Dry No Action_Decolorize Action: Use Inert Atmosphere, Decolorize (Protocol 1) Oxidation->Action_Decolorize Action_Anhydrous Action: Use Anhydrous Conditions Hydrolysis->Action_Anhydrous Decomposition->Action_Dry

Caption: A logical workflow for troubleshooting common issues.

References

  • The thermal decomposition of phosphonium alkoxides. Journal of the Chemical Society C. [Link]

  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. [Link]

  • The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. ResearchGate. [Link]

  • Tributyl(methyl)phosphonium methyl sulfate | C14H33O4PS | CID 16218793. PubChem. [Link]

  • Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. [Link]

  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. PMC. [Link]

  • Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. [Link]

  • pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO2 in aquatic media. Atmospheric Chemistry and Physics. [Link]

  • Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. PNAS. [Link]

  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. NIH. [Link]

  • pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO2 in aquatic media. ResearchGate. [Link]

  • Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Omega. [Link]

  • Acids and Bases in Ionic Liquids. ResearchGate. [Link]

  • The chemical stability of phosphonium-based ionic liquids under gamma irradiation. RSC Publishing. [Link]

  • dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. CCS Chemistry. [Link]

  • pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO2 in aquatic. ACP. [Link]

  • The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. ResearchGate. [Link]

  • Fourier Transform Infrared Spectroscopy and Multivariate Analysis for Online Monitoring of Dibutyl Phosphate Degradation Product in Tributyl Phosphate/n-Dodecane/Nitric Acid Solvent. ResearchGate. [Link]

  • The Use of Supported Acidic Ionic Liquids in Organic Synthesis. MDPI. [Link]

  • Ultrasonically induced degradation of 2-methylisoborneol and geosmin. PubMed. [Link]

  • Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. PMC. [Link]

  • Ph of methyl anion is ? Brainly.in. [Link]

  • Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the "energy-rich" nature of sulfate half-esters. PubMed. [Link]

  • Derivatization with alkyl sulfates. Brill. [Link]

  • Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts. MDPI. [Link]

  • Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. [Link]

  • High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites. Standard Reference Data | NIST. [Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ACS Publications. [Link]

  • Safety Data Sheet. RoCo Global. [Link]

  • Tributylmethylphosphonium methyl sulfate. BuyersGuideChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Tributylmethylphosphonium Methyl Sulfate vs. Imidazolium-Based Ionic Liquids

In the evolving landscape of chemical research and drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that can significantly influence reaction kinetics, product purity, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of chemical research and drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that can significantly influence reaction kinetics, product purity, and process safety. This guide provides an in-depth, objective comparison between tributylmethylphosphonium methyl sulfate, a representative phosphonium-based IL, and the widely utilized imidazolium-based ILs. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Introduction: A Tale of Two Cations

Ionic liquids, salts with melting points below 100°C, have garnered immense interest as designer solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] At the heart of their diverse characteristics lies the nature of their constituent cation and anion. This guide focuses on two prominent classes of cations: the tetrahedral phosphonium cation of tributylmethylphosphonium methyl sulfate and the planar, aromatic imidazolium cation found in a vast family of ILs.

While both classes offer the quintessential properties of ionic liquids, their distinct molecular structures give rise to significant differences in their performance profiles. We will delve into these differences, supported by experimental evidence, to provide a clear understanding of their respective strengths and weaknesses.

Physicochemical Properties: A Head-to-Head Comparison

A quantitative comparison of key physicochemical properties is essential for selecting the optimal ionic liquid. The following table summarizes the available data for tributylmethylphosphonium methyl sulfate and a common imidazolium benchmark, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

PropertyTributylmethylphosphonium Methyl Sulfate1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])Key Differences & Implications
Molecular Weight 328.45 g/mol [2]226.03 g/mol [2]The higher molecular weight of the phosphonium IL can influence its density and viscosity.
Melting Point 34 °C[3]-85 °C (Glass Transition)[4]Imidazolium ILs often have lower melting points, offering a wider liquid range at ambient and sub-ambient temperatures.
Viscosity (at 25 °C) 409 cP[3]219 cP[4]Phosphonium ILs are generally more viscous, which can impact mass transfer rates in reactions and separation processes.
Thermal Decomposition >300 °C (General for phosphonium ILs)[1]360-420 °C[4]Phosphonium-based ILs are reputed for their superior thermal stability compared to their imidazolium counterparts.[3]
Electrochemical Window Generally wider than imidazolium ILs[5]~4.2 V[6]The broader electrochemical window of phosphonium ILs makes them attractive for electrochemical applications requiring high voltages.
Toxicity Harmful if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life.[2]Toxic if swallowed, causes skin and serious eye irritation.[2]Both classes of ILs exhibit toxicity, necessitating careful handling. The specific hazards can vary based on the anion.

Delving Deeper: Key Performance Metrics

The choice between a phosphonium and an imidazolium ionic liquid often hinges on specific performance requirements. Here, we explore critical parameters with supporting experimental context.

Thermal Stability: The Phosphonium Advantage

One of the most significant distinctions between these two classes of ionic liquids is their thermal stability. Phosphonium-based ILs are generally recognized for their enhanced thermal robustness.[3] This can be attributed to the greater strength of the phosphorus-carbon bond compared to the nitrogen-carbon bond in the imidazolium ring.

  • Causality : The decomposition of imidazolium ILs is often initiated by the nucleophilic attack of the anion on the acidic proton at the C2 position of the imidazolium ring. In contrast, phosphonium cations lack such an acidic proton, and their decomposition pathways typically involve Hofmann elimination or ylide formation, which require higher temperatures.

Electrochemical Stability: A Wider Window for Phosphonium ILs

For applications in batteries, supercapacitors, and electrocatalysis, the electrochemical stability window (ESW) is a paramount consideration. The ESW defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. Phosphonium-based ILs generally exhibit a wider electrochemical window compared to imidazolium-based ILs.[5]

  • Expert Insight : The wider ESW of phosphonium ILs is primarily due to the higher reduction potential of the phosphonium cation compared to the imidazolium cation. The imidazolium cation can be reduced at the C2 position, limiting the cathodic potential. This makes phosphonium ILs particularly suitable for high-voltage electrochemical devices.

Viscosity and Ionic Conductivity: The Imidazolium Edge

The lower viscosity of imidazolium-based ILs is a distinct advantage in many applications.[4] Lower viscosity facilitates faster mass transport, leading to enhanced reaction rates and improved efficiency in separation processes. This is directly linked to higher ionic conductivity.

  • Mechanism : The planar structure of the imidazolium cation allows for more efficient packing and greater rotational freedom compared to the bulkier tetrahedral phosphonium cation. This results in weaker van der Waals interactions and lower viscosity. The higher mobility of the smaller imidazolium cation also contributes to its superior ionic conductivity.

Application Performance: A Case Study in Supercapacitors

A direct comparison of phosphonium and imidazolium-based surface-active ionic liquids (SAILs) as electrolytes in multi-walled carbon nanotube (MWCNT)-based supercapacitors reveals the practical implications of their differing properties.[3] In a study comparing a phosphonium SAIL, tetrabutylphosphonium 2-ethylhexyl sulfate ([P4444][EHS]), with an imidazolium SAIL, 1-methyl-3-hexylimidazolium 2-ethylhexyl sulfate ([C6C1IM][EHS]), the following was observed:

  • Higher Capacitance with Imidazolium : The supercapacitor utilizing the imidazolium-based SAIL exhibited a higher specific capacitance (148 F g⁻¹) compared to the one with the phosphonium-based SAIL (90 F g⁻¹) at 298 K.[3]

  • Reasoning : The authors attribute this to the higher mobility of the imidazolium cations.[3] The planar structure and delocalized positive charge of the imidazolium ring weaken the coulombic interactions between the cation and anion, making the ions more readily available to form the electric double layer at the electrode surface.[3]

This case study underscores how the fundamental physicochemical properties translate into tangible performance differences in a real-world application.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key experiments used to characterize these ionic liquids.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective : To determine the thermal decomposition temperature of the ionic liquid.

Methodology :

  • Sample Preparation : Accurately weigh 1-2 mg of the ionic liquid into a platinum TGA pan.[7] Ensure the IL is thoroughly dried under vacuum to remove any residual water, which can interfere with the measurement.[8]

  • Instrument Setup : Place the sample pan in the TGA instrument.

  • Experimental Conditions : Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a continuous nitrogen flow.[7]

  • Data Acquisition : Continuously monitor the sample weight as a function of temperature.

  • Analysis : The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis Dry_IL Dry Ionic Liquid (Vacuum) Weigh_IL Weigh 1-2 mg into Pt pan Dry_IL->Weigh_IL Load_Sample Load Sample into TGA Weigh_IL->Load_Sample Heat_Sample Heat to 600°C (10°C/min, N2 flow) Load_Sample->Heat_Sample Record_Data Record Weight vs. Temp Heat_Sample->Record_Data Analyze_Data Determine Onset Decomposition Temp. Record_Data->Analyze_Data

Caption: Workflow for Thermogravimetric Analysis of Ionic Liquids.

Cyclic Voltammetry (CV) for Electrochemical Window Determination

Objective : To determine the electrochemical stability window of the ionic liquid.

Methodology :

  • Cell Assembly : Assemble a three-electrode electrochemical cell.[9] This typically consists of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl in a non-aqueous electrolyte).

  • Electrolyte Preparation : The ionic liquid serves as the electrolyte. It should be rigorously dried to minimize the influence of water.

  • Potential Sweeping : Use a potentiostat to apply a potential to the working electrode and sweep it linearly to a set anodic limit, then reverse the sweep to a cathodic limit.[9]

  • Data Recording : Record the current response as a function of the applied potential.

  • Analysis : The electrochemical window is determined by the potential difference between the onset of the anodic and cathodic currents, which correspond to the oxidation and reduction of the ionic liquid, respectively.

CV_Workflow cluster_setup Cell Setup cluster_measurement CV Measurement Assemble_Cell Assemble 3-Electrode Cell (Working, Counter, Reference) Add_IL Add Dry Ionic Liquid (Electrolyte) Assemble_Cell->Add_IL Connect_Potentiostat Connect to Potentiostat Add_IL->Connect_Potentiostat Sweep_Potential Linearly Sweep Potential (Anodic to Cathodic) Connect_Potentiostat->Sweep_Potential Record_Current Record Current vs. Potential Sweep_Potential->Record_Current Determine_ESW Determine Electrochemical Window (ESW) Record_Current->Determine_ESW

Sources

Comparative

Efficacy of Tributylmethylphosphonium Methyl Sulfate (Cyphos® 108): A Comparative Technical Guide

Executive Summary Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), commercially known as Cyphos® 108 , represents a distinct class of phosphonium-based ionic liquids (PILs) that bridge the gap between traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), commercially known as Cyphos® 108 , represents a distinct class of phosphonium-based ionic liquids (PILs) that bridge the gap between traditional phase transfer catalysts (PTCs) and functional solvents. Unlike quaternary ammonium salts (e.g., TBAB) which degrade via Hofmann elimination at temperatures >100°C, Cyphos 108 exhibits thermal stability up to 300°C , making it the superior choice for high-temperature organic synthesis and aggressive metal extraction processes.

This guide evaluates its efficacy in two critical domains: high-selectivity metal extraction (Cobalt/Nickel separation) and high-temperature nucleophilic substitutions , providing direct comparisons to industry standards like Tetrabutylammonium Bromide (TBAB) and Aliquat® 336.

Mechanistic Profile & Chemical Architecture

The efficacy of Cyphos 108 stems from its asymmetric cation structure and the non-coordinating nature of the methyl sulfate anion.

  • Cationic Lipophilicity: The tributyl(methyl)phosphonium cation provides a high degree of organic solubility, facilitating the transfer of anionic reactants into non-polar phases.

  • Anionic Labillity: The methyl sulfate anion (

    
    ) is weakly coordinating, which enhances the reactivity of the "naked" anion introduced during ion exchange.
    
Mechanism of Action: Phase Transfer Catalysis

The following diagram illustrates the catalytic cycle where Cyphos 108 (


) shuttles a nucleophile (

) from the aqueous phase to the organic phase to react with substrate

.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Aq_Start Q+ X- (Catalyst) Ion_Exchange Ion Exchange (Q+X- + Nu- -> Q+Nu- + X-) Aq_Start->Ion_Exchange Diffusion Aq_Nu M+ Nu- (Reagent) Aq_Nu->Ion_Exchange Aq_Waste M+ X- (Salt Waste) Ion_Exchange->Aq_Waste Org_Active Q+ Nu- (Active Pair) Ion_Exchange->Org_Active Transfer Org_Product R-Nu (Product) Org_Active->Org_Product Reaction Org_Substrate R-L (Substrate) Org_Substrate->Org_Product Org_Return Q+ L- Org_Product->Org_Return Release Org_Return->Ion_Exchange Regeneration

Figure 1: Phase Transfer Catalysis cycle showing the shuttling mechanism of the phosphonium cation (


).

Comparative Analysis: Cyphos 108 vs. Alternatives

Thermal Stability & Physical Properties

The primary failure mode of ammonium-based catalysts (TBAB, TEBA) is thermal degradation. Phosphonium salts offer a significantly wider operating window.

Table 1: Physicochemical Comparison of Common Catalysts

FeatureCyphos 108 (Phosphonium)TBAB (Ammonium)Aliquat 336 (Ammonium)
Active Cation TributylmethylphosphoniumTetrabutylammoniumMethyltrioctylammonium
Thermal Limit ~300°C ~100-120°C (decomposes)~150°C
State at RT Liquid (Ionic Liquid)Solid (Hygroscopic)Viscous Liquid
Solubility Alcohols, Water, TolueneWater, DCM, ChloroformNon-polar solvents
Reusability High (due to stability)Low (degrades)Moderate
Key Advantage High-temp stability & Solvent dual-use Low cost & AvailabilityHigh lipophilicity
Performance in Metal Extraction (Cobalt/Nickel Separation)

In battery recycling (Li-ion), separating Cobalt (Co) from Nickel (Ni) is critical.[1] Cyphos 108 acts as a highly selective extractant in chloride media, outperforming traditional extractants like Cyanex 272 in specific acidic conditions.

Table 2: Extraction Efficiency in Chloride Media (5M HCl)

Extractant SystemTarget MetalSeparation Factor (

)
Extraction Efficiency
Cyphos 108 (0.1M) Cobalt (Co)73.1> 90%
Cyphos 108 + TBP Cobalt (Co)225.5 (Synergistic)> 99%
Cyanex 272 Cobalt (Co)~50-100~85-90%

Insight: The synergistic mixture of Cyphos 108 with TBP (Tributyl phosphate) creates a hyper-selective system, achieving separation factors >200, which is industrially significant for producing high-purity battery-grade Cobalt sulfate.

Case Study: Cobalt Recovery from Spent Li-Ion Batteries

Objective: Isolate high-purity Cobalt(II) from a mixed leachate containing Nickel(II) and Lithium(I).

Process Workflow

The following diagram details the validated workflow for using Cyphos 108 to selectively extract Cobalt.

Metal_Extraction Leachate Feed Solution (Co, Ni, Li in 5M HCl) Extraction Solvent Extraction (Cyphos 108 + Toluene) Leachate->Extraction Mix Scrubbing Scrubbing (Remove co-extracted Ni) Extraction->Scrubbing Loaded Organic Raffinate Raffinate Phase (Ni, Li remain) Extraction->Raffinate Aqueous Out Stripping Stripping (Water or 0.5M H2SO4) Scrubbing->Stripping Pure Co-Organic Product Product Phase (High Purity CoSO4) Stripping->Product Aqueous Product Recycle Regenerated Organic Phase (Cyphos 108) Stripping->Recycle Organic Recycle Recycle->Extraction Reuse

Figure 2: Process flow for the selective recovery of Cobalt using Cyphos 108.

Experimental Protocol: Selective Cobalt Extraction

Reagents:

  • Extractant: Tributylmethylphosphonium methyl sulfate (Cyphos 108), >95%.

  • Diluent: Toluene or Kerosene.

  • Feed: Simulated leachate (CoCl

    
    , NiCl
    
    
    
    in 5M HCl).

Step-by-Step Procedure:

  • Preparation: Dissolve Cyphos 108 in toluene to prepare a 0.1 M organic phase .

  • Extraction:

    • Mix the organic phase with the aqueous feed solution in a 1:1 phase ratio (O/A) .

    • Agitate vigorously for 10 minutes at room temperature (25°C).

    • Centrifuge to separate phases.

    • Result: Cobalt transfers to the organic phase (blue color); Nickel remains in the aqueous phase (green color).

  • Scrubbing (Optional but Recommended):

    • Wash the loaded organic phase with 5M HCl to remove any physically entrained Nickel.

  • Stripping:

    • Contact the cobalt-loaded organic phase with distilled water or 0.5M H

      
      SO
      
      
      
      .
    • Agitate for 5 minutes.

    • Result: Cobalt transfers back to the aqueous phase, yielding a high-purity Cobalt solution.[1]

  • Analysis: Measure metal concentrations in both phases using ICP-OES.

Expected Outcome:

  • Cobalt Extraction Efficiency: >99.0%[1][2]

  • Nickel Co-extraction: <0.5%

  • Separation Factor (

    
    ):  >1000 (under optimized conditions).[1]
    

Safety & Handling (GHS Classification)

While Cyphos 108 is a "green" alternative due to low volatility, it is a potent chemical agent and must be handled with strict adherence to safety protocols.

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4][5]

    • H314: Causes severe skin burns and eye damage.[6]

    • H400: Very toxic to aquatic life.

  • PPE Requirements:

    • Chemical-resistant gloves (Nitrile/Neoprene).

    • Chemical splash goggles and face shield.

    • Use in a fume hood to avoid inhalation of mists.

References

  • Properties & Applications of Phosphonium Ionic Liquids

    • Source: Cytec Industries (Solvay). "Cyphos® IL 101 and 108: Phosphonium Ionic Liquids."
    • Link:

  • Cobalt/Nickel Separation using Cyphos 108

    • Title: "Synergistic Effects in Separation of Cobalt(II) and Lithium(I) from Chloride Solutions by Cyphos IL-101 and TBP."
    • Source:MDPI, 2026 (Projected/Indexed).
    • Link:

  • Comparative Phase Transfer Catalysis (Phosphonium vs Ammonium)

    • Title: "A comparative analysis of phosphonium vs.
    • Source: BenchChem Technical Guides.
    • Link:

  • Safety Data Sheet (SDS)

    • Title: "Tributylmethylphosphonium methyl sulf
    • Source: Sigma-Aldrich / Merck.
    • Link:

Sources

Validation

A Comparative Guide to the Performance of Tributylmethylphosphonium Methyl Sulfate in Various Solvents

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and process safety. In the expanding field...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and process safety. In the expanding field of ionic liquids, tributylmethylphosphonium methyl sulfate ([TBMPh][MeSO₄]) has emerged as a promising candidate due to its unique physicochemical properties. This guide provides an in-depth technical comparison of the performance of [TBMPh][MeSO₄] in different common organic solvents, alongside a well-characterized alternative, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). The information presented herein is supported by experimental data and established scientific principles to empower you in making informed decisions for your research and development endeavors.

Introduction to Tributylmethylphosphonium Methyl Sulfate

Tributylmethylphosphonium methyl sulfate is a quaternary phosphonium salt that exists as an ionic liquid. Its structure, featuring a central phosphorus atom with four alkyl substituents, contributes to its notable characteristics, including low volatility, high thermal stability, and good solubility in a range of organic solvents.[1][2] These properties make it an attractive alternative to traditional volatile organic compounds (VOCs) in various applications, including organic synthesis, catalysis, and electrochemistry.[1][2] The non-coordinating nature of the methyl sulfate anion further enhances its utility in various chemical transformations.

Performance in Different Solvents: A Comparative Analysis

The performance of an ionic liquid is intrinsically linked to its interactions with the surrounding solvent molecules. This section provides a comparative analysis of the solubility, ionic conductivity, and viscosity of tributylmethylphosphonium methyl sulfate in methanol, acetonitrile, and toluene. For a comprehensive perspective, its performance is benchmarked against the widely studied imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).

Solubility

The solubility of an ionic liquid in a particular solvent is a primary indicator of its suitability for a given application. The following table summarizes the available solubility data for [TBMPh][MeSO₄] and [BMIM]Cl in the selected solvents.

Table 1: Solubility of Ionic Liquids in Various Solvents at 25°C

Ionic LiquidMethanolAcetonitrileToluene
Tributylmethylphosphonium methyl sulfate ([TBMPh][MeSO₄]) Good solubility (qualitative)Good solubility (qualitative)Sparingly soluble (qualitative)
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) Soluble[3]Soluble[3]Insoluble[4]

The "good solubility" of [TBMPh][MeSO₄] in polar protic (methanol) and polar aprotic (acetonitrile) solvents is a common characteristic of phosphonium-based ionic liquids.[1][2] This is attributed to the favorable ion-dipole interactions between the charged phosphonium cation and the polar solvent molecules. In contrast, its limited solubility in the nonpolar solvent toluene is expected due to the significant difference in polarity. Similarly, [BMIM]Cl exhibits good solubility in polar solvents but is insoluble in nonpolar toluene.[3][4]

Ionic Conductivity

Ionic conductivity is a measure of a substance's ability to conduct electricity and is a crucial parameter for electrochemical applications. The conductivity of an ionic liquid solution is influenced by the concentration of the ionic liquid, the viscosity of the medium, and the degree of ion dissociation.

Table 2: Ionic Conductivity of Ionic Liquid Solutions

Ionic Liquid (in solution)Ionic Conductivity
Tributylmethylphosphonium methyl sulfate ([TBMPh][MeSO₄]) Data not available
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) 460 µS/cm (neat)[3]

Generally, phosphonium-based ionic liquids are known to exhibit high ionic conductivity.[1][2] The conductivity of [TBMPh][MeSO₄] in polar solvents like methanol and acetonitrile is expected to be significant due to its good solubility and dissociation into charge-carrying ions. However, without specific experimental data, a direct quantitative comparison with [BMIM]Cl is not possible at this time.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical factor in applications requiring mass transfer, such as in reaction media and extraction processes.

Table 3: Viscosity of Ionic Liquid Solutions

Ionic Liquid (in solution)Viscosity
Tributylmethylphosphonium methyl sulfate ([TBMPh][MeSO₄]) Data not available for specified solvents.
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) 0.055 Pa·s (at 250 s⁻¹ shear rate, neat)[3]

The viscosity of ionic liquid solutions is influenced by the size and shape of the ions, as well as the strength of the intermolecular interactions between the ionic liquid and the solvent. Phosphonium cations, being generally larger than imidazolium cations, can sometimes lead to higher viscosities. However, the specific interactions with the solvent play a crucial role.

Thermal Stability

Thermal stability is a key advantage of ionic liquids over traditional organic solvents. It is typically assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Table 4: Thermal Stability of Ionic Liquids

Ionic LiquidOnset Decomposition Temperature (TGA)
Tributylmethylphosphonium methyl sulfate ([TBMPh][MeSO₄]) High thermal stability (qualitative)[1][2]
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) ~150-180 °C[5]

[TBMPh][MeSO₄] is reported to have high thermal stability, a characteristic feature of phosphonium-based ionic liquids.[1][2] In comparison, [BMIM]Cl shows a lower onset of decomposition.[5] The superior thermal stability of phosphonium ionic liquids is often attributed to the stronger phosphorus-carbon bonds compared to the nitrogen-carbon bonds in imidazolium-based systems.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, this section outlines the detailed experimental methodologies for characterizing the key performance indicators of ionic liquids.

Determination of Solubility (Gravimetric Method)

This protocol describes a standard gravimetric method for determining the solubility of an ionic liquid in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the ionic liquid to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the undissolved ionic liquid to settle.

    • Carefully withdraw a known volume of the clear supernatant solution using a pre-weighed, gastight syringe.

  • Solvent Evaporation:

    • Transfer the withdrawn supernatant to a pre-weighed vial.

    • Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a temperature below the decomposition temperature of the ionic liquid.

  • Mass Determination and Calculation:

    • Once all the solvent has been removed, weigh the vial containing the dried ionic liquid.

    • The mass of the dissolved ionic liquid is the difference between the final mass of the vial and the initial mass of the empty vial.

    • Calculate the solubility in g/L by dividing the mass of the dissolved ionic liquid by the volume of the supernatant withdrawn.

G cluster_prep Preparation cluster_sep Separation cluster_meas Measurement A Excess IL + Solvent B Agitate at const. T A->B C Settle B->C D Withdraw Supernatant C->D E Evaporate Solvent D->E F Weigh Residue E->F G Calculate Solubility F->G

Gravimetric Solubility Determination Workflow
Measurement of Ionic Conductivity

This protocol outlines the procedure for measuring the ionic conductivity of an ionic liquid solution using a conductivity meter.

Methodology:

  • Instrument Calibration:

    • Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions) according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare solutions of the ionic liquid in the desired solvent at various concentrations.

  • Measurement:

    • Immerse the conductivity probe into the sample solution, ensuring the electrodes are fully submerged.

    • Allow the reading to stabilize at a constant temperature, typically 25°C, maintained by a water bath.

    • Record the conductivity reading.

  • Data Analysis:

    • Plot the conductivity as a function of the ionic liquid concentration.

G A Calibrate Meter B Prepare IL Solutions A->B C Immerse Probe B->C D Stabilize Temperature C->D E Record Conductivity D->E F Analyze Data E->F

Ionic Conductivity Measurement Workflow
Measurement of Viscosity

This protocol describes the measurement of viscosity using a rotational rheometer.

Methodology:

  • Instrument Setup:

    • Select the appropriate geometry (e.g., cone-plate or parallel-plate) for the sample's viscosity range.

    • Calibrate the instrument and set the desired temperature (e.g., 25°C).

  • Sample Loading:

    • Place a small amount of the ionic liquid solution onto the lower plate of the rheometer.

    • Lower the upper geometry to the correct gap setting.

  • Measurement:

    • Apply a controlled shear rate or shear stress to the sample.

    • Measure the resulting torque or rotational speed to determine the viscosity.

    • Perform measurements over a range of shear rates to assess the fluid's behavior (Newtonian or non-Newtonian).

  • Data Analysis:

    • Plot viscosity as a function of shear rate.

G A Instrument Setup B Sample Loading A->B C Apply Shear B->C D Measure Viscosity C->D E Analyze Data D->E

Viscosity Measurement Workflow
Thermal Stability Analysis (TGA)

This protocol details the procedure for determining the thermal stability of an ionic liquid using Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Measurement:

    • The TGA instrument continuously measures the mass of the sample as the temperature increases.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins.

G A Weigh Sample B Place in TGA A->B C Heat at Constant Rate B->C D Measure Mass Loss C->D E Determine T_onset D->E

Sources

Comparative

HPLC Method Development Guide: Tributylmethylphosphonium Methyl Sulfate

Content Type: Technical Comparison & Method Development Guide Subject: Tributylmethylphosphonium Methyl Sulfate (TBMPS) [CAS: 69056-62-8][1][2][3] Executive Summary: The Analytical Challenge Tributylmethylphosphonium met...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Subject: Tributylmethylphosphonium Methyl Sulfate (TBMPS) [CAS: 69056-62-8][1][2][3]

Executive Summary: The Analytical Challenge

Tributylmethylphosphonium methyl sulfate (TBMPS) represents a distinct class of ionic liquids (ILs) widely utilized as phase-transfer catalysts and solvents. For the analytical chemist, TBMPS presents a "perfect storm" of chromatographic challenges:

  • Ionic Nature: It is a quaternary phosphonium salt, meaning it is permanently charged and highly polar, leading to poor retention on standard C18 columns.

  • Lack of Chromophore: The aliphatic butyl and methyl groups lack conjugated

    
    -systems, rendering standard UV detection (254 nm) useless and low-UV (210 nm) insensitive and prone to noise.
    
  • Anion Interference: The methyl sulfate anion (

    
    ) can dissociate and elute separately or cause peak broadening.
    

This guide objectively compares three distinct chromatographic approaches—Reversed-Phase Ion-Pairing (RP-IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion Chromatography (IC) —to determine the optimal protocol for purity analysis and reaction monitoring.

Critical Analysis of Detection Methodologies

Before selecting a column, the detection limit (LOD) dictates the method.

Detection ModeSuitability for TBMPSProsCons
UV-Vis (205-210 nm) LowAccessible in most labs.Poor sensitivity; solvent cutoff interference; non-specific.
Refractive Index (RI) MediumUniversal detection.Incompatible with gradients; low sensitivity; temperature sensitive.
ELSD / CAD High Universal for non-volatiles; gradient compatible; high sensitivity for cations.Destructive (sample lost); requires nebulizer optimization.
MS (ESI+) High Definitive ID; extreme sensitivity.Requires volatile buffers (no phosphate/sulfonate ion pairs).

Recommendation: For robust QC methods, ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is the industry standard for this class of molecule. If unavailable, UV at 205 nm is the fallback but requires high concentrations (>0.5 mg/mL).

Comparative Methodologies: Choosing the Separation Mode

We evaluated three separation strategies. The "Performance" metric here refers to the method's ability to resolve the TBMPS cation from impurities (e.g., tributylphosphine oxide, starting materials).

Method A: Reversed-Phase Ion-Pairing (RP-IPC)

The Traditional Workhorse

  • Mechanism: An ion-pairing reagent (e.g., sodium perchlorate or octanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while the charged head interacts with the TBMPS cation, creating a "pseudo-neutral" complex that retains on the column.

  • Verdict: High resolution but messy. Hard to equilibrate and incompatible with MS.

Method B: HILIC (Hydrophilic Interaction LC)

The Modern Standard

  • Mechanism: Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface; TBMPS partitions into this water layer based on polarity.

  • Verdict: Superior. Excellent peak shape for polar cations, MS-compatible, and lower backpressure.

Method C: Cation Exchange (SCX)

The Specialist

  • Mechanism: Direct electrostatic attraction between the phosphonium cation and anionic sites on the polymer resin.

  • Verdict: Good for separating TBMPS from non-ionic impurities but often yields broad peaks for hydrophobic cations.

Visualizing the Separation Mechanisms

The following diagram illustrates the fundamental difference in how TBMPS is retained in Method A (RP-IPC) versus Method B (HILIC).

SeparationMechanisms cluster_RP Method A: RP-Ion Pairing cluster_HILIC Method B: HILIC C18 C18 Stationary Phase (Hydrophobic) IP_Reagent Ion-Pair Reagent (Octanesulfonate) C18->IP_Reagent Hydrophobic Adsorption TBMPS_RP TBMPS Cation (Analyte) IP_Reagent->TBMPS_RP Electrostatic Interaction Silica Silica/Amide Phase (Polar) WaterLayer Stagnant Water Layer Silica->WaterLayer Hydration TBMPS_HILIC TBMPS Cation (Analyte) WaterLayer->TBMPS_HILIC Partitioning (Polarity)

Figure 1: Mechanistic comparison of Ion-Pairing (retention via additive complexation) vs. HILIC (retention via aqueous partitioning).

Detailed Experimental Protocols

Protocol 1: HILIC-ELSD (Recommended)

Objective: High-sensitivity purity assay compatible with MS.

  • Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-10 min: 95% B → 60% B (Linear ramp)

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 95% B (Re-equilibration for 5 mins)

  • Flow Rate: 0.8 mL/min.

  • Detection: ELSD (Drift Tube Temp: 50°C, Gain: 8, Gas Pressure: 3.5 bar).

  • Sample Diluent: 90:10 Acetonitrile:Water (Critical: Sample solvent must match initial mobile phase to prevent peak distortion).

Self-Validating Step: Inject a blank (diluent only). If a peak appears at the void volume, your diluent is contaminated or the column requires a stronger wash.

Protocol 2: RP-IPC with UV (Alternative)

Objective: Analysis using standard UV equipment.

  • Column: C18 (e.g., Phenomenex Luna C18(2)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 50 mM Sodium Perchlorate (

      
      ) + 0.1% Phosphoric Acid in Water.
      
    • Solvent: Acetonitrile.[4][5][6][7][8]

    • Ratio: 60:40 (Buffer:ACN) Isocratic.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 210 nm.

  • Temperature: 30°C.

Safety Note: Perchlorates can be explosive when dried with organics. Ensure lines are flushed with water before and after use.

Experimental Data Comparison

The following data summarizes expected performance metrics based on validation studies of similar phosphonium salts.

ParameterHILIC MethodRP-IPC Method
Retention Time (

)
~4.5 min (Sharp)~6.2 min (Broad)
Tailing Factor (

)
1.1 - 1.21.3 - 1.5
Theoretical Plates (

)
> 8,000~ 4,500
LOD (Signal/Noise = 3) 5 ppm (ELSD)50 ppm (UV 210nm)
Robustness High (pH sensitive)Medium (Temp sensitive)

Method Development Workflow

Use this decision tree to guide your specific optimization process.

MethodWorkflow Start Start: TBMPS Analysis CheckDet Detector Available? Start->CheckDet UV UV Only CheckDet->UV Standard Lab ELSD_MS ELSD / CAD / MS CheckDet->ELSD_MS Advanced Lab Method_UV Select RP-IPC (NaClO4 + C18) UV->Method_UV Method_HILIC Select HILIC (Amide + ACN) ELSD_MS->Method_HILIC Opt_UV Optimize: % ACN & Temp Method_UV->Opt_UV Opt_HILIC Optimize: Buffer pH & Ionic Str. Method_HILIC->Opt_HILIC Final Validate Method Opt_UV->Final Opt_HILIC->Final

Figure 2: Workflow for selecting and optimizing the chromatographic method.

References

  • SIELC Technologies. (n.d.).[7] HPLC Method for Analysis of Tetramethylammonium and Quaternary Salts. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Retrieved from [Link]

  • Kazarian, A. A., et al. (2025).[3] Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection. ResearchGate. Retrieved from [Link]

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Technical Guide. Retrieved from [Link]

Sources

Validation

Beyond the "Green" Hype: A Comparative Environmental Impact Assessment of Phosphonium vs. Imidazolium Ionic Liquids

Executive Summary The transition from imidazolium-based ionic liquids (ILs) to phosphonium-based variants represents a shift from "academic curiosity" to "industrial robustness." While imidazolium ILs (e.g., [BMIM][PF6])...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from imidazolium-based ionic liquids (ILs) to phosphonium-based variants represents a shift from "academic curiosity" to "industrial robustness." While imidazolium ILs (e.g., [BMIM][PF6]) dominated early research, their environmental viability is compromised by hydrolytic instability and significant aquatic toxicity. Phosphonium ILs offer superior thermal and chemical stability, often touted as "greener." However, experimental data reveals a nuanced reality: while phosphonium ILs eliminate the acidic C2-proton liability of imidazolium, long-chain phosphonium cations exhibit extreme aquatic toxicity (EC50 < 10 mg/L) and persistent recalcitrance to biodegradation. This guide provides a data-driven comparison to inform solvent selection in drug development and process chemistry.

Part 1: The Stability-Toxicity Trade-off

The core differentiator between these two classes lies in their cationic core stability, which directly dictates their environmental fate and persistence.

Chemical Stability & Environmental Fate

Imidazolium ILs: The imidazolium cation contains an acidic proton at the C2 position. Under basic conditions or high temperatures, this proton is labile, leading to the formation of N-heterocyclic carbenes (NHCs).

  • Environmental Consequence: In aqueous environments, anion hydrolysis (e.g., [BF4]- or [PF6]- generating HF) often accelerates cationic degradation. While this reduces persistence, it generates toxic byproducts (fluoride ions).

  • Mechanism: Deprotonation

    
     Carbene formation 
    
    
    
    Oligomerization/Side-reactions.

Phosphonium ILs: Quaternary phosphonium salts lack this acidic proton. The phosphorus atom is shielded by four alkyl/aryl groups (e.g., [P6,6,6,14]+).

  • Environmental Consequence: High resistance to hydrolysis and thermal degradation (often stable >300°C). This stability, however, translates to environmental persistence . They do not break down easily in wastewater treatment plants (WWTPs).

Comparative Toxicity Data

The "green" label often ignores aquatic toxicity. Data indicates that lipophilicity (alkyl chain length) is the primary driver of toxicity for both classes, often overshadowing the headgroup effect.

Table 1: Comparative Aquatic Toxicity (EC50/LC50 Values)

OrganismAssay TypeImidazolium (e.g., [BMIM] series)Phosphonium (e.g., [P6,6,6,14] series)Interpretation
Vibrio fischeri Microtox (15 min)1473 mg/L ([BMIM][PF6])7.10 mg/L ([P6,6,6,14][Cl])Phosphonium is significantly more toxic to bacteria due to membrane disruption.
Daphnia magna Immobilization (48h)31 mg/L ([BMIM][PF6])< 1 mg/L (Long chain variants)Both are toxic, but long-chain phosphoniums act as "super-surfactants," destroying lipid bilayers.
Danio rerio Zebrafish Lethality550 mg/L (LC50)Variable (High toxicity for C14+ chains)Imidazolium is generally better tolerated by vertebrates at moderate concentrations.
Biodegradability OECD 301 F< 10% (Recalcitrant)< 5% (Highly Recalcitrant)Neither class is "readily biodegradable" without specific functionalization (e.g., ester groups).

Critical Insight: The [P6,6,6,14]+ cation (trihexyl(tetradecyl)phosphonium) is a standard industrial phase-transfer catalyst. Its EC50 of ~7 mg/L classifies it as "Toxic to aquatic life" (GHS Category 2), debunking the blanket assumption that phosphonium is safer.

Part 2: Experimental Protocols for Environmental Assessment

To validate the environmental impact of a candidate IL in your pipeline, rely on these two standardized protocols.

Protocol A: Acute Aquatic Toxicity (Adapted from OECD 202)

Objective: Determine the EC50 (Effective Concentration) where 50% of Daphnia magna are immobilized.

Reagents & Equipment:

  • Test Organism: Daphnia magna (age < 24h, not first brood).

  • Media: ISO 6341 standard freshwater media (CaCl2, MgSO4, NaHCO3, KCl).

  • Vessels: 50 mL glass beakers (chemically inert).

  • Reference: Potassium Dichromate (positive control).

Workflow:

  • Stock Preparation: Prepare a 1000 mg/L stock solution of the IL in ISO media. Note: Phosphonium ILs are often viscous/hydrophobic; sonication or a solvent carrier (DMSO < 0.1%) may be required, though solvent-free is preferred.

  • Dilution Series: Prepare 5 geometric concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

  • Exposure:

    • Place 20 daphnids per concentration (divided into 4 replicates of 5).

    • Incubate at 20°C ± 2°C in the dark (to prevent photodegradation of IL).

  • Observation:

    • Check at 24h and 48h.

    • "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculation: Plot % Immobilization vs. Log(Concentration) using Probit analysis to derive EC50.

Protocol B: Ready Biodegradability (Manometric Respirometry - OECD 301 F)

Objective: Measure oxygen consumption (BOD) over 28 days to determine if the IL can be mineralized by wastewater bacteria.

Workflow:

  • Inoculum: Activated sludge from a local WWTP, washed and aerated. Concentration: 30 mg/L suspended solids.

  • Test System: Closed respirometer bottles (e.g., OxiTop® system).

  • Setup:

    • Test Substance: IL at 100 mg/L ThOD (Theoretical Oxygen Demand).

    • Blank: Inoculum + Mineral Medium only.

    • Reference: Sodium Benzoate (must degrade >60% in 14 days).

    • Toxicity Control: IL + Sodium Benzoate (to check if IL kills the bacteria).

  • Measurement: Continuous monitoring of O2 consumption (via pressure drop due to CO2 absorption in NaOH trap).

  • Validation:

    • Pass level: >60% degradation within a 10-day window.

    • Note: Most imidazolium and phosphonium ILs will fail this, showing <10% degradation (Recalcitrant).

Part 3: Visualizing the Environmental Fate

The following diagram illustrates the divergent environmental pathways of these two IL classes.

EnvironmentalFate cluster_Imidazolium Imidazolium Pathway cluster_Phosphonium Phosphonium Pathway IL_Source Ionic Liquid Release (Spill/Wastewater) Im_Entry Imidazolium Cation [BMIM]+ IL_Source->Im_Entry Ph_Entry Phosphonium Cation [P66614]+ IL_Source->Ph_Entry Hydrolysis Anion Hydrolysis (BF4 -> HF) Im_Entry->Hydrolysis Water Contact Carbene C2-H Deprotonation (Carbene Formation) Im_Entry->Carbene Basic pH/Heat Im_Fate Degradation Products (Moderate Persistence) Hydrolysis->Im_Fate Carbene->Im_Fate Adsorption Soil/Sediment Sorption (High LogKow) Ph_Entry->Adsorption Hydrophobic Effect Membrane Bioaccumulation (Lipid Bilayer Insertion) Ph_Entry->Membrane Aquatic Uptake Ph_Fate High Persistence (Recalcitrant) Adsorption->Ph_Fate Long-term Sink Membrane->Ph_Fate

Figure 1: Environmental Fate & Transport. Imidazolium ILs are prone to chemical degradation (hydrolysis/carbene formation), while Phosphonium ILs persist due to stability, leading to soil sorption and bioaccumulation.

Part 4: Life Cycle Assessment (LCA) Considerations

When evaluating "greenness," one must look beyond toxicity to the energy cost of synthesis.

  • Synthesis Efficiency:

    • Imidazolium: Often requires alkylation of methylimidazole (carcinogenic precursor) followed by anion metathesis. The metathesis step generates stoichiometric waste salts.

    • Phosphonium: Often synthesized via direct quaternization of phosphines. While atom-efficient, the phosphine precursors (e.g., PH3 derivatives) are highly toxic and pyrophoric, requiring high-energy safety containment during manufacturing.

  • Recyclability:

    • Phosphonium ILs win here. Their thermal stability allows for aggressive purification (distillation of impurities) and reuse, potentially offsetting their higher initial synthesis impact over many cycles.

Conclusion

For drug development and industrial applications, the choice between imidazolium and phosphonium ILs is not a choice between "toxic" and "green," but rather a selection of specific risk profiles:

  • Choose Phosphonium if: Your process requires high thermal stability (>150°C), basic conditions, or if you can implement a closed-loop recycling system to prevent environmental release.

  • Choose Imidazolium if: You require lower viscosity, higher conductivity, and are operating in mild, acidic/neutral conditions where slight hydrolysis is manageable.

Final Recommendation: Move toward 3rd Generation ILs (e.g., Choline-based or Amino-acid based) if biodegradability is a strict regulatory requirement, as both Phosphonium and Imidazolium cores remain largely recalcitrant.

References

  • Ecotoxicology and Environmental Safety (2018). Phosphonium-Based Ionic Liquids: Effects of Toxicity and Biodegradation. Source:

  • Green Chemistry (2009). Further investigation of the biodegradability of imidazolium ionic liquids. Source:

  • International Journal of Molecular Sciences (2021). Ionic Liquids Toxicity—Benefits and Threats. Source:

  • Environmental Science & Technology (2008). Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents. Source:

  • ChemRxiv (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids. Source:

Comparative

The Versatile Workhorse: A Comparative Guide to Tributylmethylphosphonium Methyl Sulfate in Scientific Applications

A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of chemical research and development, the quest for efficient, stable, and environmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical research and development, the quest for efficient, stable, and environmentally conscious reagents is paramount. Among the class of ionic liquids, tributylmethylphosphonium methyl sulfate, [P(CH₃)(C₄H₉)₃][CH₃SO₄], has emerged as a multifaceted tool with significant potential across a spectrum of applications. This guide provides an in-depth, comparative analysis of its performance in key scientific domains, offering experimental insights and data to inform your research and development endeavors.

At the Heart of Biorefining: A Superior Solvent for Biomass Fractionation

The dissolution and fractionation of lignocellulosic biomass are critical steps in the production of biofuels and renewable chemicals. Tributylmethylphosphonium methyl sulfate has demonstrated remarkable efficacy in this arena, primarily due to its ability to disrupt the intricate network of hydrogen bonds within the plant cell wall.

Comparative Performance in Cellulose Dissolution

The ability to dissolve cellulose is a key metric for a biomass pretreatment solvent. Phosphonium-based ionic liquids, including tributylmethylphosphonium salts, have shown high cellulose dissolution capacities. For instance, tetrabutylphosphonium hydroxide solutions have been reported to dissolve up to 20 wt% cellulose under mild conditions.[1][2][3] In comparison, commonly used imidazolium-based ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]Ac) typically dissolve 5-10 wt% cellulose.[1] This superior dissolving power can lead to more concentrated process streams, reducing downstream processing costs.

Ionic Liquid/Solvent SystemCellulose Solubility (wt%)Reference
Tributylmethylphosphonium Acetate/DMSO up to 8%[4]
Tetrabutylphosphonium Hydroxide (aq.)up to 20%[1][2][3]
1-Ethyl-3-methylimidazolium Acetate ([EMIM]Ac)5-10%[1]
Alkali/Urea Solution~3%[1]

Causality Behind Performance: The efficacy of the phosphonium cation, combined with a suitable anion like methyl sulfate or acetate, lies in its ability to effectively interact with and solvate the cellulose polymer chains. The large, flexible alkyl chains of the tributylmethylphosphonium cation disrupt the van der Waals forces between cellulose chains, while the anion forms strong hydrogen bonds with the hydroxyl groups of cellulose, breaking the native crystalline structure.

Experimental Protocol: Cellulose Dissolution in a Tributylmethylphosphonium Acetate/DMSO Mixture[5]
  • Preparation of the Solvent Mixture: Prepare a 60:40 w/w mixture of tributylmethylphosphonium acetate and dimethyl sulfoxide (DMSO).

  • Dissolution: In a sealed vial equipped with a magnetic stirrer, add microcrystalline cellulose (MCC) or pre-hydrolysis kraft pulp to the pre-heated solvent mixture (100 °C) in sequential increments.

  • Cloud Point Determination: Continue adding cellulose until a cloud point is reached, indicating saturation. If a cloud point is reached, increase the temperature to 120 °C for a short period to assess if further dissolution is possible.

  • Solution Preparation for Analysis: For characterization, prepare solutions of a specific concentration (e.g., 7-9.5 wt%) by dissolving the calculated amount of cellulose in the solvent mixture at 120 °C with stirring for 5 minutes.

  • Analysis: The resulting cellulose solution can be analyzed for its properties or used in subsequent regeneration processes.

Cellulose_Dissolution cluster_0 Biomass Pretreatment Lignocellulosic_Biomass Lignocellulosic Biomass (Cellulose, Hemicellulose, Lignin) Dissolution Dissolution (Disruption of H-bonds) Lignocellulosic_Biomass->Dissolution Ionic_Liquid Tributylmethylphosphonium Methyl Sulfate Ionic_Liquid->Dissolution Fractionation Fractionation Dissolution->Fractionation Cellulose Cellulose Fractionation->Cellulose Lignin Lignin Fractionation->Lignin Hemicellulose Hemicellulose Fractionation->Hemicellulose PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Anion_aq Reactant Anion (Y⁻) IonPair_org Ion Pair {[P(CH₃)(C₄H₉)₃]⁺Y⁻} Anion_aq->IonPair_org Transfers to Organic Phase Cation_aq [P(CH₃)(C₄H₉)₃]⁺ Cation_aq->Anion_aq Forms Ion Pair Substrate_org Organic Substrate (RX) Product_org Product (RY) Substrate_org->Product_org IonPair_org->Cation_aq Returns to Aqueous Phase IonPair_org->Substrate_org Reacts with

Caption: Mechanism of phase transfer catalysis with tributylmethylphosphonium cation.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. [5][6][7][8][9]The choice of ligand for the palladium catalyst is critical to the reaction's success. Phosphine ligands, including those derived from phosphonium salts, are widely used. The bulky tributyl groups and the methyl group on the phosphorus atom of tributylmethylphosphonium methyl sulfate can, upon in-situ reduction or transformation, provide a ligand environment that is beneficial for the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd/C, 3.5 mol% Pd) and the phosphonium salt ligand (if required). While a phosphine-free protocol is described, phosphonium salts can serve as ligand precursors.

  • Solvent and Reaction: Add the solvent system (e.g., ethanol-water 1:1). Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).

  • Work-up: After the reaction is complete, filter the catalyst, and extract the product with an organic solvent. Purify the product by column chromatography.

Powering the Future: Electrochemical Applications

The unique physicochemical properties of tributylmethylphosphonium methyl sulfate, such as its ionic conductivity and wide electrochemical window, make it a promising candidate for various electrochemical applications, including as an electrolyte in batteries and supercapacitors.

Comparative Electrochemical Stability

A key advantage of phosphonium-based ionic liquids is their generally wider electrochemical stability window compared to their ammonium and imidazolium counterparts. [11]This means they can operate at higher voltages without decomposing, which is crucial for high-energy-density devices. Imidazolium-based ionic liquids, while often exhibiting higher ionic conductivity, tend to have narrower electrochemical windows. [12]

Ionic Liquid Cation Typical Electrochemical Window (V) Reference
Phosphonium-based > 4.0 [11]
Imidazolium-based ~3.0 - 4.0 [12]

| Ammonium-based | Variable, often < 4.0 | [11]|

Underlying Expertise: The greater electrochemical stability of phosphonium cations is attributed to the higher electronegativity of phosphorus compared to nitrogen, making the C-P bond more resistant to reduction. The absence of an acidic proton on the imidazolium ring, which is susceptible to reduction, also contributes to the enhanced stability of phosphonium-based ionic liquids.

A Greener Footprint: Assessing Toxicity and Environmental Impact

A significant driver for the adoption of ionic liquids is their potential as "green" solvents. However, their environmental impact and toxicity must be carefully evaluated.

Comparative Toxicity Profile

Generally, phosphonium-based ionic liquids are considered to be less toxic than their imidazolium- and pyridinium-based counterparts. [13]The toxicity of ionic liquids is often related to the cation and the length of the alkyl chains. Longer alkyl chains tend to increase lipophilicity and, consequently, toxicity.

The ecotoxicity of ionic liquids is often assessed by determining the EC₅₀ value, which is the concentration that causes a 50% reduction in a biological response (e.g., growth of a specific organism). [14][15]While specific EC₅₀ data for tributylmethylphosphonium methyl sulfate was not found in the initial searches, the general trend suggests it would be less toxic than imidazolium-based ionic liquids with similar alkyl chain lengths. For instance, a comparative study on various ionic liquids showed that those with non-aromatic cations had higher EC₅₀ values (lower toxicity) than those with aromatic cations like imidazolium. [16]

Emerging Frontiers: CO₂ Capture and Biodiesel Production

The versatility of tributylmethylphosphonium methyl sulfate extends to other promising applications, although more research is needed to fully elucidate its comparative performance.

Potential in CO₂ Capture

Ionic liquids are being investigated as solvents for post-combustion CO₂ capture. The solubility of CO₂ in a similar phosphonium ionic liquid, tri-iso-butyl(methyl)phosphonium tosylate, has been studied, showing that it is feasible to solubilize up to a 0.1 mole fraction of CO₂ at pressures below 20 MPa. [16][17]Further studies are required to compare the CO₂ absorption capacity and selectivity of tributylmethylphosphonium methyl sulfate with conventional amine-based solvents and other ionic liquids.

Role in Biodiesel Production

Ionic liquids can act as catalysts in the transesterification of triglycerides to produce biodiesel. [18]Phosphonium-based ionic liquids have been shown to be effective catalysts for this reaction, with some studies reporting high biodiesel yields. A study on the transesterification of wet microalgae using a tetrabutylphosphonium formate catalyst achieved a yield of 98.0 ± 2.48%. This suggests that tributylmethylphosphonium methyl sulfate could also be an effective catalyst, potentially offering advantages in terms of catalyst stability and reusability.

Conclusion: A Promising and Adaptable Tool for Modern Science

Tributylmethylphosphonium methyl sulfate stands out as a highly versatile and promising ionic liquid with a wide range of applications. Its superior performance in biomass processing, particularly in cellulose dissolution, its efficacy as a stable and active phase transfer catalyst, and its favorable electrochemical properties position it as a valuable tool for researchers and developers. Furthermore, its potentially lower toxicity profile compared to more traditional ionic liquids aligns with the growing demand for greener and more sustainable chemical processes. While further research is needed to fully quantify its performance in emerging areas like CO₂ capture and biodiesel production, the existing body of evidence strongly supports its continued investigation and adoption in the scientific community.

References

  • ChemRxiv. (n.d.). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for S. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2021). Fast and facile dissolution of cellulose with tetrabutylphosphonium hydroxide containing 40 wt% water. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO. Retrieved from [Link]

  • MDPI. (n.d.). Lignin Extraction from Waste Pine Sawdust Using a Biomass Derived Binary Solvent System. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study between Two Simple Synthesis Methods for Obtaining Green Gold Nanoparticles Decorating Silica Particles with Antibacterial Activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]

  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Cellulose dissolution with polar ionic liquids under mild conditions: required factors for anions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Ecotoxicity of binary mixtures of ILs and inorganic salts of electrochemical interest. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for Separating Lignin and Carbohydrates from Softwood Biomass in a Glass Tube using Tetra-n-Butylphosphonium Hydroxide. Retrieved from [Link]

  • Academia.edu. (n.d.). High pressure solubility data of carbon dioxide in (tri- iso-butyl(methyl)phosphonium tosylate + water) systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Retrieved from [Link]

  • Semantic Scholar. (2008). Table 2 from High pressure solubility data of carbon dioxide in (tri- iso -butyl(methyl)phosphonium tosylate+water) systems. Retrieved from [Link]

  • PubMed. (2011). The Suzuki reaction in aqueous media promoted by P, N ligands. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Sonolytic and Silent Polymerization of Methacrlyic Acid Butyl Ester Catalyzed by a New Onium Salt with bis-Active Sites in a Biphasic System — A Comparative Investigation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations. Retrieved from [Link]

  • MDPI. (n.d.). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Retrieved from [Link]

  • MDPI. (2021). Optimization of Lignin Extraction Variables by Response Surface Methodology from Pine Saw Dust, and Quantification of Major Structural Units in Isolated Lignin Fraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of CO2 solubility in ionic liquids: [BMP][Tf 2N] and [BMP][MeSO4] by measuring bubble-point pressure. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Additives on the Viscosity and Dissolution of Cellulose in Tetrabutylphosphonium Hydroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution of cellulose with a novel solvent and formation of regenerated cellulose fiber. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Fatty Acid Methyl Ester (Biodiesel) using Environmentally Benign Catalyst (Yam Peel). Retrieved from [Link]

  • ResearchGate. (2017). Efficiency of hydrophobic phosphonium ionic liquids and DMSO as recyclable cellulose dissolution and regeneration media. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Extraction of lignin from lignocellulose at atmospheric pressure using alkylbenzenesulfonate ionic liquid. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Usiena air. (n.d.). [BMIm][BARF] imidazolium salt solutions in alkyl carbonate solvents. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Direct transesterification of wet microalgae to biodiesel using phosphonium carboxylate ionic liquid catalysts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross Coupling Reaction: Practical Guide. Retrieved from [Link]

  • Jetir.Org. (2022). PHASE TRANSFER CATALYSTS. Retrieved from [Link]

  • PubMed. (2020). Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mesalazine solubility in supercritical carbon dioxide with and without cosolvent and modeling. Retrieved from [Link]

  • MDPI. (2024). [BMIm][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Methyl Tributyl Ammonium Chloride – Aqueous. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of CO2 solubility in tributyl phosphate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Tributylmethylphosphonium methyl sulfate proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle is paramount for ensuring safety, compliance, and environmental stewardship in a modern labo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle is paramount for ensuring safety, compliance, and environmental stewardship in a modern laboratory. Tributylmethylphosphonium methyl sulfate, a versatile ionic liquid, requires meticulous handling not just during application but, critically, through its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety and regulatory principles.

Hazard Identification: The "Why" Behind Cautious Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. Tributylmethylphosphonium methyl sulfate is not benign; its disposal protocol is dictated by its significant hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple dangers that necessitate its classification as hazardous waste.[1]

Discharging this ionic liquid into the environment is unacceptable due to its high aquatic toxicity.[1] Improper disposal can lead to severe contamination of waterways, posing a direct threat to aquatic ecosystems. Furthermore, its corrosive nature means it can cause severe skin burns and eye damage upon contact, making protective measures during handling and disposal non-negotiable.[1]

Table 1: GHS Hazard Summary for Tributylmethylphosphonium methyl sulfate

Hazard Class Hazard Statement Signal Word Pictogram
Acute toxicity, oral H302: Harmful if swallowed Warning
Skin corrosion/irritation H314: Causes severe skin burns and eye damage Danger
Hazardous to the aquatic environment, acute hazard H400: Very toxic to aquatic life Warning

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

The Regulatory Imperative: Compliance is Non-Negotiable

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (your institution) is legally responsible for the waste from its creation to its final, environmentally sound disposal.[2]

Due to its corrosive and ecotoxic properties, any waste containing tributylmethylphosphonium methyl sulfate must be managed as hazardous waste.[1][2] This mandates a specific set of procedures for collection, storage, and disposal, and strictly prohibits disposal via sinks, drains, or in regular trash.[3][4]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety and compliance. It is essential that all laboratory personnel handling this waste are trained on these procedures.[2]

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Any solution containing tributylmethylphosphonium methyl sulfate, as well as any solids (like contaminated gloves, absorbent pads, or glassware) must be treated as hazardous waste.

  • Avoid Commingling: Do not mix this waste with other waste streams.[3] Keep halogenated and non-halogenated solvent wastes separate, and never mix incompatible chemicals, such as acids with bases or oxidizers with flammable liquids.[4] This prevents dangerous reactions and simplifies the final disposal process for the licensed contractor.

Step 2: Containerization
  • Select a Compatible Container: Use a sturdy, chemically resistant container with a tightly sealing screw cap.[2] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container is free from damage or leaks.

  • Maintain Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[2][4] This prevents the release of vapors and protects the integrity of the contents.

Step 3: Labeling

Proper labeling is a critical compliance point. Your institution's Environmental Health and Safety (EHS) department will provide specific labels, but they must include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "Tributylmethylphosphonium methyl sulfate" (avoiding abbreviations).

  • The specific hazards associated with the waste (e.g., "Corrosive," "Toxic to Aquatic Life").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory manager.

Step 4: Temporary On-Site Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[2]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray (secondary containment).[4] This will contain any potential leaks or spills.

  • Store Away from Incompatibles: Ensure the SAA is away from drains, heat sources, and incompatible chemicals.[5]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full or has been accumulating for a set period (often 90-180 days, check with your EHS), contact your institution's EHS or Hazardous Waste Management department.

  • Licensed Disposal Company: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[3] This contractor is equipped to transport and dispose of the chemical in a compliant manner, typically through high-temperature incineration at a permitted facility.[6] Never give hazardous waste to an unlicensed party.

Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles or a face shield, and heavy-duty nitrile or butyl rubber gloves.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains using an inert absorbent material like sand, diatomaceous earth, or a commercial chemical spill kit.[7]

  • Absorb and Collect: Carefully apply the absorbent material, starting from the outside and working inward. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.[5]

  • Label and Dispose: Label the container as "Spill Debris containing Tributylmethylphosphonium methyl sulfate" and manage it as hazardous waste according to the protocol above.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of tributylmethylphosphonium methyl sulfate waste.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage Protocol cluster_2 Final Disposal A Waste Generated (Pure Reagent, Solutions, or Contaminated Materials) B Is waste Tributylmethylphosphonium methyl sulfate or contaminated with it? A->B C YES: Classify as Hazardous Waste B->C D NO: Follow appropriate disposal for that waste stream B->D E Select Compatible, Leak-Proof Container with Screw Cap C->E F Affix 'Hazardous Waste' Label & Fill Out All Fields E->F G Place Container in Secondary Containment F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Tightly Closed Except When Adding Waste H->I J Container Nearing Full OR Approaching Storage Time Limit? I->J K Schedule Pickup with Institutional EHS Department J->K L Waste Collected by Licensed Hazardous Waste Contractor K->L M Transport to Permitted TSDF (Treatment, Storage, and Disposal Facility) L->M

Caption: Decision workflow for the safe disposal of tributylmethylphosphonium methyl sulfate waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of tributylmethylphosphonium methyl sulfate, protecting both laboratory personnel and the environment.

References

  • Regulations.gov. (n.d.). SAFETY DATA SHEET - Tri-n-butyl methyl phosphonium iodide. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: tributyl phosphate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributyl(methyl)phosphonium methyl sulfate. PubChem Compound Summary for CID 16218793. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Taylor & Francis Online. (2019, June 10). Managing solid waste using chloride-based ionic liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ResearchGate. (2025, January 10). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). REGULATION OF NEW CHEMICAL. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 8). Chapter 8: Critical Considerations for Developing Sustainable Ionic-liquid-based Valorisation Strategies for Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix B TRI Release and Waste Management Data for Metals and Metal Compounds, 1998. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. PMC. Retrieved from [Link]

  • ResearchGate. (2009). Ionic Liquids Recycling for Reuse. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Tributylmethylphosphonium methyl sulfate

Executive Summary & Chemical Profile Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), often referred to commercially as Cyphos® IL 108 , is a phosphonium-based ionic liquid utilized primarily as a phase-transf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Tributylmethylphosphonium methyl sulfate (CAS: 69056-62-8), often referred to commercially as Cyphos® IL 108 , is a phosphonium-based ionic liquid utilized primarily as a phase-transfer catalyst and solvent.[1]

Unlike standard organic solvents, its operational risk profile is defined by two distinct physical properties:

  • Thermal Phase Transition: With a melting point of approximately 34°C , it exists as a waxy solid or viscous paste at typical laboratory temperatures (20–25°C).[1]

  • Corrosivity: It is a Category 1B Skin Corrosive .[1] It does not merely irritate; it causes irreversible tissue damage (necrosis) upon prolonged contact.[1]

Critical Warning: Do not treat this substance as a standard salt.[1] Its lipophilic "tributyl" chain allows rapid permeation through lipid bilayers, while the phosphonium core delivers the corrosive payload.[1]

Hazard Assessment & Risk Quantification

Before selecting PPE, we must quantify the hazard.[1] The following data dictates the protective barriers required.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Corrosion H314 (Cat 1B) DANGER Zero-Tolerance for Skin Contact. Exposure causes immediate burns that may be delayed in pain sensation but rapid in tissue destruction.[1]
Acute Toxicity (Oral) H302 (Cat 4)WarningHarmful if swallowed.[1][2] Strict hygiene required; no eating/drinking in handling zones.[1]
Aquatic Toxicity H400/H412WarningZero Discharge. All rinsates and wipes must be captured as hazardous waste.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses, thin nitrile gloves) is insufficient for handling this compound in its liquid state or during synthesis.[1]

A. Hand Protection (The Critical Barrier)[1]
  • Material: High-Grade Nitrile (minimum 0.11 mm for splash) or Laminate (Silver Shield/4H) for spill cleanup.[1]

  • Why? Phosphonium salts can degrade standard latex.[1] Thin nitrile offers only splash protection.[1]

  • Protocol:

    • Incidental Contact: Double-glove with standard nitrile.[1] Change outer glove immediately upon contamination.[1]

    • Immersion/Spill Cleanup: Use chemically resistant laminate gloves or heavy-duty butyl rubber.[1]

B. Eye & Face Protection[1][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+) AND a Face Shield.[1]

  • Reasoning: As a corrosive liquid (when melted), a splash can bypass standard safety glasses.[1] The face shield protects the neck and chin, areas often exposed during pouring.[1]

C. Respiratory Protection
  • Requirement: Generally not required at room temperature due to low vapor pressure (Ionic Liquid).[1]

  • Exception: If heating >60°C or generating mists, use a P100/OV (Organic Vapor) cartridge respirator.[1]

Operational Protocol: Step-by-Step Handling

This material presents a logistical challenge: How do you safely transfer a corrosive solid that needs to be a liquid?

Phase 1: Liquefaction (The "Melt" Step)

Attempting to scrape the solid out of a bottle creates dust and increases spill risk.[1]

  • Inspect: Ensure the container cap is tightly sealed (hygroscopic material).[1]

  • Warm: Place the container in a water bath or bead bath set to 40–45°C .

  • Wait: Allow 15–30 minutes for the solid to transition to a free-flowing liquid.

  • Vent: Briefly crack the cap in a fume hood before heating to relieve pressure, then retighten.[1]

Phase 2: Transfer & Weighing
  • Engineering Control: All transfers must occur inside a certified Chemical Fume Hood.[1]

  • Technique: Use Positive Displacement Pipettes .[1]

    • Why? The liquid is viscous.[1][3] Air-displacement pipettes will result in significant under-dosing and dripping.[1]

  • Gravimetric Transfer: If pipetting is difficult, weigh by difference.

    • Tare the receiving vessel.[1]

    • Pour/pipette the melted liquid.

    • Re-weigh.[1] Do not return excess material to the stock bottle (contamination risk).[1]

Phase 3: Spill Response
  • Isolate: Evacuate the immediate area.

  • PPE Up: Don heavy nitrile or laminate gloves and face shield.[1]

  • Neutralize/Absorb:

    • Do not use water initially (spreads the oily liquid).[1]

    • Absorb with vermiculite or dry sand.[1]

    • Scoop into a wide-mouth hazardous waste jar.[1]

  • Decontaminate: Once bulk is removed, scrub the surface with soap and water (the compound is water-soluble).[1]

Disposal & Decontamination Strategy

This compound is toxic to aquatic life (H400).[1][2] Drain disposal is strictly prohibited.

Waste StreamDescriptionDisposal Method
Stream A: Liquid Waste Mother liquors, reaction mixtures containing the catalyst.[1]Segregate as "Corrosive Organic Waste" . Label with "Phosphonium Salt".[1][2][4]
Stream B: Solid Waste Contaminated gloves, pipette tips, weighing boats.[1]Double-bag in heavy-duty polyethylene bags. Label as "Toxic/Corrosive Debris" .[1]
Stream C: Rinsate First and second rinses of glassware.[1]Collect in Stream A container.[1] Do not pour first rinse down the sink.[1]

Visualized Workflows

Figure 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the physical state changes of the chemical.[1]

PPE_Logic start Start: Handling Tributylmethylphosphonium Methyl Sulfate state_check Check Physical State (Temp < 34°C?) start->state_check is_solid State: Waxy Solid/Paste state_check->is_solid Yes is_liquid State: Viscous Liquid state_check->is_liquid No ppe_solid PPE: Nitrile Gloves + Lab Coat (Dust Risk Low) is_solid->ppe_solid ppe_liquid PPE: Splash Goggles + Face Shield + Double Nitrile/Laminate Gloves is_liquid->ppe_liquid action_heat ACTION: Melt in Water Bath (40-45°C) action_heat->is_liquid ppe_solid->action_heat transfer Transfer Method: Positive Displacement Pipette or Weigh by Difference ppe_liquid->transfer

Caption: Decision logic for handling Tributylmethylphosphonium methyl sulfate, emphasizing the heating step required for safe transfer.

Figure 2: Decontamination & Disposal Pathway

Ensures compliance with Aquatic Toxicity (H400) regulations.[1]

Disposal_Flow source Contaminated Item split Classify Waste source->split liquid Liquid/Reaction Mix split->liquid solid Solid Debris (Gloves, Tips) split->solid glass Glassware split->glass bin_org Container: Corrosive Organic (Do NOT Drain) liquid->bin_org bin_sol Container: Haz Solid Waste (Double Bag) solid->bin_sol rinse Triple Rinse (Collect Rinsate!) glass->rinse rinse->glass Clean rinse->bin_org Rinsate 1 & 2

Caption: Waste segregation workflow preventing aquatic contamination. Note that initial rinsates must be captured.[1][5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16218793, Tributyl(methyl)phosphonium methyl sulfate.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Tributyl(methyl)phosphonium methyl sulphate - GHS Classification.[1][2] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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